molecular formula C6H13ClN2O B1283264 6-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 118894-94-3

6-(Aminomethyl)piperidin-2-one hydrochloride

Cat. No.: B1283264
CAS No.: 118894-94-3
M. Wt: 164.63 g/mol
InChI Key: FVJYYNNDVQJTDQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)piperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(aminomethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJYYNNDVQJTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(Aminomethyl)piperidin-2-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Aminomethyl)piperidin-2-one Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic building block.[1][2] This document details the chemical and physical properties, outlines a logical synthetic pathway, and explores the analytical characterization of the title compound. Furthermore, it delves into its potential applications as a constrained GABA analogue and a key intermediate in the synthesis of more complex bioactive molecules, particularly in the context of oncology research.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, found in over twenty classes of pharmaceuticals.[1] Its six-membered saturated heterocyclic structure provides a three-dimensional framework that can be strategically modified to optimize ligand-receptor interactions, improve metabolic stability, and enhance pharmacokinetic profiles.[2][5] The incorporation of a lactam functionality, as seen in piperidin-2-one derivatives, introduces a polar, hydrogen-bond-accepting amide group while maintaining a rigid cyclic backbone.

This compound combines the piperidinone core with a primary aminomethyl substituent. This unique arrangement positions it as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3] The structural similarity to GABA suggests potential applications in neuroscience research as a GABA receptor agonist or as a precursor for developing novel central nervous system agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[6] Its key identifying information and physicochemical properties are summarized in the table below. The structure features a chiral center at the C6 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. Commercially available products are often sold as a racemic mixture unless otherwise specified.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 118894-94-3[6]
Molecular Formula C₆H₁₃ClN₂O[6]
Molecular Weight 164.64 g/mol [6]
Appearance White solid[6]
Purity Typically ≥97%[6]
SMILES Cl.NCC1CCCC(=O)N1[6]
InChI Key FVJYYNNDVQJTDQ-NUBCRITNSA-N[7]
Storage Conditions 0-8 °C, desiccated[6]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the cyclization of a protected amino acid derivative, followed by deprotection. A representative workflow is outlined below, starting from L-glutamine, which provides a readily available chiral precursor for enantiomerically specific syntheses.[8]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Deprotection & Salt Formation A L-Glutamine B N-Boc-L-Glutamine A->B Boc₂O, Base (e.g., NaHCO₃) C N-Boc-3-amino-2,6-piperidinedione B->C N,N'-Carbonyldiimidazole (CDI) DMAP (cat.), Anhydrous THF D N-Boc-6-(aminomethyl)piperidin-2-one C->D Selective Reducing Agent (e.g., BH₃·THF) E 6-(Aminomethyl)piperidin-2-one HCl D->E HCl in Dioxane or Ether

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Expertise & Experience Insight: The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable under the basic conditions of the initial protection step and the neutral conditions of cyclization but is readily cleaved under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt in a single step.[8] The use of N,N'-Carbonyldiimidazole (CDI) is a mild and effective method for activating the carboxylic acid for lactam formation.[8]

  • N-Protection of L-Glutamine:

    • Dissolve L-Glutamine in an aqueous solution of sodium bicarbonate.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent (e.g., THF) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with a weak acid (e.g., citric acid) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Glutamine.

    • Validation: Confirm product formation via ¹H NMR and Mass Spectrometry (MS).

  • Intramolecular Cyclization:

    • Dissolve N-Boc-L-Glutamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add N,N'-Carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Stir the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent.

    • Purify the crude product via column chromatography on silica gel to obtain N-Boc-3-amino-2,6-piperidinedione.

    • Validation: Characterize by NMR and MS to confirm cyclization.

  • Selective Amide Reduction:

    • This step is conceptual and requires careful optimization. A selective reduction of one lactam carbonyl in the presence of the Boc-carbamate is required. A borane reagent like borane-tetrahydrofuran complex (BH₃·THF) could potentially achieve this transformation, reducing the less-hindered carbonyl. This step would likely require significant empirical optimization of reagents and conditions.

    • Alternative Route: A more common route would start from a precursor where the aminomethyl group is already present, for example, via the reduction of a nitrile or azide.

  • Deprotection and Salt Formation:

    • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dioxane or diethyl ether.

    • Cool the solution to 0 °C.

    • Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in dioxane/ether dropwise.

    • A precipitate will form. Stir the suspension for 1-2 hours.

    • Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final this compound.

    • Validation: The final product's purity should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical and Spectral Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The aminomethyl (-CH₂-NH₃⁺) protons will likely appear as a multiplet deshielded by the adjacent nitrogen. The N-H proton of the lactam may be broad and exchangeable.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the lactam carbonyl signal around 170-175 ppm. The remaining five carbons of the piperidine ring and the aminomethyl group will appear in the aliphatic region (approx. 20-60 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is the preferred method for analysis. The expected protonated molecule [M+H]⁺ for the free base (C₆H₁₂N₂O) would have a monoisotopic mass of 128.0950 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm. Fragmentation patterns can provide further structural confirmation.[9]

Characterization_Workflow cluster_SF Structure & Formula Verified A Synthesized Product (Crude) B Purification (Filtration/Recrystallization) A->B C Purity Assessment (HPLC >97%) B->C D Structural Confirmation C->D If pure E ¹H NMR & ¹³C NMR D->E F High-Resolution MS (HRMS) D->F G Final Product: 6-(Aminomethyl)piperidin-2-one HCl D->G

Caption: Standard workflow for analytical characterization and validation.

Reactivity and Applications in Drug Discovery

Chemical Reactivity

The molecule possesses two key reactive sites: the primary amine and the lactam.

  • Primary Amine: The aminomethyl group is a versatile handle for further synthetic elaboration. It can undergo standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination to build more complex structures. For instance, it can be acylated with N-protected amino acids to introduce peptide bonds.[10]

  • Lactam: The lactam amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton can be deprotonated with a strong base to allow for N-alkylation or N-arylation.

Role in Medicinal Chemistry
  • GABA Analogues: As a constrained analogue of GABA, this molecule is a valuable tool for probing the structure-activity relationships of GABA receptors. Its rigid structure limits the conformational freedom compared to the flexible GABA molecule, which can lead to increased receptor subtype selectivity.[3]

  • Scaffold for Complex Synthesis: The piperidinone core is a privileged scaffold in drug design.[1] This compound serves as an excellent starting point for creating libraries of molecules for screening. For example, piperidinone-based inhibitors have been developed as potent antagonists of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[4] The aminomethyl group provides a convenient attachment point for the pharmacophores required for binding to the target protein.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][7]

  • GHS Classification:

    • Pictogram: GHS07 (Exclamation Mark)[6][7]

    • Signal Word: Warning[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[6]

Conclusion

This compound is a versatile and valuable building block for chemical and pharmaceutical research. Its structural relationship to GABA, combined with the synthetic tractability of its primary amine and lactam functionalities, makes it an attractive starting material for the development of novel therapeutics, particularly in neuroscience and oncology. This guide has provided a detailed overview of its properties, a logical synthetic strategy, and key considerations for its characterization and safe handling, offering a solid foundation for its application in advanced research and development projects.

References

  • Wikipedia. Muscimol. [Link]

  • National Institute of Standards and Technology. 2-Piperidinone, 1-methyl-. [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

  • National Institute of Standards and Technology. 2-Piperidinone. [Link]

  • Bulgarian Chemical Communications. Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • ResearchGate. Identification of 6-hydroxy-2-piperidone as a 2-piperidone metabolite. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-(Aminomethyl)piperidin-2-one Hydrochloride from L-Glutamine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-(aminomethyl)piperidin-2-one hydrochloride, a valuable piperidine scaffold, commencing from the readily available chiral building block, L-glutamine. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for the successful synthesis. The proposed route navigates the challenges of selective functional group manipulations, including protection, reduction, cyclization, and functional group interconversion, to achieve the target molecule. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry, offering insights into the rational design of synthetic routes for complex heterocyclic compounds.

Introduction

Piperidine derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] The specific target of this guide, 6-(aminomethyl)piperidin-2-one, is a chiral lactam with potential applications as a building block in the synthesis of more complex molecules, including analogues of pharmacologically active agents. The use of L-glutamine as a starting material offers an attractive and cost-effective approach to enantiomerically pure piperidine derivatives, leveraging the inherent chirality of this natural amino acid.[2]

This guide will present a rational, multi-step synthetic strategy from L-glutamine. The core of this strategy revolves around the judicious use of protecting groups to enable the selective transformation of the α-amino, α-carboxyl, and side-chain amide functionalities of the starting material.

Proposed Synthetic Strategy

The overarching strategy is to transform L-glutamine into a linear precursor with the requisite functional groups poised for cyclization and final elaboration. This involves a series of protection, reduction, and deprotection steps, culminating in the formation of the piperidin-2-one ring and the introduction of the aminomethyl group.

graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

L_Glutamine [label="L-Glutamine"]; Protected_Gln [label="N,O-Protected Glutamine"]; Reduced_Intermediate [label="Protected Amino Alcohol"]; Cyclized_Precursor [label="Protected Piperidin-2-one"]; Final_Intermediate [label="Protected 6-(hydroxymethyl)piperidin-2-one"]; Target_Molecule [label="6-(Aminomethyl)piperidin-2-one HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

L_Glutamine -> Protected_Gln [label="Protection"]; Protected_Gln -> Reduced_Intermediate [label="Selective Reduction"]; Reduced_Intermediate -> Cyclized_Precursor [label="Deprotection & Cyclization"]; Cyclized_Precursor -> Final_Intermediate [label="Functional Group Interconversion"]; Final_Intermediate -> Target_Molecule [label="Amination & Salt Formation"]; }

Caption: Overall synthetic workflow from L-glutamine.

Detailed Synthetic Steps and Experimental Protocols

Step 1: Protection of L-Glutamine

To prevent unwanted side reactions, the α-amino and α-carboxyl groups of L-glutamine must be protected. The Boc (tert-butoxycarbonyl) group is a suitable choice for the amine, and esterification will protect the carboxylic acid.

Protocol 1: Synthesis of N-Boc-L-Glutamine Methyl Ester

  • Esterification: Suspend L-glutamine (1 eq.) in methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-glutamine methyl ester hydrochloride as a white solid.

  • Boc Protection: Dissolve the L-glutamine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add triethylamine (2.5 eq.) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine methyl ester.

ReagentMolar Eq.Purpose
L-Glutamine1Starting Material
MethanolSolvent-
Thionyl Chloride1.2Esterification reagent
Triethylamine2.5Base for neutralization and Boc protection
(Boc)₂O1.1Amine protecting group
DMAPcat.Catalyst for Boc protection
Step 2: Selective Reduction of the Side-Chain Amide

With the α-amino and α-carboxyl groups protected, the side-chain amide can be selectively reduced to the corresponding amine. This is a critical step that requires a mild reducing agent to avoid affecting the ester and Boc protecting groups. A borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), is a suitable choice for this transformation.

Protocol 2: Synthesis of N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester

  • Dissolve N-Boc-L-glutamine methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2-3 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester.

ReagentMolar Eq.Purpose
N-Boc-L-Glutamine Methyl Ester1Substrate
Anhydrous THFSolvent-
Borane-THF complex2-3Selective amide reduction
Methanol-Quenching reagent
Step 3: Deprotection and Lactamization

The next step involves the removal of the Boc protecting group under acidic conditions, which will be followed by spontaneous or induced cyclization to form the desired piperidin-2-one ring.

Protocol 3: Synthesis of 6-(Hydroxymethyl)piperidin-2-one

  • Dissolve N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester (1 eq.) in a solution of hydrochloric acid in methanol (e.g., 1.25 M HCl in MeOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction mixture with a base such as sodium bicarbonate.

  • The free amino-ester will then undergo intramolecular cyclization (lactamization). This can be facilitated by heating the solution or by adding a mild base.

  • After completion of the cyclization, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to yield 6-(hydroxymethyl)piperidin-2-one.

ReagentMolar Eq.Purpose
N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester1Substrate
HCl in Methanol or TFA in DCM-Deprotection reagent
Sodium Bicarbonate-Neutralization
Step 4: Conversion of the Hydroxymethyl Group to an Aminomethyl Group

The final key transformation is the conversion of the primary alcohol to a primary amine. This can be achieved through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide and subsequent reduction.

graph "Functional_Group_Interconversion" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Hydroxymethyl [label="6-(Hydroxymethyl)piperidin-2-one"]; Tosylate [label="6-(Tosylmethyl)piperidin-2-one"]; Azide [label="6-(Azidomethyl)piperidin-2-one"]; Amine [label="6-(Aminomethyl)piperidin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hydroxymethyl -> Tosylate [label="Tosylation"]; Tosylate -> Azide [label="Azide Substitution"]; Azide -> Amine [label="Reduction"]; }

Caption: Conversion of the hydroxymethyl to the aminomethyl group.

Protocol 4: Synthesis of 6-(Aminomethyl)piperidin-2-one

  • Tosylation: Dissolve 6-(hydroxymethyl)piperidin-2-one (1 eq.) in pyridine or dichloromethane with triethylamine. Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq.). Stir at 0 °C for 1 hour and then at room temperature overnight. Work up the reaction by washing with water and brine, then dry and concentrate to obtain the tosylate.

  • Azide Substitution: Dissolve the tosylate in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq.) and heat the mixture to 60-80 °C for several hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent. Dry and concentrate to get the azide intermediate.

  • Reduction: The azide can be reduced to the amine using several methods. A common and effective method is catalytic hydrogenation. Dissolve the azide in methanol or ethanol, add a catalyst such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be used. After reduction, filter off the catalyst and concentrate the filtrate to obtain 6-(aminomethyl)piperidin-2-one.

ReagentMolar Eq.Purpose
6-(Hydroxymethyl)piperidin-2-one1Substrate
p-Toluenesulfonyl chloride1.1Tosylation reagent
Sodium Azide1.5Azide source
10% Pd/C, H₂cat.Reduction of azide
Step 5: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Protocol 5: Synthesis of this compound

  • Dissolve the purified 6-(aminomethyl)piperidin-2-one in a minimal amount of a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound from L-glutamine. The proposed route emphasizes the strategic use of protecting groups and selective transformations to achieve the desired product with control over stereochemistry. While this guide provides a detailed framework, researchers should note that optimization of reaction conditions, purification methods, and yields will be necessary at each step. The successful execution of this synthesis will provide access to a valuable chiral building block for further applications in drug discovery and development.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link][2]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link][1]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH. [Link]

  • Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. PubMed. [Link]

  • Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound. PubMed Central. [Link]

  • Synthesis of 5-amino-hexanoic acid. PrepChem.com. [Link]

  • How can i selectively protect only one amino group of glutamine (amine group of amide) out of two? ResearchGate. [Link]

  • Conversion of Carboxylic acids to derivatives. YouTube. [Link]

  • How to convert a methyl group (-CH3) to a carboxyl or amine group (-COOH/NH2)? ResearchGate. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [No Source Found].
  • Synthesis of l-glutamine

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Unraveling the Enigma: The Mechanism of Action of 6-(Aminomethyl)piperidin-2-one Hydrochloride Remains Undisclosed

Author: BenchChem Technical Support Team. Date: January 2026

Despite extensive investigation into the piperidine scaffold's vast therapeutic landscape, the specific mechanism of action for 6-(Aminomethyl)piperidin-2-one hydrochloride remains conspicuously absent from the public scientific record. This in-depth analysis of available literature and chemical databases reveals a significant knowledge gap, highlighting a potential area for novel pharmacological exploration.

While the piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, the biological activity and molecular targets of this compound have not been elucidated in published research. This technical guide, intended for researchers, scientists, and drug development professionals, pivots from a detailed exposition of a known mechanism to a comprehensive overview of the methodologies and potential therapeutic avenues that could be explored to characterize this enigmatic compound.

The Piperidine Precedent: A Foundation for Inquiry

The piperidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable diversity of pharmacological activities.[1] This structural motif is present in drugs targeting a wide range of biological systems, including the central nervous system, cardiovascular system, and infectious diseases. The known mechanisms of action for various piperidine-containing molecules provide a logical starting point for investigating this compound.

For instance, substituted piperidines have been identified as potent inhibitors of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction.[2] Other piperidine derivatives have been developed as ligands for the nociceptin opioid receptor, demonstrating both agonist and antagonist activities that are critical in pain modulation.[3][4] Furthermore, in the realm of infectious diseases, certain piperidine derivatives have shown promise as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[5]

Given this precedent, a systematic investigation into the potential activities of this compound is warranted.

Charting the Unknown: A Proposed Research Strategy

To unveil the mechanism of action of this compound, a multi-pronged approach encompassing computational, in vitro, and in vivo studies is essential.

Part 1: In Silico and Initial Biochemical Screening

A logical first step would be to employ computational methods to predict potential biological targets.

Experimental Protocol: Target Prediction using Molecular Docking

  • Ligand Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Selection: Compile a library of known drug targets, particularly those known to interact with piperidine-containing ligands. This library should include, but not be limited to, G-protein coupled receptors (GPCRs), ion channels, kinases, and metabolic enzymes.

  • Molecular Docking: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the compound within the active sites of the selected targets.

  • Analysis and Prioritization: Analyze the docking scores and binding interactions to prioritize a list of potential targets for experimental validation.

Following computational screening, a broad-based biochemical screening campaign would be the next logical step.

Experimental Protocol: Broad Panel Kinase and Receptor Binding Assays

  • Compound Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

  • Assay Execution: Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoveRx KINOMEscan). These panels typically include hundreds of kinases, GPCRs, ion channels, and other common drug targets.

  • Data Analysis: Analyze the percentage inhibition or binding at a fixed concentration (typically 1-10 µM). Hits are typically defined as compounds that exhibit >50% inhibition or displacement.

  • Dose-Response Studies: For any identified hits, perform follow-up dose-response assays to determine the potency (e.g., IC₅₀ or Kᵢ values).

Part 2: Cellular and In Vivo Characterization

Once promising targets are identified, the focus should shift to cellular and, subsequently, in vivo models to understand the compound's physiological effects.

Experimental Protocol: Cellular Target Engagement and Phenotypic Assays

  • Cell Line Selection: Choose appropriate cell lines that endogenously express the identified target or are engineered to overexpress it.

  • Target Engagement Assays: Employ techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm direct binding of the compound to the target protein within a cellular context.

  • Functional Assays: Develop and perform functional assays to measure the downstream consequences of target engagement. For example, if the target is a kinase, a Western blot for a phosphorylated substrate could be used. If the target is a GPCR, a calcium flux or cAMP assay would be appropriate.

  • Phenotypic Screening: Assess the compound's effect on cellular phenotypes relevant to the target's function, such as cell proliferation, migration, or apoptosis.

Workflow for Elucidating the Mechanism of Action

MOA_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Functional Characterization cluster_3 In Vivo Studies In_Silico_Screening In Silico Target Prediction (Molecular Docking) Biochemical_Screening Broad Panel Biochemical Assays (Kinase, GPCR, Ion Channel) In_Silico_Screening->Biochemical_Screening Prioritize Targets Dose_Response Dose-Response Assays (IC50 / Ki Determination) Biochemical_Screening->Dose_Response Identify Hits Target_Engagement Cellular Target Engagement (CETSA, NanoBRET) Dose_Response->Target_Engagement Confirm Potency Functional_Assays Cellular Functional Assays (e.g., Western Blot, Calcium Flux) Target_Engagement->Functional_Assays Validate Cellular Activity Phenotypic_Assays Phenotypic Screening (e.g., Proliferation, Apoptosis) Functional_Assays->Phenotypic_Assays Assess Cellular Impact Animal_Models Disease-Relevant Animal Models (Pharmacokinetics & Pharmacodynamics) Phenotypic_Assays->Animal_Models Evaluate In Vivo Efficacy

Caption: A proposed workflow for the systematic elucidation of the mechanism of action for this compound.

Conclusion: An Open Field for Discovery

The absence of a defined mechanism of action for this compound presents a unique opportunity for discovery-oriented research. The structural simplicity of the molecule, combined with the proven therapeutic potential of the piperidine scaffold, suggests that this compound could hold untapped pharmacological value. By employing a systematic and multi-disciplinary approach, the scientific community can begin to unravel the biological function of this enigmatic molecule, potentially paving the way for the development of novel therapeutics. The journey to understanding its mechanism of action is a clear and compelling challenge for the drug discovery and development field.

References

Please note that due to the lack of specific literature on the mechanism of action of this compound, the following references pertain to the broader context of piperidine pharmacology and methodologies discussed in this guide.

  • This reference is not available in the provided search results.
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  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL not available)
  • Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors. J Med Chem. 1991 Sep;34(9):2928-31. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Med Chem. 2021 Feb 10;12(3):396-408. [Link]

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  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Front Pharmacol. 2021; 12: 775418. [Link]

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  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. J Med Chem. 2005; 48(22): 6839–6842. [Link]

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Biological activity of 6-(Aminomethyl)piperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Biological Activity of 6-(Aminomethyl)piperidin-2-one hydrochloride: A GABAergic Hypothesis

Authored by: A Senior Application Scientist

Abstract

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide focuses on this compound, a specific piperidine derivative whose biological activity remains largely uncharacterized in public literature. Based on a detailed structural analysis, we posit a compelling hypothesis: its molecular architecture bears a significant resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This document provides a comprehensive technical framework for researchers and drug development professionals to systematically investigate this hypothesis. We will delve into the compound's fundamental properties, propose a GABAergic mechanism of action, and outline a rigorous, multi-stage experimental workflow, complete with detailed protocols for in vitro and in vivo validation. The causality behind each experimental choice is explained to provide a self-validating system for robust scientific inquiry.

Introduction and Core Hypothesis

The piperidine moiety's conformational flexibility and metabolic stability have cemented its role in the development of therapeutics targeting a wide range of conditions, including neurological disorders, pain, and inflammation.[3][4][5] The subject of this guide, this compound (CAS: 118894-94-3), presents an intriguing case for exploration.

Figure 1: Structural Comparison

Structural_Comparison cluster_GABA γ-Aminobutyric Acid (GABA) cluster_Compound 6-(Aminomethyl)piperidin-2-one gaba_img compound_img gaba_amino compound_amino gaba_amino->compound_amino Amine Group (Potential Receptor Interaction Site) gaba_carboxyl compound_carbonyl gaba_carboxyl->compound_carbonyl Carboxyl vs. Lactam Carbonyl (Potential H-Bonding)

Caption: Structural analogy between GABA and 6-(Aminomethyl)piperidin-2-one.

The key structural features of 6-(Aminomethyl)piperidin-2-one—a primary amine separated from a carbonyl group by a constrained carbon backbone—are reminiscent of the key pharmacophoric elements of GABA. The piperidin-2-one ring acts as a rigid scaffold, locking the molecule into a specific conformation that may facilitate binding to GABA receptors. This structural parallel forms our central hypothesis: This compound is a potential modulator of the GABAergic system, likely acting on GABA receptors. This guide serves as a roadmap to rigorously test this hypothesis.

Compound Profile and Synthesis Overview

A thorough investigation begins with understanding the fundamental properties of the molecule.

Physicochemical Data

The known properties of this compound are summarized below.

PropertyValueReference
CAS Number 118894-94-3[6]
Molecular Formula C₆H₁₃ClN₂O[6]
Formula Weight 164.64 g/mol [6]
IUPAC Name This compound[6]
Appearance White solid[6]
Purity Typically ≥97%[6]
SMILES Cl.NCC1CCCC(=O)N1[6]
Synthesis Considerations

Proposed Mechanism of Action: Targeting the GABAergic Synapse

The GABAergic system is the primary inhibitory network in the brain, crucial for maintaining balanced neural activity. Its dysfunction is implicated in numerous neurological and psychiatric disorders. The two main classes of GABA receptors are the ionotropic GABA-A receptors (ligand-gated chloride channels) and the metabotropic GABA-B receptors (G-protein coupled receptors).

Given its structure, 6-(Aminomethyl)piperidin-2-one could potentially interact with this system in several ways:

  • Direct Agonist/Antagonist: It could bind to the orthosteric site on GABA-A or GABA-B receptors, either mimicking GABA (agonist) or blocking it (antagonist).

  • Allosteric Modulator: It could bind to a site distinct from the GABA binding site, potentiating or inhibiting the receptor's response to GABA.

  • GABA Transporter (GAT) Inhibitor: It could block the reuptake of GABA from the synaptic cleft, increasing its ambient concentration.

Figure 2: GABAergic Synapse and Potential Interaction Points

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT1 (Reuptake Transporter) GAT1->GABA_vesicle GABA_A GABA-A Receptor (Ion Channel) GABA_B GABA-B Receptor (GPCR) GABA_cleft->GAT1 Reuptake GABA_cleft->GABA_A Binds to GABA_cleft->GABA_B Binds to Compound Test Compound Compound->GAT1 Inhibits? Compound->GABA_A Modulates? Compound->GABA_B Modulates?

Caption: Potential interaction points for a novel compound in the GABAergic synapse.

Experimental Workflow for In Vitro Characterization

A tiered approach is essential to efficiently determine the compound's biological activity. The workflow should progress from broad binding affinity screens to detailed functional characterization.

Figure 3: In Vitro Experimental Workflow

In_Vitro_Workflow start Start: Compound Synthesized & Purified binding Step 1: Radioligand Binding Assays (GABA-A & GABA-B Receptors) start->binding decision1 Does it Bind? binding->decision1 electrophys Step 2: Functional Characterization (Whole-Cell Patch Clamp) decision1->electrophys Yes end_inactive End Investigation or Re-evaluate Hypothesis decision1->end_inactive No decision2 Is it Active? (Agonist, Antagonist, Modulator) electrophys->decision2 subtype Step 3: Subtype Selectivity Profiling (Recombinant Receptor Panel) decision2->subtype Yes decision2->end_inactive No end_active Proceed to In Vivo Studies subtype->end_active

Caption: A logical workflow for the in vitro characterization of a novel compound.

Protocol 1: Primary Screening - Radioligand Binding Assays

Causality: Before investing in complex functional assays, it is crucial to first establish if the compound physically interacts with the target receptors. Radioligand binding assays are a robust, high-sensitivity method to determine binding affinity (Kᵢ). This initial step validates the core hypothesis and justifies further investigation.

  • Objective: To determine if this compound binds to GABA-A and/or GABA-B receptors.

  • Methodology:

    • Preparation of Membranes: Prepare crude synaptic membrane fractions from rat whole brain or from cell lines stably expressing recombinant human GABA-A or GABA-B receptors.

    • GABA-A Receptor Assay:

      • Incubate membrane preparations with a known concentration of a radiolabeled GABA-A site ligand (e.g., [³H]muscimol or [³H]gaboxadol).[10]

      • Add increasing concentrations of the test compound (6-(Aminomethyl)piperidin-2-one HCl) across a wide range (e.g., 1 nM to 100 µM).

      • Controls: Include a "total binding" condition (radioligand only) and a "non-specific binding" condition (radioligand + a high concentration of an unlabeled known ligand, e.g., GABA).

    • GABA-B Receptor Assay:

      • Perform a similar assay using a GABA-B specific radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites, or a specific antagonist like [³H]CGP54626).[11]

    • Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound ligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

Protocol 2: Functional Characterization - Two-Electrode Voltage Clamp (TEVC) or Patch Clamp

Causality: A binding assay shows if a compound interacts with a receptor, but not how. An electrophysiology assay is the gold standard for determining the functional consequence of that binding—whether it activates the receptor (agonism), blocks it (antagonism), or modifies its response to the natural ligand (allosteric modulation).

  • Objective: To characterize the functional activity of the compound at GABA-A receptors.

  • Methodology:

    • Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO) expressing specific, defined GABA-A receptor subtypes (e.g., α1β2γ2, the most common synaptic subtype).[10][12]

    • Recording:

      • For TEVC in oocytes, impale the cell with two microelectrodes to clamp the membrane potential and record GABA-activated chloride currents (IGABA).

      • For patch clamp in mammalian cells, use the whole-cell configuration.

    • Agonist Test: Apply increasing concentrations of the test compound alone to the cell. An induced inward current (at typical holding potentials) indicates agonist activity.

    • Antagonist Test: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with increasing concentrations of the test compound. A reduction in the GABA-evoked current indicates competitive or non-competitive antagonism.

    • Modulator Test: Co-apply a fixed, low concentration of the test compound with increasing concentrations of GABA. A leftward shift in the GABA dose-response curve indicates positive allosteric modulation (PAM), while a rightward shift or a decrease in the maximal response suggests negative allosteric modulation (NAM).

    • Data Analysis: Generate dose-response curves to calculate key parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Proposed In Vivo Activity Assessment

Positive in vitro results must be translated to a physiological context. In vivo studies are necessary to assess the compound's overall effect on behavior and its pharmacokinetic profile.

Figure 4: In Vivo Experimental Workflow

In_Vivo_Workflow start Start: Positive In Vitro Data pk_pd Step 1: Preliminary Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) start->pk_pd behavioral Step 2: Behavioral Phenotyping (Dose-Response Studies) pk_pd->behavioral anxiety Anxiety Models (Elevated Plus Maze, Open Field) behavioral->anxiety anticonvulsant Seizure Models (PTZ, MES) behavioral->anticonvulsant sedation Sedation/Motor Models (Rotarod) behavioral->sedation end_vivo Correlate PK/PD & Plan Advanced Studies anxiety->end_vivo anticonvulsant->end_vivo sedation->end_vivo

Caption: A streamlined workflow for in vivo evaluation of a CNS-active compound.

Protocol 3: Assessment of Anticonvulsant Activity

Causality: Since enhancing GABAergic inhibition is a clinically validated mechanism for controlling seizures, testing the compound in rodent seizure models is a direct way to assess its potential therapeutic utility in epilepsy.[13] The pentylenetetrazole (PTZ) model is particularly sensitive to compounds that act on the GABA-A receptor complex.

  • Objective: To evaluate the anticonvulsant potential of 6-(Aminomethyl)piperidin-2-one HCl.

  • Methodology:

    • Animals: Use adult male mice (e.g., C57BL/6 strain).

    • Dosing: Administer the test compound via intraperitoneal (i.p.) injection at several doses determined from preliminary MTD studies. Include a vehicle control group.

    • PTZ Challenge: 30 minutes post-dosing (or at the predicted Tmax), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to measure are:

      • Latency to the first myoclonic jerk.

      • Latency to generalized clonic-tonic seizures.

      • Incidence and duration of seizures.

      • Mortality rate.

    • Data Analysis: Compare the seizure parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA, Log-rank test for latencies). A significant delay in seizure onset or reduction in incidence indicates anticonvulsant activity.[14]

Protocol 4: Preliminary Pharmacokinetic (PK) Profiling

Causality: Understanding a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. A compound can be highly potent in vitro but fail in vivo due to poor brain penetration, rapid metabolism, or low bioavailability. A preliminary PK study provides essential context for interpreting behavioral data.

  • Objective: To determine the basic pharmacokinetic parameters of the compound in plasma and brain.

  • Methodology:

    • Animals: Use adult male rats (e.g., Sprague-Dawley), which are larger and facilitate serial blood sampling.

    • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, i.v. and p.o. in separate cohorts to determine bioavailability).

    • Sample Collection: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h). For brain penetration, a separate cohort of animals is euthanized at each time point, and both blood and brain tissue are collected.

    • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue. Extract the compound from the plasma and brain homogenate using protein precipitation or liquid-liquid extraction.

    • Quantification: Analyze the concentration of the compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and the brain-to-plasma concentration ratio (Kp).[15]

Data Interpretation and Future Directions

The culmination of this investigative workflow will yield a comprehensive profile of this compound.

Table 2: Hypothetical Data Interpretation Matrix

Experimental OutcomeInterpretationNext Steps
Binds to GABA-A (Kᵢ < 1µM), shows PAM activity in patch clamp, and is active in the PTZ seizure model. Strong evidence for being a GABA-A positive allosteric modulator with anticonvulsant potential.Full subtype selectivity profiling; testing in chronic epilepsy models; lead optimization to improve potency and PK.
Binds to GABA-B, acts as an agonist, but shows no clear behavioral phenotype. Potential GABA-B agonist. Lack of in vivo effect could be due to poor brain penetration or rapid metabolism.Correlate PK data (especially Kp) with in vitro potency. If PK is poor, consider chemical modification.
No binding to GABA receptors, but shows anxiolytic effects in the Elevated Plus Maze. The initial hypothesis is incorrect. The compound acts via a different mechanism.Broad target screening (e.g., CEREP panel) to identify the true molecular target.
No binding and no in vivo activity. The compound is likely biologically inert under the tested conditions.Terminate investigation or use as a negative control for future analog studies.

Should this compound demonstrate promising activity as a GABAergic modulator, future work would involve extensive structure-activity relationship (SAR) studies, detailed toxicology assessments, and evaluation in more complex disease models. The technical framework provided here ensures that the initial exploration is conducted with scientific rigor, providing a solid foundation for any subsequent drug development program.

References

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
  • Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 3189. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Muscimol. (n.d.). Wikipedia. [Link]

  • Plasticity of GABAA receptors relevant to neurosteroid actions. (n.d.). Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). ResearchGate. [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]

  • Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. (2017). Bulgarian Chemical Communications. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI. [Link]

  • Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. (2021). MDPI. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).
  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]. (n.d.). PubMed. [Link]

  • Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. (2018). Frontiers in Pharmacology. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2019). MDPI. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes. (2012). CNS & Neurological Disorders - Drug Targets. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Research Square. [Link]

  • Integrated workflow for the identification of new GABAAR positive allosteric modulators based on the in silico screening with further in vitro validation. (2024). Molecular Informatics. [Link]

  • Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. (n.d.). Molecules. [Link]

  • 6-Methylpiperidin-2-one. (n.d.). PubChem. [Link]

  • Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. (2012). Drug Metabolism and Disposition. [Link]

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An In-depth Technical Guide to 6-(Aminomethyl)piperidin-2-one Hydrochloride: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 6-(Aminomethyl)piperidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By leveraging established chemical principles and analogous compound data, we will explore its molecular characteristics, propose a robust synthetic pathway, and discuss its potential applications as a versatile building block for novel therapeutics.

Core Molecular Structure and Physicochemical Properties

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals.[1][2] The structure features a six-membered lactam (a cyclic amide) with an aminomethyl substituent at the 6-position. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.

The key physicochemical properties are summarized below, compiled from various chemical supplier databases.[3][4][5]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 118894-94-3[3]
Molecular Formula C₆H₁₃ClN₂O[3]
Molecular Weight 164.64 g/mol [3]
Canonical SMILES C1CC(C(=O)NC1)CN.Cl[3]
Appearance White to off-white solid/powder[6]
Storage Store at 2-8°C[5]
Molecular Structure Diagram

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

The rationale for this multi-step synthesis is to ensure regiochemical and stereochemical control. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is critical for preventing unwanted side reactions at the amine functionalities while the lactam ring is formed.[8]

Experimental Protocol: A Representative Synthesis

Step 1: Nα-Boc Protection of L-Lysine

  • Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydroxide (2.5 equivalents) to basify the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-lysine.

Step 2: Intramolecular Cyclization to form the Lactam

  • Dissolve Nα-Boc-L-lysine in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Filter the reaction mixture to remove the precipitate and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure. The crude product is Nα-Boc-6-(aminomethyl)piperidin-2-one.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude Nα-Boc-6-(aminomethyl)piperidin-2-one in a minimal amount of methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (excess) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation Lysine L-Lysine HCl BocProtection Add Boc₂O, NaOH in Dioxane/Water Lysine->BocProtection ProtectedLysine Nα-Boc-L-Lysine BocProtection->ProtectedLysine Cyclization Add DCC, NHS in DCM ProtectedLysine->Cyclization ProtectedLactam Nα-Boc-6-(aminomethyl) piperidin-2-one Cyclization->ProtectedLactam Deprotection Add 4M HCl in Dioxane ProtectedLactam->Deprotection FinalProduct 6-(Aminomethyl)piperidin-2-one Hydrochloride Deprotection->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: Expected Spectroscopic Signatures

While experimental spectra for this specific compound are not publicly available, we can predict the key spectroscopic features based on its structure. These predictions serve as a valuable reference for researchers performing structural characterization.

¹H NMR Spectroscopy (in D₂O, 400 MHz)

  • δ 3.0-3.2 ppm (t, 2H): Methylene protons adjacent to the aminomethyl group (CH₂-NH₃⁺).

  • δ 3.3-3.5 ppm (m, 1H): Methine proton at the C6 position (CH-CH₂NH₃⁺).

  • δ 2.3-2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (CH₂-C=O).

  • δ 1.5-2.0 ppm (m, 4H): Methylene protons at the C4 and C5 positions of the piperidine ring.

  • δ 7.5-8.0 ppm (br s, 1H): Amide proton (NH), which may exchange with D₂O.

¹³C NMR Spectroscopy (in D₂O, 100 MHz)

  • δ ~175 ppm: Carbonyl carbon (C=O).

  • δ ~55 ppm: Methine carbon at C6.

  • δ ~45 ppm: Methylene carbon of the aminomethyl group.

  • δ ~30-40 ppm: Methylene carbons of the piperidine ring.

Infrared (IR) Spectroscopy (ATR)

  • ~3300-3400 cm⁻¹ (br): N-H stretching vibration of the amide.

  • ~2800-3000 cm⁻¹ (br): N-H stretching of the primary ammonium salt (NH₃⁺).

  • ~2950 cm⁻¹: C-H stretching vibrations.

  • ~1650 cm⁻¹ (s): C=O stretching vibration of the amide (Amide I band).

  • ~1550 cm⁻¹: N-H bending vibration of the amide (Amide II band).

Significance in Medicinal Chemistry and Potential Applications

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with biological targets.

This compound combines several key features that make it an attractive starting point for drug discovery campaigns:

  • A Rigid Lactam Core: The piperidin-2-one structure provides a conformationally more restricted scaffold compared to a simple piperidine ring, which can be advantageous for optimizing binding affinity and selectivity.

  • A Primary Amine Handle: The aminomethyl group provides a versatile point for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of functional groups and explore structure-activity relationships (SAR).

  • Chirality: The C6 position is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, which is often crucial for achieving desired pharmacological activity and avoiding off-target effects.

Potential Research Applications

This molecule serves as a valuable building block for several cutting-edge areas of drug development:

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against protein targets.

  • Scaffold for Focused Libraries: The primary amine can be used as an anchor point to synthesize libraries of compounds for screening against specific enzyme families, such as proteases or kinases.

  • Development of PROTACs and Molecular Glues: The piperidine scaffold is a component of immunomodulatory drugs (IMiDs) like lenalidomide, which are used as E3 ligase recruiters in Proteolysis Targeting Chimeras (PROTACs).[8] This building block could be explored for the development of novel molecular glue degraders.

Conceptual Role in Drug Design

G Scaffold 6-(Aminomethyl)piperidin-2-one (Core Scaffold) Derivatization Chemical Derivatization (at Aminomethyl Group) Scaffold->Derivatization Library Focused Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Target Biological Target (e.g., Enzyme, Receptor) Screening->Target Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the scaffold in a typical drug discovery workflow.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While detailed biological studies and validated synthetic protocols are sparse in the public domain, its structural features strongly suggest its utility as a versatile building block in medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a forward-looking perspective on its potential applications, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

References

  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Lowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 243, 114771.
  • Chem-Impex. 2-(Aminomethyl)piperidine. Available from: [Link]

  • Baramov, T. I., et al. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one.
  • Google Patents. US3310567A - 2, 6-bis(aminoalkyl)-3-piperidinols.
  • O'Reilly, M., & Schumacher, A. (2019).
  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588–3594.
  • Wikipedia. Piperidine. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). Archiv der Pharmazie, 353(12), e2000228.
  • PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. Available from: [Link]

  • American Elements. (6R)-6-(aminomethyl)piperidin-2-one hydrochloride. Available from: [Link]

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Navigating the Spectroscopic Landscape of 6-(Aminomethyl)piperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural and Spectroscopic Imperative

6-(Aminomethyl)piperidin-2-one hydrochloride (Figure 1) is a chiral molecule featuring a six-membered lactam ring (piperidin-2-one) substituted with an aminomethyl group at the 6-position. The presence of a primary amine and a secondary amide within a constrained cyclic system imparts unique chemical and physical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial aspect for many pharmaceutical applications.

Accurate spectroscopic characterization is the cornerstone of modern chemical research and development. It provides irrefutable evidence of molecular structure, enables the quantification of purity, and offers insights into the electronic and vibrational properties of a molecule. For a compound like this compound, a comprehensive spectroscopic data set is essential for:

  • Structural Verification: Confirming the connectivity and stereochemistry of the molecule.

  • Purity Analysis: Identifying and quantifying any residual solvents, starting materials, or by-products from its synthesis.

  • Reaction Monitoring: Tracking the progress of chemical transformations involving this molecule.

  • Regulatory Compliance: Providing necessary characterization data for regulatory submissions in drug development.

This guide will delve into the theoretical underpinnings and practical aspects of the key spectroscopic techniques used to characterize this molecule.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero spin, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by proton nuclei in a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift, δ) is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals to higher chemical shifts (downfield), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between neighboring protons leads to the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton. The integration of a signal is proportional to the number of protons it represents.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is a good initial choice due to the hydrochloride salt form, which should be readily soluble. The choice of solvent is critical as it can influence chemical shifts, and exchangeable protons (N-H and O-H) may be visible or exchange with the deuterium in the solvent.[1][2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable water-soluble standard like DSS, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay, and a suitable spectral width.

    • To aid in peak assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data:

The predicted ¹H NMR spectrum of this compound in D₂O is summarized in Table 1. The chemical shifts are estimated based on the analysis of similar piperidin-2-one structures and the known effects of substituents.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H63.5 - 3.7m-1H
H7 (CH₂-NH₃⁺)3.1 - 3.3m-2H
H32.3 - 2.5m-2H
H51.8 - 2.0m-2H
H41.6 - 1.8m-2H
NH (amide)Not observed (exchange with D₂O)---
NH₃⁺ (amine)Not observed (exchange with D₂O)---

Rationale for Predictions:

  • H6: This proton is adjacent to the nitrogen of the lactam and the aminomethyl group, placing it in a relatively deshielded environment.

  • H7 (CH₂-NH₃⁺): The protons on the carbon adjacent to the protonated amine are expected to be significantly deshielded.

  • H3, H4, H5: These methylene protons on the piperidine ring will appear as complex multiplets due to diastereotopicity and coupling to each other. Their chemical shifts are predicted based on their distance from the electron-withdrawing amide and aminomethyl groups.

  • Exchangeable Protons: In D₂O, the amide (N-H) and ammonium (N⁺H₃) protons will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum. In a non-exchanging solvent like DMSO-d₆, these would appear as broad signals.

Figure 2: ¹H-¹H COSY Workflow for Structural Elucidation

COSY_Workflow cluster_experiment 2D COSY Experiment cluster_analysis Spectral Analysis 1D_Proton_Spectrum Acquire 1D ¹H NMR Spectrum COSY_Pulse_Sequence Apply COSY Pulse Sequence 1D_Proton_Spectrum->COSY_Pulse_Sequence Provides initial peak positions 2D_Data_Matrix Generate 2D Data Matrix (F1 vs. F2) COSY_Pulse_Sequence->2D_Data_Matrix Fourier_Transform 2D Fourier Transform 2D_Data_Matrix->Fourier_Transform COSY_Spectrum Generate COSY Spectrum Fourier_Transform->COSY_Spectrum Diagonal_Peaks Identify Diagonal Peaks (Correspond to 1D Spectrum) COSY_Spectrum->Diagonal_Peaks Cross_Peaks Identify Off-Diagonal Cross-Peaks Diagonal_Peaks->Cross_Peaks Reference for cross-peak identification Correlate_Peaks Correlate Coupled Protons via Cross-Peaks Cross_Peaks->Correlate_Peaks Build_Fragments Build Spin System Fragments Correlate_Peaks->Build_Fragments Assemble_Structure Assemble Molecular Structure Build_Fragments->Assemble_Structure

Caption: Workflow for a COSY experiment and subsequent data analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (1.1%), ¹³C-¹³C coupling is negligible, resulting in a spectrum where each unique carbon atom typically gives a single sharp peak. The chemical shift of a ¹³C nucleus is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup: The same NMR spectrometer is used.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum with single lines for each carbon.

    • A longer acquisition time is generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for peak assignment.

Predicted ¹³C NMR Spectral Data:

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)175 - 180
C655 - 60
C7 (CH₂-NH₃⁺)40 - 45
C330 - 35
C525 - 30
C420 - 25

Rationale for Predictions:

  • C2 (C=O): The carbonyl carbon of the lactam will be the most deshielded carbon, appearing at a very high chemical shift.

  • C6: This carbon is attached to two nitrogen atoms (in the ring and in the side chain), leading to a significant downfield shift.

  • C7 (CH₂-NH₃⁺): The carbon adjacent to the protonated amine will be deshielded.

  • C3, C4, C5: These methylene carbons of the piperidine ring will have chemical shifts in the typical aliphatic range, with their exact positions influenced by their proximity to the amide and aminomethyl groups.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium).

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands:

The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretch (amide and ammonium), C-H stretch (aliphatic)
~1650StrongC=O stretch (amide I band)
~1550MediumN-H bend (amide II band and ammonium)
~1450MediumC-H bend (scissoring)

Rationale for Predictions:

  • N-H and C-H Stretching: The broad absorption in the high-frequency region is characteristic of N-H stretching vibrations from both the secondary amide and the primary ammonium group, overlapping with the C-H stretching of the aliphatic backbone.

  • C=O Stretching: A strong absorption around 1650 cm⁻¹ is a hallmark of the carbonyl group in a six-membered lactam.

  • N-H Bending: The bending vibrations of the N-H bonds in the amide and ammonium groups are expected in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electrospray ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, allowing for the direct determination of its molecular weight.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water.

  • Data Acquisition:

    • The solution is introduced into the ESI source of the mass spectrometer.

    • A full scan mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

    • Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₆H₁₃ClN₂O

  • Molecular Weight: 164.63 g/mol

  • Predicted [M+H]⁺ (for the free base): m/z 129.10

  • Predicted Fragmentation: The primary fragmentation pathways in MS/MS would likely involve the loss of ammonia (NH₃) from the aminomethyl group and cleavage of the piperidinone ring.

Figure 3: Proposed ESI-MS/MS Fragmentation Pathway

MS_Fragmentation Parent_Ion [M+H]⁺ m/z = 129.10 Loss_NH3 Loss of NH₃ (-17.03 Da) Parent_Ion->Loss_NH3 Ring_Cleavage Ring Cleavage Parent_Ion->Ring_Cleavage Fragment_1 Fragment Ion m/z = 112.07 Loss_NH3->Fragment_1 Fragment_2 Further Fragments Ring_Cleavage->Fragment_2

Sources

The Strategic Utility of 6-(Aminomethyl)piperidin-2-one Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemistry Professionals

Introduction: The Piperidinone Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating complex and specific interactions with biological targets that are often not achievable with flat, aromatic systems.[1] Within this class of heterocycles, the piperidin-2-one (or δ-valerolactam) moiety offers a unique combination of a rigid cyclic backbone with a reactive lactam functionality. This guide focuses on a particularly valuable derivative, 6-(aminomethyl)piperidin-2-one hydrochloride (CAS No: 118894-94-3), a bifunctional building block that has gained prominence in the synthesis of complex pharmaceutical agents.[3][4][5][6][7]

This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the chemical properties, reactivity, and strategic applications of this compound. We will delve into its role as a key intermediate, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical class of therapeutics for type 2 diabetes.[1][8][9][10]

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The hydrochloride salt form of 6-(aminomethyl)piperidin-2-one ensures stability and enhances its solubility in polar solvents, which is often advantageous for reaction setup and purification.

PropertyValueSource
CAS Number 118894-94-3[3][4][5][6]
Molecular Formula C₆H₁₃ClN₂O[3][4][7]
Molecular Weight 164.63 g/mol [3][7]
Purity Typically ≥97%[4][5][6]
Hydrogen Bond Donor Count 3[3][7]
Hydrogen Bond Acceptor Count 2[3][7]
Rotatable Bond Count 1[3][7]

The key to the synthetic utility of 6-(aminomethyl)piperidin-2-one lies in its bifunctionality. The primary aminomethyl group serves as a potent nucleophile, while the lactam moiety offers a site for further chemical modification or can act as a rigid scaffold to orient other parts of the molecule. The stereochemistry at the 6-position is a critical consideration, as enantiomeric purity is often a requirement for biologically active molecules. Both racemic and chiral versions of this building block are commercially available.[2][11]

Core Reactivity and Synthetic Applications

The primary amine of this compound is the more reactive of its two functional groups under many conditions. After neutralization of the hydrochloride salt, this amine readily participates in a variety of bond-forming reactions, making it an ideal building block for introducing the piperidinone scaffold into a larger molecule.

Nucleophilic Substitution Reactions: A Gateway to DPP-4 Inhibitors

A prime example of the strategic use of this building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][10][12] These drugs, such as Trelagliptin, are used to treat type 2 diabetes.[13] The synthesis of Trelagliptin and its analogues often involves the nucleophilic substitution of a leaving group on a heterocyclic core by the primary amine of a piperidine derivative.[3][4][13][14]

The general reaction scheme involves the coupling of a substituted piperidine with a pyrimidinedione core. In the synthesis of Trelagliptin, (R)-3-aminopiperidine is used. However, the same synthetic logic applies to 6-(aminomethyl)piperidin-2-one, which can be used to generate novel analogues with potentially different pharmacokinetic or pharmacodynamic properties.

G cluster_0 Core Synthesis cluster_1 Coupling Reaction cluster_2 Final Processing Start Pyrimidinedione Precursor Intermediate 2-[(6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl]- 4-fluorobenzonitrile Start->Intermediate Alkylation Product DPP-4 Inhibitor Analogue Intermediate->Product Nucleophilic Substitution BuildingBlock 6-(Aminomethyl)piperidin-2-one (as free base) BuildingBlock->Product Final Purification & Salt Formation Product->Final

Caption: Synthetic workflow for a DPP-4 inhibitor analogue.

The causality behind the experimental choices in this type of synthesis is crucial for success. The choice of base (e.g., sodium bicarbonate, potassium carbonate, or an organic base like triethylamine) is critical to deprotonate the hydrochloride salt and liberate the nucleophilic primary amine without promoting side reactions.[3][4] The solvent system (e.g., ethanol, tetrahydrofuran, or a mixture with water) is selected to ensure the solubility of both the electrophilic partner and the piperidinone building block, while also facilitating the desired reaction rate at a given temperature.[3]

Experimental Protocol: Synthesis of a DPP-4 Inhibitor Analogue

The following is a representative protocol for the synthesis of a DPP-4 inhibitor analogue, adapted from patented procedures for the synthesis of Trelagliptin.[3][4][13][14] This protocol illustrates the practical application of 6-(aminomethyl)piperidin-2-one as a key nucleophilic building block.

Reaction: Nucleophilic substitution of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile with 6-(aminomethyl)piperidin-2-one.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile321.713.22 g0.010
This compound164.631.98 g0.012
Sodium Bicarbonate (NaHCO₃)84.012.52 g0.030
Tetrahydrofuran (THF)-15 mL-
Deionized Water-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile (3.22 g, 0.010 mol), tetrahydrofuran (15 mL), and deionized water (5 mL).

  • Addition of Reagents: While stirring, add this compound (1.98 g, 0.012 mol) followed by sodium bicarbonate (2.52 g, 0.030 mol). The addition of the base is crucial to neutralize the hydrochloride and generate the free amine in situ.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The biphasic mixture is then transferred to a separatory funnel. Separate the upper organic phase.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The crude material can then be purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexanes, to yield the final product as a solid.[3][14]

Rationale for Experimental Choices:

  • Excess of Amine and Base: A slight excess of the aminopiperidinone and a larger excess of the base are used to drive the reaction to completion and to ensure that the hydrochloric acid generated during the reaction is fully neutralized.

  • Solvent System: The THF/water mixture is chosen to provide sufficient solubility for both the organic starting material and the inorganic base and hydrochloride salt.[3]

  • Temperature: The reaction is heated to increase the rate of the nucleophilic substitution. 70 °C is a moderate temperature that provides a reasonable reaction time without causing significant degradation of the starting materials or product.[3]

The Lactam Moiety: Reactivity and Further Transformations

While the primary amine is often the initial point of reaction, the lactam ring of 6-(aminomethyl)piperidin-2-one offers further opportunities for synthetic diversification. Lactams can undergo a variety of chemical transformations, including:

  • Ring-Opening Reactions: Under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid. More controlled ring-opening can be achieved using various reagents to yield a range of functionalized linear products.[15][16]

  • Reduction: The amide carbonyl can be reduced to a methylene group, transforming the piperidinone into a piperidine.

  • N-Alkylation/Arylation: The lactam nitrogen can be functionalized, although this is generally less facile than the reaction of the exocyclic primary amine.

These potential transformations highlight the versatility of 6-(aminomethyl)piperidin-2-one as a building block, allowing for the creation of a diverse array of molecular architectures from a single, readily available starting material.

G cluster_0 Primary Amine Reactivity cluster_1 Lactam Reactivity Start 6-(Aminomethyl)piperidin-2-one NucleophilicSub Nucleophilic Substitution Start->NucleophilicSub Primary reaction pathway AmideCoupling Amide Bond Formation Start->AmideCoupling ReductiveAmination Reductive Amination Start->ReductiveAmination RingOpening Ring-Opening Start->RingOpening Secondary transformations Reduction Reduction to Piperidine Start->Reduction NAlkylation N-Alkylation Start->NAlkylation

Sources

Methodological & Application

The Versatile Scaffold: 6-(Aminomethyl)piperidin-2-one Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets and serve as a foundation for the development of potent and selective therapeutics. The piperidine ring is a quintessential example of such a scaffold, found in numerous approved drugs.[1] Within this class, 6-(aminomethyl)piperidin-2-one hydrochloride presents itself as a particularly versatile and valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of the applications of this compound, offering detailed insights into its role in the synthesis of enzyme inhibitors and other bioactive molecules. We will delve into the causality behind its selection in drug design, provide detailed experimental protocols for its utilization, and explore the structure-activity relationships of its derivatives.

Core Attributes of the 6-(Aminomethyl)piperidin-2-one Scaffold: A Structural Advantage

The utility of this compound in medicinal chemistry stems from a unique combination of structural features that medicinal chemists can strategically exploit.

Key Structural Features and Their Implications in Drug Design:

FeatureDescriptionAdvantage in Medicinal Chemistry
Piperidin-2-one (δ-Valerolactam) Ring A six-membered saturated lactam.[2]The lactam moiety introduces a degree of conformational rigidity compared to a simple piperidine ring. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The amide bond within the ring can also participate in hydrogen bonding interactions with the target protein.
Aminomethyl Group at C6 A primary amine attached to a methylene linker at the 6-position of the piperidinone ring.This primary amine serves as a crucial handle for synthetic elaboration. It allows for the facile introduction of a wide variety of substituents through well-established reactions like amide bond formation, reductive amination, and urea/sulfonamide formation. This enables the exploration of diverse chemical space to optimize target engagement and pharmacokinetic properties.
Chirality The C6 position is a stereocenter.The presence of a chiral center allows for the synthesis of stereoisomers, which can exhibit different biological activities and pharmacokinetic profiles. This is critical for developing drugs with improved efficacy and reduced off-target effects.
Hydrochloride Salt The compound is supplied as a hydrochloride salt.The salt form generally improves the compound's stability, handling properties, and solubility in polar solvents, which is advantageous for synthetic manipulations and formulation studies.

The strategic combination of a conformationally constrained ring system with a synthetically versatile primary amine makes this compound an attractive starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Application in the Synthesis of Enzyme Inhibitors

The 6-(aminomethyl)piperidin-2-one scaffold has been successfully employed in the development of inhibitors for several key enzyme targets implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 a validated target for the treatment of type 2 diabetes.[3][4]

The 6-(aminomethyl)piperidin-2-one scaffold can serve as a key building block in the synthesis of novel DPP-4 inhibitors. The primary amine can be acylated with a suitable carboxylic acid to introduce a group that interacts with the S1 pocket of the enzyme, while the piperidinone ring can be oriented towards the S2 pocket.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: (Optional) Deprotection cluster_2 Step 3: Purification and Analysis Start 6-(Aminomethyl)piperidin-2-one HCl Reagent1 Carboxylic Acid (R-COOH) HATU, DIPEA, DMF Start->Reagent1 Reacts with Intermediate N-Acylated Intermediate Reagent1->Intermediate Forms Deprotection_Reagent e.g., TFA or HCl (if protecting groups are present on R) Intermediate->Deprotection_Reagent Treated with Final_Product Final DPP-4 Inhibitor Candidate Deprotection_Reagent->Final_Product Yields Purification Column Chromatography Final_Product->Purification Analysis LC-MS, NMR Purification->Analysis SAR cluster_scaffold 6-(Aminomethyl)piperidin-2-one Scaffold cluster_modifications Potential Modification Points and Their Impact Scaffold Scaffold R1 R1: Acyl Group on Amine - Aromatic/heteroaromatic groups can engage in π-stacking. - Hydrogen bond donors/acceptors can improve potency. Scaffold->R1 Derivatization at aminomethyl group R2 R2: N-alkylation/arylation of Lactam - Can modulate lipophilicity and metabolic stability. - Bulky groups may impact conformation. Scaffold->R2 Modification at lactam nitrogen R3 R3: Ring Substitution - Introduction of substituents on the piperidinone ring can fine-tune conformational preferences and introduce new interaction points. Scaffold->R3 Substitution on the ring

Sources

In vitro and in vivo studies involving 6-(Aminomethyl)piperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 6-(Aminomethyl)piperidin-2-one hydrochloride

This compound is a piperidine derivative, a class of heterocyclic compounds prevalent in numerous pharmaceuticals and biologically active molecules.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[2] While specific research on this compound is emerging, its structural similarity to other piperidinone-based compounds suggests significant therapeutic potential, particularly in oncology as an inhibitor of the MDM2-p53 protein-protein interaction.[4][5] This document provides a comprehensive guide to potential in vitro and in vivo research applications of this compound, with detailed protocols adapted from studies on structurally related molecules.

Chemical Properties:

PropertyValueReference
CAS Number 118894-94-3[6]
Molecular Formula C6H13ClN2O[6]
Molecular Weight 164.64 g/mol [6]
Purity Typically ≥97%[6]
Physical Form Powder
Storage Store at 2-8°C[7]

Part 1: In Vitro Applications - Characterizing Bioactivity at the Cellular Level

The primary hypothesized mechanism of action for piperidinone derivatives similar to this compound is the inhibition of the MDM2-p53 interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein.[8][9] By binding to p53, MDM2 promotes its degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis in response to cellular stress.[8][9][10] Inhibiting this interaction can reactivate p53, leading to tumor cell death.

Investigating MDM2-p53 Interaction Inhibition

A crucial first step in characterizing a potential MDM2 inhibitor is to quantify its binding affinity to the MDM2 protein and its ability to disrupt the MDM2-p53 complex.

This assay provides a quantitative measure of the compound's ability to inhibit the binding of a p53-derived peptide to the MDM2 protein.

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (XL665) conjugated to the p53 peptide. When the tagged MDM2 and the labeled p53 peptide are in close proximity, excitation of the donor leads to emission from the acceptor. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

  • Recombinant human MDM2 protein (tagged, e.g., with GST)

  • Biotinylated p53-derived peptide (e.g., Biotin-p53 (15-29))

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Mix Preparation: Prepare a master mix containing the tagged MDM2 protein and the biotinylated p53 peptide in assay buffer.

  • Dispensing: Add the test compound dilutions to the wells of the 384-well plate.

  • Incubation 1: Add the MDM2/p53 peptide mix to the wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for binding equilibration.

  • Detection Mix: Prepare a detection mix containing the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer.

  • Incubation 2: Add the detection mix to the wells and incubate for a specified period (e.g., 2-4 hours) at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Assays for Assessing Downstream Effects

Following the confirmation of direct MDM2 binding, it is essential to evaluate the compound's effect on p53 pathway activation and cell viability in cancer cell lines.

This assay measures the extent of DNA synthesis, which is an indicator of cell proliferation. Inhibition of the MDM2-p53 interaction is expected to reduce cell proliferation in p53 wild-type cancer cells.

Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. The incorporated EdU can be detected via a click chemistry reaction with a fluorescently labeled azide, allowing for quantification of proliferating cells.

Materials:

  • p53 wild-type cancer cell lines (e.g., SJSA-1, HCT-116)

  • p53-null or mutant cancer cell lines for selectivity assessment (e.g., HCT-116 p53-/-)

  • Complete cell culture medium

  • This compound

  • EdU cell proliferation assay kit (containing EdU, fluorescent azide, and buffers)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative and then permeabilize with a detergent-based buffer.

  • EdU Detection: Add the click chemistry reaction cocktail containing the fluorescent azide to the wells and incubate to allow for the reaction with the incorporated EdU.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye (e.g., Hoechst 33342).

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imager. Quantify the percentage of EdU-positive cells relative to the total number of cells (determined by nuclear staining) to assess the anti-proliferative effect of the compound.

Potential Antimicrobial Activity Screening

Piperidine derivatives have also been investigated for their antimicrobial properties.[11][12] A preliminary assessment of this compound's antimicrobial potential can be performed using standard in vitro assays.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well sterile microplates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare a serial dilution of this compound in the broth within the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Part 2: In Vivo Studies - Evaluating Efficacy and Pharmacokinetics in Animal Models

In vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context, providing insights into its efficacy, pharmacokinetics (PK), and potential toxicity.

Xenograft Models for Anticancer Efficacy

For compounds targeting the MDM2-p53 pathway, xenograft models using human cancer cell lines implanted in immunocompromised mice are the gold standard for evaluating in vivo antitumor activity.[5][8]

Principle: Human cancer cells (e.g., SJSA-1) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • p53 wild-type human cancer cell line (e.g., SJSA-1)

  • This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p53 pathway markers). The primary endpoint is typically tumor growth inhibition.

Models for Anti-Ulcer Activity Evaluation

Given that some piperidine derivatives have shown anti-ulcer properties[13][14], it is plausible to investigate this compound for similar effects.

Principle: Ethanol administration in rats induces acute gastric lesions. The protective effect of a test compound can be evaluated by its ability to reduce the severity of these lesions.[4][15]

Materials:

  • Wistar rats

  • Ethanol (e.g., 80%)

  • This compound

  • Reference anti-ulcer drug (e.g., ranitidine)

  • Dissecting microscope

Procedure:

  • Animal Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Compound Administration: Administer this compound or the reference drug orally to the respective treatment groups. The control group receives the vehicle.

  • Ulcer Induction: After a specific time (e.g., 30-60 minutes), administer ethanol orally to all animals to induce gastric ulcers.

  • Evaluation: After a set period (e.g., 1 hour), euthanize the rats and excise their stomachs.

  • Lesion Scoring: Open the stomachs along the greater curvature and examine the gastric mucosa for lesions under a dissecting microscope. The ulcer index can be calculated based on the number and severity of the lesions.

Part 3: Data Visualization and Workflow Diagrams

Signaling Pathway and Experimental Workflows

MDM2_p53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 transactivates p21 p21 p53->p21 transactivates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes transactivates MDM2->p53 binds & inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Compound 6-(Aminomethyl)piperidin-2-one hydrochloride Compound->MDM2 inhibits binding to p53

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow start Start: Compound Synthesis and Characterization htrf HTRF Binding Assay (IC50 Determination) start->htrf cell_culture Cell Culture (p53 wt and null lines) htrf->cell_culture proliferation_assay Cell Proliferation Assay (e.g., EdU) cell_culture->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay western_blot Western Blot (p53, p21, MDM2 levels) cell_culture->western_blot end End: In Vitro Proof of Concept proliferation_assay->end apoptosis_assay->end western_blot->end

Caption: A typical in vitro experimental workflow for evaluating a potential MDM2 inhibitor.

In_Vivo_Workflow start Start: In Vitro PoC Established pk_study Pharmacokinetic (PK) Studies (in mice/rats) start->pk_study xenograft_model Xenograft Model Development (e.g., SJSA-1 in nude mice) pk_study->xenograft_model efficacy_study Efficacy Study (Compound vs. Vehicle) xenograft_model->efficacy_study tumor_analysis Tumor Analysis (Weight, IHC) efficacy_study->tumor_analysis toxicity_assessment Toxicity Assessment (Body weight, histology) efficacy_study->toxicity_assessment end End: In Vivo Efficacy and Safety Profile tumor_analysis->end toxicity_assessment->end

Caption: A streamlined in vivo workflow for assessing the anticancer efficacy of a test compound.

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6-(Aminomethyl)piperidin-2-one hydrochloride in the synthesis of CGRP receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 6-(Aminomethyl)piperidin-2-one Hydrochloride in the Convergent Synthesis of CGRP Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The blockade of the calcitonin gene-related peptide (CGRP) signaling pathway has revolutionized the treatment of migraine.[1][2][3] Small molecule CGRP receptor antagonists, known as 'gepants', have emerged as a vital therapeutic class, offering acute and preventive treatment options with a favorable side-effect profile compared to older drug classes like triptans.[4][5] The synthesis of these structurally complex molecules often relies on a convergent strategy, wherein advanced molecular fragments are prepared independently and coupled in the final stages. This application note details the utility of this compound, a key heterocyclic building block, in the synthesis of CGRP receptor antagonists. We will explore the underlying mechanism of CGRP antagonism, the structural significance of the piperidinone motif, and provide detailed, field-proven protocols for its application in the crucial amide bond forming reactions that are central to the synthesis of gepants such as ubrogepant and zavegepant.

The CGRP Pathway in Migraine Pathophysiology

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is integral to the pathophysiology of migraine.[5] During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP in the trigeminal ganglion and at the trigeminovascular nerve endings that innervate the meningeal vasculature.[3][6] This release triggers a cascade of events, including vasodilation of cerebral blood vessels and neurogenic inflammation, which are believed to contribute directly to the intense pain of a migraine headache.[3][4][7]

Small molecule CGRP receptor antagonists function by competitively blocking the CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting its downstream signaling.[3][6] This mechanism effectively mitigates the vasodilatory and inflammatory effects, alleviating migraine symptoms without the vasoconstrictive action associated with triptans, a significant advantage for patients with cardiovascular risk factors.[3]

G TGN Trigeminal Ganglion Activation CGRP_Release CGRP Release TGN->CGRP_Release Leads to CGRP_Receptor CGRP Receptor (on Blood Vessels / Neurons) CGRP_Release->CGRP_Receptor CGRP Binds to Signaling Signaling Cascade (cAMP increase) CGRP_Receptor->Signaling Activates Effects Vasodilation & Neurogenic Inflammation Signaling->Effects Migraine Migraine Pain Effects->Migraine Antagonist Gepant (CGRP Antagonist) Antagonist->CGRP_Receptor Blocks G FragmentA Fragment A (e.g., Spirocyclic Carboxylic Acid) Activation Carboxylic Acid Activation (e.g., with HATU, EDC) FragmentA->Activation FragmentB Fragment B (6-(Aminomethyl)piperidin-2-one) Coupling Amide Bond Formation FragmentB->Coupling Activation->Coupling Purification Work-up & Purification Coupling->Purification API Final CGRP Antagonist (API) Purification->API

Figure 2: Convergent synthesis workflow for CGRP antagonists.

Protocol: General Amide Coupling of 6-(Aminomethyl)piperidin-2-one HCl

This protocol provides a robust and adaptable method for the coupling of this compound with a generic carboxylic acid fragment (designated as "R-COOH").

Materials and Reagents
  • This compound

  • Carboxylic acid fragment (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Step-by-Step Methodology

Rationale: The hydrochloride salt must be neutralized in situ to the free amine to enable nucleophilic attack on the activated carboxylic acid. DIPEA is a non-nucleophilic base, ideal for this purpose as it does not compete in the coupling reaction. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral substrates.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid fragment (R-COOH) (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Amine and Base: Add this compound (1.1 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq). The excess base ensures complete neutralization of the hydrochloride salt and the acid generated during the coupling reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add the coupling reagent, HATU (1.2 eq), portion-wise over 5 minutes.

    • Alternative: If using EDC/HOBt, add HOBt (1.2 eq) followed by EDC (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash removes unreacted acid and acidic byproducts (like HOBt). The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the pure amide product.

Expected Outcomes and Controls
ParameterTypical ConditionsRationale / Control
Stoichiometry 1.1 eq Amine HCl, 1.2 eq HATUA slight excess of the amine and coupling agent ensures full conversion of the more valuable acid fragment.
Temperature 0 °C to Room TempInitial cooling controls the exothermic activation step; reaction proceeds efficiently at room temperature.
Reaction Time 4-16 hoursMonitored by TLC/LC-MS to confirm endpoint and prevent potential degradation from prolonged reaction times.
Yield 70-95% (post-purification)Dependent on the specific substrates used. Lower yields may indicate steric hindrance or side reactions.
Purity >98% (by HPLC)Achieved through chromatographic purification. Purity is critical for subsequent use in drug development.

Conclusion

This compound is a highly valuable and strategic building block in the medicinal chemistry campaigns targeting the CGRP receptor. Its structure provides the core piperidinone scaffold prevalent in many potent antagonists. The protocol detailed herein offers a reliable and scientifically grounded method for its incorporation via amide bond formation, a critical step in the convergent synthesis of next-generation migraine therapeutics. Understanding the causality behind each procedural step—from base selection to work-up strategy—is paramount for achieving high yields, purity, and scalability in the drug development pipeline.

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Application Notes and Protocols for the Use of Piperidine Derivatives in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Neuropharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its significance as a versatile scaffold for drug design.[1][2][3] In the realm of neuropharmacology, piperidine derivatives are instrumental in the development of therapeutics for a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4][5]

The utility of the piperidine moiety stems from its ability to confer favorable physicochemical properties to drug candidates. It can enhance metabolic stability, facilitate transport across biological membranes, and improve overall pharmacokinetic profiles, often with reduced toxicity.[6] Furthermore, the piperidine ring's conformational flexibility allows for optimal interaction with the binding pockets of various molecular targets within the central nervous system (CNS). This guide provides an in-depth exploration of the application of piperidine derivatives in neuropharmacology research, complete with detailed experimental protocols for their characterization.

I. Piperidine Derivatives in Alzheimer's Disease Research: Targeting Cholinergic Deficits

A primary pathological hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[3] A key therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, thereby increasing its synaptic availability.[3][7]

Donepezil , a prominent piperidine derivative, is a centrally acting, reversible AChE inhibitor widely used in the treatment of Alzheimer's disease.[3][7][8][9] Its mechanism of action involves binding to and inhibiting AChE, which leads to increased acetylcholine concentrations at cholinergic synapses and enhanced cholinergic transmission.[7][8][10]

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman's method, provides a colorimetric approach to screen for and characterize AChE inhibitors.[3][8][11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[3][8][12] The rate of color formation is proportional to AChE activity, and its reduction in the presence of an inhibitor indicates the inhibitor's potency.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.5)

  • Test piperidine derivative (e.g., Donepezil as a positive control)

  • DMSO (for dissolving test compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test piperidine derivative in DMSO.

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a 0.25 U/mL solution of AChE in phosphate buffer.[11]

    • Prepare a solution of ATCI and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the AChE solution and 50 µL of the test compound solution to each well.[11]

    • Enzyme Control Wells (No Inhibitor): Add 50 µL of the AChE solution and 50 µL of phosphate buffer (containing the same final concentration of DMSO as the test wells).

    • Blank Wells: Add 100 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 150 µL of the ATCI/DTNB solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at 0 minutes and then at 10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. Piperidine Derivatives in ADHD and Stimulant Research: Modulating Dopamine and Norepinephrine Transporters

Piperidine derivatives are central to the treatment of ADHD. Methylphenidate , a well-known example, is a CNS stimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[13][14] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[13][14][15][16] This enhancement of dopaminergic and noradrenergic signaling is believed to improve attention and reduce hyperactivity and impulsivity.[13][14]

Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a cell-based functional assay to determine the potency of piperidine derivatives in inhibiting dopamine uptake.[2][17]

Principle: Cells expressing the human dopamine transporter (hDAT) are incubated with a radiolabeled dopamine analog (e.g., [³H]dopamine). The amount of radioactivity taken up by the cells is measured. The ability of a test compound to inhibit this uptake is quantified to determine its IC50 value.[2]

Materials:

  • Cell line stably expressing hDAT (e.g., HEK293-hDAT)

  • 96-well cell culture plates

  • [³H]Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test piperidine derivative (e.g., Methylphenidate as a positive control)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture the hDAT-expressing cells in 96-well plates until they reach confluence.

  • Assay Preparation:

    • Prepare serial dilutions of the test piperidine derivative in assay buffer.

    • Prepare a solution of [³H]Dopamine in assay buffer.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Add the test compound solutions to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the uptake by adding the [³H]Dopamine solution to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like cocaine) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Piperidine Derivatives in Antipsychotic Research: Targeting Dopamine and Sigma Receptors

Many antipsychotic drugs feature a piperidine scaffold. Haloperidol and Risperidone are classic examples.[4] Their antipsychotic effects are primarily attributed to their antagonism of dopamine D2 receptors.[18] Additionally, some piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in psychosis and other CNS disorders.[5][19][20]

Protocol 3: In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.[5][6]

Principle: A radiolabeled ligand with high affinity for the sigma-1 receptor (e.g., -pentazocine) is incubated with a source of sigma-1 receptors (e.g., guinea pig brain membranes).[6] A non-radiolabeled test compound is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured to determine the test compound's inhibitory constant (Ki).

Materials:

  • Guinea pig brain membranes (or a cell line expressing the sigma-1 receptor)

  • -pentazocine

  • Tris-HCl buffer (pH 7.4)

  • Test piperidine derivative

  • Haloperidol or (+)-pentazocine (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup (in test tubes):

    • Total Binding: Add buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add buffer, radioligand, a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol), and membrane preparation.[21]

    • Test Compound: Add buffer, radioligand, varying concentrations of the test piperidine derivative, and membrane preparation.

  • Incubation: Incubate the tubes at room temperature for 120 minutes.[21]

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. In Vivo Behavioral Models for Neuropharmacological Profiling

Protocol 4: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.[1][13][22] It is particularly useful for evaluating the stimulant or sedative effects of piperidine derivatives.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[13]

  • Testing:

    • Gently place the animal in the center of the open field arena.[1]

    • Record the animal's activity for a set duration (typically 5-10 minutes) using an automated tracking system or video recording.[1][18]

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.

  • Data Analysis: Compare the parameters between vehicle-treated and drug-treated groups. An increase in total distance traveled suggests a stimulant effect, while a decrease suggests a sedative effect. An increase in the time spent in the center is indicative of an anxiolytic effect.

Protocol 5: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[10][23][24] It is particularly relevant for testing potential cognitive-enhancing effects of piperidine derivatives for conditions like Alzheimer's disease.

Procedure:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[24]

  • Acquisition Phase (e.g., 4 trials/day for 5 days):

    • Place the animal into the pool from different starting locations.

    • Allow the animal to swim and find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the animal to swim for a set duration (e.g., 60 seconds).

  • Parameters Measured:

    • Acquisition: Escape latency (time to find the platform), path length.

    • Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform crossings.

  • Data Analysis: A shorter escape latency and path length during acquisition indicate learning. A preference for the target quadrant in the probe trial demonstrates spatial memory.

V. Visualization of Key Concepts

Signaling Pathway of Dopamine Reuptake Inhibition by Methylphenidate

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Dopamine Transporter (DAT) Dopamine (DA) Dopamine (DA) Vesicle Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release DA DA DA->Vesicle Storage DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binding DAT DAT DA_synapse->DAT Reuptake Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction DAT->Dopamine (DA) Methylphenidate Methylphenidate Methylphenidate->DAT Inhibition

Caption: Dopamine reuptake inhibition by Methylphenidate.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction and Measurement cluster_3 Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Add_Enzyme_Inhibitor Add Enzyme and Test Inhibitor to Wells Prepare_Reagents->Add_Enzyme_Inhibitor Add_Controls Add Enzyme Control and Blank Prepare_Reagents->Add_Controls Pre_incubate Pre-incubate at Room Temperature Add_Enzyme_Inhibitor->Pre_incubate Add_Controls->Pre_incubate Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance Kinetically Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

VI. Quantitative Data Summary

Piperidine DerivativePrimary Target(s)ApplicationIn Vitro Potency (IC50/Ki)
Donepezil Acetylcholinesterase (AChE)Alzheimer's DiseaseIC50 ≈ 5.7 nM (for human AChE)
Methylphenidate Dopamine Transporter (DAT), Norepinephrine Transporter (NET)ADHD, NarcolepsyKi ≈ 100-400 nM (for hDAT)[9]
Haloperidol Dopamine D2 Receptor, Sigma-1 ReceptorSchizophrenia, PsychosisKi ≈ 1-2 nM (for D2), Ki ≈ 2.5 nM (for S1R)[19]
Risperidone Serotonin 5-HT2A Receptor, Dopamine D2 ReceptorSchizophrenia, Bipolar DisorderKi ≈ 0.16 nM (for 5-HT2A), Ki ≈ 3.13 nM (for D2)
Phencyclidine (PCP) NMDA ReceptorAnesthetic (historical), Research ToolKi ≈ 50-100 nM (for NMDA receptor channel)

Note: Potency values can vary depending on the specific assay conditions and the species from which the target protein is derived.

Conclusion

Piperidine derivatives represent an indispensable class of compounds in neuropharmacology research and drug development. Their structural versatility allows for the fine-tuning of interactions with a multitude of CNS targets, leading to the development of effective treatments for a range of debilitating neurological and psychiatric disorders. The protocols and information provided in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies to explore the vast potential of the piperidine scaffold in their quest for novel neurotherapeutics.

References

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Piperidine Derivatives as a Arsenal Against Microbial Threats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, demanding the urgent discovery and development of novel therapeutic agents. Within the vast landscape of medicinal chemistry, the piperidine scaffold has emerged as a particularly privileged structure, forming the backbone of numerous biologically active compounds.[1][2] This guide provides an in-depth exploration of the antimicrobial and antifungal applications of piperidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical laboratory protocols. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven methodologies for the evaluation of these promising compounds.

Mechanisms of Action: Disrupting the Microbial Fortress

Piperidine derivatives exert their antimicrobial and antifungal effects through a variety of mechanisms, often targeting fundamental cellular processes essential for pathogen survival. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.

The primary modes of action include:

  • Cell Membrane Disruption: Many piperidine derivatives, particularly those with lipophilic characteristics, can insert into the microbial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]

  • Enzyme Inhibition: Specific enzymes crucial for microbial viability are key targets for piperidine compounds.

    • DNA Gyrase Inhibition: This essential bacterial enzyme is responsible for DNA supercoiling, a process vital for DNA replication and repair. Certain piperidine-containing compounds have been shown to inhibit DNA gyrase, thereby halting bacterial proliferation.[3]

    • Succinate Dehydrogenase (SDH) Inhibition: In fungi, SDH is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH by piperidine derivatives disrupts fungal respiration and energy production, leading to cell death.[4][5]

  • Efflux Pump Inhibition: A significant mechanism of antimicrobial resistance is the active removal of drugs from the bacterial cell by efflux pumps. Some piperidine alkaloids have been identified as efflux pump inhibitors. By blocking these pumps, they increase the intracellular concentration of co-administered antibiotics, restoring their efficacy.[3]

  • Inhibition of Virulence Factors: Beyond direct killing, some piperidine derivatives can inhibit the production of virulence factors. For instance, piperine has been shown to inhibit biofilm formation in Candida albicans, a key factor in its pathogenicity.[6]

Caption: Proposed antimicrobial and antifungal mechanisms of piperidine derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The antimicrobial and antifungal efficacy of piperidine derivatives is profoundly influenced by their structural modifications. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds and designing novel derivatives with enhanced activity and improved pharmacological profiles.

Key SAR insights include:

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly impact activity. For example, in a series of piperidine-4-carbohydrazide derivatives, the substitution pattern on a linked quinazoline ring led to significant variations in antifungal efficacy against Rhizoctonia solani and Verticillium dahliae.[5]

  • N-Acyl and N-Sulfonyl Derivatives: The synthesis of benzoyl and sulfonyl derivatives of piperidine-4-carboxamide has been explored, with some compounds showing good antifungal activity.[7] The nature of the acyl or sulfonyl group can influence lipophilicity and interaction with the biological target.

  • Alkyl Chain Length: In certain classes of piperidine derivatives, the length of an alkyl side chain is critical for antifungal activity. For instance, in a series of 4-aminopiperidines, unbranched alkyl side chains with 10-12 carbon atoms demonstrated the highest activity against Candida species.[8]

  • Hybrid Molecules: Combining the piperidine scaffold with other known antimicrobial pharmacophores can lead to synergistic or enhanced activity. For example, novel indole derivatives containing both benzothiazole and piperidine moieties have shown potent antifungal activity against Phytophthora capsici.[9]

Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives

Compound ClassTarget OrganismActivity Metric (Value)Reference
Piperidine-4-carbohydrazide DerivativesRhizoctonia solaniEC50: 0.83 µg/mL (Compound A13)[4]
Piperidine-4-carbohydrazide DerivativesVerticillium dahliaeEC50: 1.12 µg/mL (Compound A13)[4]
Piperidine Alkaloids from Cassia siameaMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 12.5-50 µg/mL[10][11]
Thymol Derivatives with PiperidinePhytophthora capsiciEC50: 8.414 µg/mL (Compound 5t)[12]
Thymol Derivatives with PiperidineSclerotinia sclerotiorumEC50: 12.829 µg/mL (Compound 5v)[12]
Piperamide AlkaloidsEscherichia coliMIC: 19 µg/mL (Piperine)[13]
4-Aminopiperidine DerivativesCandida kruseiMIC90: 2-16 µg/mL[8]

Application Notes: Synthesis and Characterization

The synthesis of novel piperidine derivatives is a cornerstone of research in this field. A general synthetic scheme often involves the modification of a pre-formed piperidine ring or the construction of the ring itself through various cyclization strategies.[2]

A representative synthetic approach for N-substituted piperidine derivatives is outlined below:

Synthesis of N-Acyl Piperidine Derivatives

This protocol describes a general method for the acylation of a piperidine starting material.

Materials:

  • Piperidine derivative (e.g., Piperidine-4-carboxamide)

  • Acyl halide (e.g., benzoyl chloride) or acid anhydride

  • Aprotic solvent (e.g., acetone, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard workup and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the piperidine derivative in the aprotic solvent in the reaction vessel.

  • Add the base to the solution.

  • Slowly add the acyl halide or acid anhydride to the stirred solution.

  • The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove excess reagents and byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7]

Characterization: The structure of the synthesized compounds should be confirmed using a suite of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to elucidate the carbon-hydrogen framework.[7][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.[7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7][15]

Caption: General workflow for the synthesis and characterization of piperidine derivatives.

Experimental Protocols: Evaluating Antimicrobial and Antifungal Efficacy

A critical step in the development of new antimicrobial agents is the robust evaluation of their biological activity. The following are standardized protocols for assessing the in vitro efficacy of piperidine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a widely used technique for determining MIC values.[3]

Materials:

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).[14]

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]

  • Positive control (standard antibiotic or antifungal, e.g., chloramphenicol, ampicillin, fluconazole).[17][18]

  • Negative control (broth with solvent, but no compound).

  • Growth control (broth with microorganism).

  • Microplate reader or visual inspection.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the broth medium across the wells of the microtiter plate.[3]

  • Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 30°C for 48 hours for fungi).[3][18]

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]

Disc Diffusion Assay

The disc diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Test compounds.

  • Sterile filter paper discs (6 mm diameter).[17]

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar).[17]

  • Bacterial or fungal strains.

  • Positive and negative controls.

Procedure:

  • Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of the agar plate.

  • Impregnate the sterile paper discs with a known concentration of the test compound.[17]

  • Place the discs onto the inoculated agar surface.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[17] A larger zone of inhibition indicates greater antimicrobial activity.[3]

Antimicrobial Testing Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_disc Disc Diffusion Assay Test Compound Test Compound Serial Dilution Serial Dilution Test Compound->Serial Dilution Apply Discs Apply Discs Test Compound->Apply Discs Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read Results (MIC Value) Read Results (MIC Value) Incubation->Read Results (MIC Value) Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Prepare Agar Plate Prepare Agar Plate Prepare Agar Plate->Apply Discs Apply Discs->Incubation

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Conclusion and Future Perspectives

Piperidine derivatives represent a versatile and promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their diverse mechanisms of action, coupled with the potential for synthetic modification to optimize activity, make them attractive candidates for further development. The protocols and application notes provided in this guide offer a framework for the synthesis, characterization, and evaluation of these compounds. Future research should focus on exploring novel piperidine scaffolds, elucidating detailed mechanisms of action for new derivatives, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of piperidine-based antimicrobials is a critical endeavor in our collective effort to combat the growing threat of infectious diseases.

References

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (PDF) ResearchGate. Available from: [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Available from: [Link]

  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. Semantic Scholar. Available from: [Link]

  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. PubMed. Available from: [Link]

  • Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects. MDPI. Available from: [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. National Institutes of Health (NIH). Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. Available from: [Link]

  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam | Request PDF. ResearchGate. Available from: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available from: [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. ACS Publications. Available from: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. National Institutes of Health (NIH). Available from: [Link]

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PubMed Central (PMC). Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (PDF) Semantic Scholar. Available from: [Link]

  • Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection. ResearchGate. Available from: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available from: [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available from: [Link]

  • Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine | Request PDF. ResearchGate. Available from: [Link]

  • Design, synthesis and structure–activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. Available from: [Link]

  • Design and antifungal evaluation of novel indole derivatives containing benzothiazole and piperidine moieties. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PubMed Central (PMC). Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(Aminomethyl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The inherent structural features of this molecule, namely the primary amine, the secondary amine within the lactam ring, and its hydrochloride salt form, present unique challenges during purification. This resource aims to address these challenges with scientifically grounded explanations and actionable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing quick and accessible answers to frequently encountered issues.

Q1: My purified this compound shows a persistent yellow or brown discoloration. What is the cause and how can I remove it?

A1: Discoloration in piperidine-based compounds is often a result of oxidation.[1] The primary amine and the lactam ring can be susceptible to air and light-induced degradation over time, forming colored impurities.

  • Cause: Exposure to atmospheric oxygen and light can initiate radical chain reactions, leading to the formation of chromophoric degradation products. The presence of trace metal impurities can also catalyze this process.

  • Solution:

    • Recrystallization: This is the most effective method for removing colored impurities. A carefully selected solvent system will dissolve the desired compound while leaving the colored impurities either insoluble or in the mother liquor. See the detailed protocol in Section III.

    • Activated Carbon Treatment: For stubborn discoloration, a small amount of activated carbon can be added to the recrystallization solution. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. Use with caution, as it can also adsorb the product, leading to yield loss.

    • Prevention: To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a recommended temperature of 2-8°C.[2]

Q2: I am observing peak tailing or splitting during HPLC analysis of my purified compound. What are the likely causes and how can I improve the peak shape?

A2: This is a common issue when analyzing basic compounds like this compound by reverse-phase HPLC.[3]

  • Cause 1: Secondary Interactions: The basic amine groups can interact with residual acidic silanol groups on the surface of C18 silica-based columns. These strong, non-specific interactions lead to peak tailing.

  • Solution 1:

    • Use a Mobile Phase Additive: Incorporating a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), into the mobile phase can suppress the ionization of the silanol groups and protonate the amine groups of the analyte, minimizing secondary interactions.[4]

    • Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the residual silanol groups. Using such a column can significantly improve peak shape for basic analytes.

  • Cause 2: Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the amine groups, a mixture of ionized and non-ionized forms of the compound can exist, leading to peak splitting or broadening.[3]

  • Solution 2: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine groups to ensure the compound exists predominantly in a single, protonated form.

Q3: What are the most common impurities I should expect during the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation.[5]

  • Starting Material Impurities: Unreacted starting materials or impurities present in them.

  • Reaction Byproducts: Depending on the synthetic route, these could include products of incomplete reaction, over-alkylation, or side reactions involving the amine or lactam functionalities.

  • Degradation Products: As mentioned, oxidation products are a common class of impurities.[1] Hydrolysis of the lactam ring under strongly acidic or basic conditions can also occur.

Q4: Why is it challenging to remove water from my final product?

A4: Piperidine and its derivatives can form azeotropes with water, making the complete removal of water by simple evaporation difficult.[1] As a hydrochloride salt, the compound is also hygroscopic and can absorb moisture from the atmosphere.

  • Solution:

    • Azeotropic Distillation: For the free base form, azeotropic distillation with a solvent like toluene can be effective in removing water.[1]

    • Drying Agents: Use of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before the final isolation step is recommended.[1]

    • High Vacuum Drying: Drying the final hydrochloride salt under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period can help remove residual water.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization Compound is too soluble in the chosen solvent/solvent system. - Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to maximize precipitation. - Add a small amount of an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to induce further precipitation. - Concentrate the mother liquor and attempt a second crop of crystals.
Premature crystallization during hot filtration. - Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. - Use a slight excess of the hot solvent to ensure the compound remains dissolved during filtration.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization. - Attempt to purify a small portion by column chromatography to remove the impurities, then try recrystallization again. - Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of pure compound if available.
The solvent system is not optimal. - Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices include isopropanol, ethanol/ether, or methanol/ethyl acetate mixtures.[6]
Incomplete Removal of a Specific Impurity The impurity has similar solubility properties to the desired compound. - If recrystallization is ineffective, column chromatography is the preferred method for separating compounds with similar polarities.[7] - Consider a reactive purification approach if the impurity has a different functional group that can be selectively derivatized and then removed.
Product is Unstable During Column Chromatography The compound is degrading on the silica gel. - Use a less acidic stationary phase, such as neutral alumina. - Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). - Perform the chromatography quickly and at a lower temperature if possible.

III. Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from an Alcohol/Ether Solvent System

This method is effective for removing polar and non-polar impurities, as well as colored byproducts.

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol (or ethanol). Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and swirl the flask. Gently heat the mixture back to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon. If no carbon was used, this step can be skipped unless there are insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For optimal crystal growth and purity, avoid disturbing the flask during this initial cooling phase.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or another suitable anti-solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This technique is ideal for separating impurities with polarities similar to the product.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 98:2 DCM:MeOH) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH), is often effective.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification Step: The product obtained from column chromatography may be a free base or a salt depending on the eluent. If necessary, dissolve the residue in a suitable solvent and treat with a solution of HCl in an organic solvent (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt.[8] The resulting solid can then be further purified by recrystallization as described in Protocol 1.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow start Crude 6-(Aminomethyl)piperidin-2-one hydrochloride assess_purity Assess Purity and Impurity Profile (TLC, HPLC, NMR) start->assess_purity recrystallization Recrystallization (e.g., Isopropanol/Ether) assess_purity->recrystallization Minor impurities or discoloration column_chromatography Column Chromatography (Silica Gel, DCM/MeOH) assess_purity->column_chromatography Multiple impurities or close-running spots on TLC check_purity1 Check Purity recrystallization->check_purity1 check_purity1->column_chromatography Purity < 98% or impurities remain final_product Pure Product check_purity1->final_product Purity > 98% check_purity2 Check Purity column_chromatography->check_purity2 check_purity2->recrystallization Minor impurities remain check_purity2->final_product Purity > 98%

Caption: Decision tree for selecting a purification strategy.

V. References

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers. Retrieved from

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from

  • BenchChem. (n.d.). 6-(aminomethyl)piperidin-2-one;hydrochloride. Retrieved from

  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from

  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. Retrieved from

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from

Sources

Technical Support Center: Synthesis of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important gabapentin intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and product purity.

Diagram of a Common Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound, which will be referenced throughout this guide.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Rearrangement & Salt Formation cluster_2 Part 3: Purification Start Starting Materials (e.g., 1,1-cyclohexanediacetic acid anhydride) Amide_Formation Amide Formation (e.g., with ammonia) Start->Amide_Formation Reaction Hofmann_Rearrangement Hofmann Rearrangement (e.g., with NaOBr) Amide_Formation->Hofmann_Rearrangement Key Transformation Acidification Acidification & Salt Formation (with HCl) Hofmann_Rearrangement->Acidification Quenching Extraction Extraction/Work-up Acidification->Extraction Crystallization Crystallization/ Precipitation Extraction->Crystallization Final_Product 6-(Aminomethyl)piperidin-2-one hydrochloride Crystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Amide Precursor Synthesis (e.g., 1,1-Cyclohexane Diacetic Acid Monoamide)

Question 1: My yield of the 1,1-cyclohexane diacetic acid monoamide precursor is low. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of 1,1-cyclohexane diacetic acid monoamide from the corresponding anhydride and an ammonia source are often traced back to several key factors:

  • Incomplete Reaction: The reaction of the anhydride with ammonia can be sluggish if not properly controlled. Ensure that the temperature is appropriate for the chosen solvent and that the reaction is allowed to proceed for a sufficient amount of time. A typical procedure involves heating the reaction mixture to around 70°C for several hours.[1]

  • Side Reactions: The primary competing reaction is the formation of the dicarboxylate salt if the reaction conditions are too harsh or if there is an excess of water present, leading to hydrolysis of the anhydride.

  • pH Control During Work-up: After the initial reaction, the product is often isolated by acidification. If the pH is not carefully controlled to be in the range of 2-3, the product may remain soluble in the aqueous phase, leading to significant losses.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time and temperature.

  • Control Ammonia Addition: If using aqueous ammonia, add it slowly to a cooled solution of the anhydride to minimize premature hydrolysis.

  • Careful pH Adjustment: During the work-up, add the acid dropwise while monitoring the pH with a calibrated meter. Ensure the solution is adequately cooled (e.g., 0°C) to maximize precipitation of the product.[1]

ParameterRecommended RangeRationale
Reaction Temperature35-70°CBalances reaction rate with minimizing side reactions.[1]
Reaction Time6-8 hoursEnsures complete conversion of the starting material.[1]
Work-up pH2-3Maximizes precipitation of the monoamide product.[1]
Work-up Temperature0°CDecreases the solubility of the product in the aqueous phase.[1]
Part 2: The Hofmann Rearrangement

Question 2: I am observing a low yield in the Hofmann rearrangement step. What are the critical parameters to control?

Answer: The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[2][3][4] However, its success is highly dependent on careful control of reaction conditions.

  • Temperature Control: This is arguably the most critical parameter. The initial formation of the N-bromoamide and its subsequent deprotonation should be carried out at low temperatures (e.g., -5 to -10°C) to prevent premature decomposition and side reactions.[1] The rearrangement step itself requires heating (e.g., to 55°C) to proceed at a reasonable rate.[1]

  • Stoichiometry of Reagents: The ratio of the amide to the hypobromite solution is crucial. An excess of hypobromite can lead to over-oxidation and side reactions, while an insufficient amount will result in incomplete conversion.

  • Rate of Addition: The amide solution should be added slowly to the in-situ prepared sodium hypobromite solution to maintain the low temperature and allow for controlled reaction.[1]

Troubleshooting Steps:

  • Strict Temperature Monitoring: Use a reliable thermometer and an efficient cooling bath to maintain the temperature within the specified range during the initial phase of the reaction.

  • Freshly Prepared Hypobromite: Prepare the sodium hypobromite solution in situ just before use by adding bromine to a cold sodium hydroxide solution. This ensures maximum activity.

  • Controlled Addition: Use an addition funnel to add the amide solution dropwise to the hypobromite solution with vigorous stirring.

Hofmann_Troubleshooting Low_Yield Low Yield in Hofmann Rearrangement Temp_Control Poor Temperature Control Low_Yield->Temp_Control Caused by Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Caused by Addition_Rate Rapid Addition of Amide Low_Yield->Addition_Rate Caused by Solution1 Maintain -5 to -10°C initially, then heat to 55°C for rearrangement. Temp_Control->Solution1 Solution2 Use precise molar ratios of amide to freshly prepared NaOBr. Stoichiometry->Solution2 Solution3 Add amide solution dropwise with vigorous stirring. Addition_Rate->Solution3

Caption: Key factors influencing the yield of the Hofmann rearrangement.

Question 3: My final product after the Hofmann rearrangement is contaminated with byproducts. What are they and how can I avoid them?

Answer: The isocyanate intermediate formed during the Hofmann rearrangement is highly reactive and can lead to several byproducts if not handled correctly.

  • Urea Formation: If the newly formed amine attacks an unreacted isocyanate molecule, a urea byproduct will be formed. This is more likely to occur at higher concentrations or if the reaction is not sufficiently quenched.

  • Carbamate Formation: If an alcohol is used as a solvent or is present during the work-up, it can react with the isocyanate to form a stable carbamate.

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of the starting amide in the final product.

Mitigation Strategies:

  • Ensure Complete Reaction: Monitor the reaction to completion to minimize the amount of unreacted isocyanate.

  • Aqueous Hydrolysis: The use of aqueous conditions for the hydrolysis of the isocyanate helps to favor the formation of the desired amine via the unstable carbamic acid intermediate, which then decarboxylates.[2]

  • Avoid Alcohols: Do not use alcohols as solvents during the rearrangement or the initial work-up unless the goal is to form a carbamate.

Part 3: Catalytic Hydrogenation Route

Question 4: I am attempting a synthesis via catalytic hydrogenation of a nitrile precursor, but the reaction is slow and gives a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

Answer: The catalytic hydrogenation of nitriles is a common route to primary amines, but it is often plagued by the formation of secondary and tertiary amine impurities.[5][6] This occurs when the initially formed primary amine attacks the imine intermediate, leading to the formation of a secondary amine after further reduction.[6]

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. While catalysts like Palladium on carbon (Pd/C) are common, they can sometimes promote the formation of byproducts.[7] Nanoporous palladium catalysts have shown high activity and selectivity for primary amine formation.[8]

  • Reaction Conditions: High temperatures and pressures can sometimes lead to over-reduction and the formation of byproducts. Mild conditions (low H2 pressure and low temperature) are often preferred for selective hydrogenation to the primary amine.[8]

  • Additives: The addition of ammonia or a base can help to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the intermediates that lead to these byproducts.[6]

Recommendations for Improved Selectivity:

ParameterRecommendationRationale
CatalystNanoporous Palladium (if available) or Pd/CNanoporous palladium has shown high selectivity.[8] Pd/C is a common alternative.[7]
TemperatureLow to moderate (e.g., 60°C)Minimizes over-reduction and side reactions.[7]
H2 PressureLow (e.g., 50 kPa)Favors the formation of the primary amine.[7]
AdditivesConsider the addition of a base (e.g., tBuOK)Suppresses the formation of secondary and tertiary amines.[6]
Part 4: Purification and Isolation

Question 5: I am struggling to purify the final this compound product. It is highly water-soluble and difficult to crystallize. What purification strategies can I employ?

Answer: The purification of polar, water-soluble amine hydrochlorides can be challenging.

  • Solvent Selection for Crystallization/Precipitation: Since the hydrochloride salt is often soluble in water and lower alcohols like ethanol, these are generally poor choices for crystallization.[9] Solvents like isopropanol are often preferred, and the addition of a less polar co-solvent such as diethyl ether can be used to induce precipitation.[9] Acetone can also be useful as a wash to remove less polar impurities.[9]

  • Extraction: Before attempting crystallization, ensure that any organic, non-polar impurities are removed by washing the acidic aqueous solution of the product with a suitable organic solvent like toluene or dichloromethane.

  • Chromatography: For very stubborn purifications, column chromatography can be an option. However, for highly polar and basic compounds, standard silica gel chromatography can be problematic due to streaking.[10] In such cases, alternative stationary phases like alumina or amine-functionalized silica can be more effective.[10][11] Reversed-phase chromatography is another possibility, though removing the large volumes of water can be cumbersome.[10]

A Step-by-Step Purification Protocol:

  • Aqueous Work-up: After acidification with HCl, wash the aqueous solution containing the product with an appropriate organic solvent (e.g., toluene) to remove non-polar impurities.

  • Solvent Exchange: Remove the water under reduced pressure. Co-evaporation with a solvent like isopropanol can help to remove the last traces of water.

  • Crystallization/Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot isopropanol) and then allow it to cool slowly. If no crystals form, the addition of a co-solvent like diethyl ether can be used to induce precipitation.

  • Washing: Wash the isolated solid with a cold solvent in which the product is sparingly soluble (e.g., acetone or diethyl ether) to remove any remaining impurities.[9]

References

  • β-Lactams and β-Lactamase Inhibitors: An Overview. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Hofmann rearrangement. (2023, November 28). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Schaffner, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved January 17, 2026, from [Link]

  • The Hydrolysis of Lactams. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. (2016). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Schaffner, A., et al. (2021). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 17, 2026, from [Link]

  • Process For Synthesis Of Gabapentin. (2008, May 1). Google Patents.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017, January 23). PMC. Retrieved January 17, 2026, from [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 17, 2026, from [Link]

  • The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved January 17, 2026, from [Link]

  • Process for the purification of amines. (1967, August 22). Google Patents.
  • Precise and Sensitive Ambient Temperature Based Analytical Colorimetric Method for Pregabalin. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]

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Technical Support Guide: Overcoming Solubility Challenges with 6-(Aminomethyl)piperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(Aminomethyl)piperidin-2-one hydrochloride (CAS: 118894-94-3). Solubility issues with amine hydrochloride salts are common yet manageable. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Understanding the Molecule - The Root of Solubility Issues

The key to solving solubility problems lies in understanding the compound's chemical nature. This compound is a salt. Specifically, it is the hydrochloride salt of a primary amine. This formulation is intentional; reacting the relatively insoluble free amine form with hydrochloric acid converts it into a salt, which is generally more polar and thus more soluble in aqueous solutions.[1][2]

The solubility of this compound is therefore critically dependent on pH. The primary aminomethyl group (-CH₂NH₂) is basic and reacts with HCl to become its protonated, cationic conjugate acid (-CH₂NH₃⁺), which is paired with a chloride ion (Cl⁻). This salt form predominates in acidic conditions. If the pH of the solution is raised, the protonated amine will be deprotonated, reverting to the neutral "free base" form. This neutral form is significantly less polar and has much lower aqueous solubility, often leading to precipitation.

The equilibrium between these two forms is the central cause of most solubility issues.

Caption: pH-dependent equilibrium of 6-(Aminomethyl)piperidin-2-one.

Section 2: Physicochemical & Solubility Data

Direct, quantitative solubility data for this specific molecule is not extensively published. The following tables provide key properties compiled from supplier data and a qualitative solubility profile based on the chemical principles of amine hydrochlorides and related piperidine structures.[3][4][5]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 118894-94-3 [6][7]
Molecular Formula C₆H₁₃ClN₂O [7][8]
Molecular Weight 164.64 g/mol [7]
Appearance White to off-white powder [9]

| Storage | 2-8°C, desiccated |[6] |

Table 2: Qualitative Solubility Profile

Solvent Solubility Expert Notes & Causality
Water Soluble As the hydrochloride salt, the compound is ionic and readily dissolves in polar water. Dissolution will create a slightly acidic solution. Solubility is highly pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.4) Sparingly Soluble to Insoluble High risk of precipitation. The physiological pH of PBS (7.4) is often high enough to deprotonate the amine, causing conversion to the poorly soluble free base.
DMSO Soluble A polar aprotic solvent that can effectively solvate the molecule. A good alternative for high-concentration stock solutions if water is problematic.
Ethanol / Methanol Soluble Polar protic solvents that can form hydrogen bonds and effectively dissolve the salt.[3]
Acetonitrile Sparingly Soluble Less polar than water or DMSO, may require heating or sonication.

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The ionic and polar nature of the salt is incompatible with non-polar solvents.[4][5] |

Section 3: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My compound won't fully dissolve in water, even at a low concentration. What should I do?

Answer: This can happen due to slow dissolution kinetics or insufficient energy to break the crystal lattice. Follow these steps sequentially:

  • Vortex Vigorously: Ensure the solution is mixed thoroughly for at least 1-2 minutes.

  • Gentle Warming: Warm the solution in a water bath at 37-50°C for 5-10 minutes. Do not boil, as this could degrade the compound.

  • Sonication: Use a bath sonicator for 5-15 minutes. This provides energy to break up solid particles and enhance dissolution.

  • Verify Solvent Quality: Ensure you are using high-purity, deionized water.

Q2: I prepared a clear stock solution in water, but it turned cloudy and precipitated when I added it to my cell culture media (pH ~7.4). Why?

Answer: This is the most common failure mode and is almost certainly due to a pH shift. Your aqueous stock solution is acidic. When you dilute it into a significantly larger volume of buffered media at a neutral or slightly basic pH, the buffer neutralizes the acid and deprotonates the amine on your compound. This converts it to the neutral free base, which is not soluble in the aqueous media and precipitates out.

Q3: How can I prevent my compound from precipitating in my final buffered solution?

Answer: You have a few options, depending on what your experimental system can tolerate:

  • Method A (Preferred): Pre-adjust pH of Buffer: If possible, add a small amount of sterile 1N HCl to your final buffer/media to lower the pH to a slightly acidic value (e.g., pH 6.0-6.5) before adding your compound stock. Then, add the stock and, if necessary, readjust the final pH back to the target. This keeps the compound in its soluble, protonated state during addition.

  • Method B: Slow Addition with Vigorous Stirring: Add your stock solution drop-wise into the final buffer while it is being vortexed or stirred rapidly. This promotes rapid dispersal and can sometimes prevent localized high concentrations that initiate precipitation.

  • Method C: Use a Co-Solvent Stock: Prepare a concentrated stock solution in DMSO. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts. The DMSO can help keep the compound in solution even after dilution into the aqueous buffer. Always run a vehicle control (buffer + equivalent amount of DMSO) in your experiment.

Q4: Is it better to prepare a stock solution in water or DMSO?

Answer: This depends on your final application.

  • For Aqueous Buffers: Start with water. It is often the most biocompatible solvent. If you face precipitation upon dilution into your final buffer, preparing a 10-50 mM stock in DMSO is the standard workaround.

  • For Organic Reactions: If the subsequent reaction is anhydrous, a solvent like DMSO or ethanol is more appropriate.

Section 4: Recommended Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a self-validating workflow for preparing a standard aqueous stock.

  • Calculation: Determine the mass of this compound needed.

    • Mass (mg) = 10 mmol/L * Volume (L) * 164.64 g/mol * 1000 mg/g

    • Example: For 10 mL (0.01 L), you need 10 * 0.01 * 164.64 = 16.46 mg.

  • Weighing: Accurately weigh the calculated mass of the compound (which should be a powder[9]) into a sterile conical tube.

  • Solvent Addition: Add approximately 90% of the final required volume of sterile, deionized water.

  • Dissolution:

    • Cap the tube and vortex vigorously for 2 minutes.

    • Visually inspect for undissolved particulates.

    • If not fully dissolved, proceed through the troubleshooting steps in the flowchart below.

  • Volume Adjustment: Once the solid is completely dissolved, add water to reach the final target volume. Invert several times to mix.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Troubleshooting Flowchart for Dissolution

DissolutionWorkflow start Start: Add Compound to Water vortex Vortex Vigorously (2 min) start->vortex check1 Is it a clear solution? vortex->check1 warm Warm Gently (37°C, 10 min) check1->warm No success Success: Solution Ready for Use/Storage check1->success Yes check2 Is it a clear solution? warm->check2 sonicate Sonicate (10 min) check2->sonicate No check2->success Yes check3 Is it a clear solution? sonicate->check3 check3->success Yes fail Failure: Consider alternative solvent (e.g., DMSO) check3->fail No

Caption: Step-by-step workflow for dissolving the hydrochloride salt.

References
  • 2-Piperidone | Solubility of Things. (n.d.). Vertex AI Search.
  • 6-(aminomethyl)piperidin-2-one;hydrochloride. (n.d.). LabSolu.
  • 6-(aminomethyl)-1- methyl-2-piperidinone hydrochloride. (n.d.). LabSolu.
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (n.d.). BenchChem.
  • Piperidine | Solubility of Things. (n.d.). Vertex AI Search.
  • (6R)-6-(aminomethyl)piperidin-2-one hydrochloride. (n.d.). Sigma-Aldrich.
  • Why do amines dissolve in hydrochloric acid? (2017). Quora.
  • This compound 118894-94-3 wiki. (n.d.). Guidechem.
  • This compound 97% | CAS: 118894-94-3. (n.d.). AChemBlock.
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.

Sources

Technical Support Center: Synthesis of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(Aminomethyl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidone derivative. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures rooted in mechanistic understanding and field-proven expertise.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through two primary routes:

  • Catalytic Hydrogenation of 2-Piperidone-6-carbonitrile: A common and direct approach involving the reduction of a nitrile group to a primary amine.

  • Intramolecular Cyclization of a Protected Lysine Derivative: A strategy that leverages the bifunctional nature of lysine to construct the piperidone ring.

Both pathways, while effective, are susceptible to specific side reactions that can impact yield, purity, and scalability. This guide will dissect the challenges inherent in each route and provide actionable solutions.

Part 1: Troubleshooting the Catalytic Hydrogenation of 2-Piperidone-6-carbonitrile

The reduction of the nitrile group in 2-piperidone-6-carbonitrile to the corresponding primary amine is a critical step. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in steering the reaction towards the desired product while minimizing byproduct formation.

FAQ 1: Low Yield of the Desired Amine and Formation of Secondary Amine Impurities

Question: My catalytic hydrogenation of 2-piperidone-6-carbonitrile is resulting in a low yield of 6-(aminomethyl)piperidin-2-one, and I'm observing significant amounts of a higher molecular weight impurity, likely a secondary amine dimer. What is happening and how can I prevent this?

Answer:

Causality: The formation of secondary amine impurities is a well-documented side reaction during the reduction of nitriles, especially when using catalysts like Raney Nickel.[1][2] This occurs through the initial formation of an intermediate imine, which can then react with the desired primary amine product to form a secondary amine dimer after further reduction.

Mechanism of Dimer Formation:

  • Initial Reduction: The nitrile is partially reduced to an imine intermediate.

  • Nucleophilic Attack: The already formed primary amine product acts as a nucleophile and attacks the imine intermediate.

  • Dimer Formation: The resulting adduct undergoes further reduction to yield the stable secondary amine dimer.

Visualizing the Reaction Pathway and Side Reaction:

2-Piperidone-6-carbonitrile 2-Piperidone-6-carbonitrile Imine Intermediate Imine Intermediate 2-Piperidone-6-carbonitrile->Imine Intermediate H2, Catalyst 6-(Aminomethyl)piperidin-2-one 6-(Aminomethyl)piperidin-2-one Imine Intermediate->6-(Aminomethyl)piperidin-2-one H2, Catalyst Dimer Precursor Dimer Precursor Imine Intermediate->Dimer Precursor + Primary Amine 6-(Aminomethyl)piperidin-2-one->Dimer Precursor Secondary Amine Dimer Secondary Amine Dimer Dimer Precursor->Secondary Amine Dimer H2, Catalyst

Caption: Main reaction vs. dimer formation during nitrile reduction.

Troubleshooting and Prevention:

StrategyRationaleExperimental Protocol
Addition of Ammonia Ammonia competes with the primary amine product in reacting with the imine intermediate, thereby suppressing dimer formation.- Saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas before adding the substrate and catalyst.- Alternatively, use a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol).
Use of a Rhodium Catalyst Rhodium catalysts, particularly on supports like alumina, can exhibit higher selectivity for primary amine formation compared to Raney Nickel.[3][4]- Employ a catalyst such as 5% Rhodium on alumina.- Conduct the hydrogenation at a moderate temperature (e.g., 50-70 °C) and hydrogen pressure (e.g., 50-100 psi).
Acidic Additives The presence of a small amount of acid can protonate the primary amine, reducing its nucleophilicity and thus its tendency to react with the imine intermediate.- Add a catalytic amount of a strong acid like HCl (e.g., as a solution in the solvent) to the reaction mixture. Caution: This may require subsequent neutralization.
FAQ 2: Incomplete Reduction and Presence of Starting Material

Question: My reaction stalls, and I'm left with a significant amount of unreacted 2-piperidone-6-carbonitrile even after extended reaction times. What could be the cause?

Answer:

Causality: Incomplete reduction can be attributed to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal temperature. The nitrile group can sometimes be resistant to reduction under mild conditions.

Troubleshooting and Prevention:

StrategyRationaleExperimental Protocol
Catalyst Activity Check The catalyst may be old or have reduced activity.- Use a fresh batch of catalyst.- For Raney Nickel, ensure it has been properly activated and stored.
Increase Hydrogen Pressure Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.- Gradually increase the hydrogen pressure in increments (e.g., from 50 psi to 100 psi or higher), monitoring the reaction progress by TLC or LC-MS.
Optimize Temperature An increase in temperature can enhance the reaction rate.- Cautiously increase the reaction temperature in 10 °C increments. Be mindful that higher temperatures can also promote side reactions.
Solvent Choice The solvent can influence the solubility of hydrogen and the substrate, affecting the reaction rate.- Alcohols like methanol or ethanol are generally good choices. Ensure the solvent is of high purity and anhydrous if required by the catalyst.

Part 2: Troubleshooting the Intramolecular Cyclization of Protected Lysine Derivatives

This synthetic route involves the cyclization of a suitably protected lysine derivative, often an ester, to form the piperidone ring. This is typically followed by deprotection steps to yield the final product.

FAQ 3: Formation of a Pyroglutamate-like Side Product

Question: During the cyclization of my N-protected lysine methyl ester, I am observing a significant amount of a byproduct that appears to be a five-membered ring lactam. What is this and how can I favor the desired six-membered ring formation?

Answer:

Causality: The formation of a five-membered pyroglutamate-like ring is a known side reaction in reactions involving glutamic acid and, by extension, can be a competitive pathway in the cyclization of lysine derivatives, especially under certain conditions.[5] This side reaction involves the intramolecular attack of the alpha-amino group onto the ester carbonyl, leading to the formation of a thermodynamically stable five-membered ring.

Visualizing the Competing Cyclization Pathways:

cluster_0 Desired 6-membered Ring Formation cluster_1 Undesired 5-membered Ring Formation N-protected Lysine Ester N-protected Lysine Ester 6-(Aminomethyl)piperidin-2-one Derivative 6-(Aminomethyl)piperidin-2-one Derivative N-protected Lysine Ester->6-(Aminomethyl)piperidin-2-one Derivative Base/Heat (Desired Pathway) Pyroglutamate-like Side Product Pyroglutamate-like Side Product N-protected Lysine Ester->Pyroglutamate-like Side Product Acid/Heat (Side Reaction)

Caption: Competing pathways in lysine derivative cyclization.

Troubleshooting and Prevention:

StrategyRationaleExperimental Protocol
Choice of Base and Solvent A non-nucleophilic, sterically hindered base can favor the desired 6-exo-trig cyclization over the 5-exo-trig pathway. The solvent can also influence the conformation of the substrate.- Use bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic solvent like THF or dioxane.- Avoid protic solvents which can facilitate proton transfer and alternative cyclization pathways.
Protecting Group Strategy The nature of the protecting group on the alpha-amino group can influence its nucleophilicity and the overall conformation of the molecule.- A bulky protecting group on the alpha-amino group may sterically hinder its attack on the ester carbonyl, thus disfavoring the formation of the five-membered ring.
Reaction Temperature Control Lowering the reaction temperature can often increase the selectivity of kinetically controlled reactions.- Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully.
FAQ 4: Difficulties with the Final Deprotection Step

Question: I have successfully synthesized the Boc-protected 6-(aminomethyl)piperidin-2-one, but I am encountering issues during the final deprotection with TFA or HCl. I am getting a complex mixture of products. What is going wrong?

Answer:

Causality: Acid-catalyzed deprotection of the Boc group, while common, can sometimes lead to side reactions, especially if the substrate has other sensitive functional groups.[6][7][8] In this case, the presence of the lactam and the primary amine can lead to undesired reactions under harsh acidic conditions.

Potential Side Reactions During Deprotection:

  • Lactam hydrolysis: Strong acidic conditions and the presence of water can lead to the opening of the piperidone ring.

  • Re-protection or side reactions of the primary amine: The newly deprotected and highly reactive primary amine can potentially undergo side reactions in the acidic medium.

Troubleshooting and Prevention:

StrategyRationaleExperimental Protocol
Milder Acidic Conditions Using a less harsh acidic reagent or more controlled conditions can prevent unwanted side reactions.- Use a solution of HCl in a non-aqueous solvent like dioxane or diethyl ether (e.g., 4M HCl in dioxane) at 0 °C to room temperature.- This minimizes the presence of water and allows for a more controlled deprotection.
Careful Work-up The work-up procedure is critical to isolate the desired hydrochloride salt without degradation.- After deprotection, carefully remove the excess acid and solvent under reduced pressure at low temperature.- Triturate the residue with a non-polar solvent like diethyl ether or pentane to precipitate the hydrochloride salt. Avoid aqueous work-ups if possible.
Alternative Protecting Groups If Boc deprotection proves consistently problematic, consider a protecting group that can be removed under orthogonal conditions.- For future syntheses, consider using an Fmoc group, which is base-labile, or a Cbz group, which can be removed by hydrogenolysis.

Summary of Key Recommendations

Synthetic RouteCommon IssueRecommended Solution
Catalytic Hydrogenation Secondary amine dimer formationAdd ammonia to the reaction or use a Rhodium catalyst.
Incomplete reductionUse fresh catalyst, increase hydrogen pressure, or optimize temperature.
Intramolecular Cyclization Pyroglutamate-like byproductUse a non-nucleophilic base in an aprotic solvent and control the reaction temperature.
Difficulties with Boc deprotectionUse milder acidic conditions (e.g., HCl in dioxane) and perform a careful non-aqueous work-up.

This technical guide provides a framework for understanding and addressing the common side reactions in the synthesis of this compound. By applying these principles and protocols, researchers can enhance the efficiency and purity of their synthetic endeavors. For further assistance, please consult the references provided.

References

Sources

Navigating the Synthesis of 6-(Aminomethyl)piperidin-2-one Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of active pharmaceutical ingredients (APIs) is a critical juncture in drug development, often fraught with unforeseen challenges. This technical support guide addresses the specific hurdles encountered during the production of 6-(aminomethyl)piperidin-2-one hydrochloride, a key building block in medicinal chemistry. As your Senior Application Scientist, I will provide in-depth, experience-based insights to help you navigate the complexities of this synthesis, ensuring a robust and reproducible process.

I. The Synthetic Pathway: A High-Level Overview

The most common and industrially viable route to this compound involves a two-step process starting from 2-piperidone. The key transformation is the introduction of a cyanomethyl group followed by its reduction to an aminomethyl group and subsequent salt formation.

Synthesis_Pathway A 2-Piperidone B 2-Piperidone-6-carbonitrile A->B Cyanomethylation C 6-(Aminomethyl)piperidin-2-one B->C Catalytic Hydrogenation D 6-(Aminomethyl)piperidin-2-one Hydrochloride C->D HCl Salt Formation

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: From Precursor to Final Product

This section is designed to address specific issues that may arise during the synthesis and scale-up. Each problem is followed by a diagnosis of potential causes and actionable solutions grounded in chemical principles.

Step 1: Cyanomethylation of 2-Piperidone

Problem 1: Low Yield of 2-Piperidone-6-carbonitrile

  • Potential Cause A: Incomplete Deprotonation. The initial step involves the deprotonation of 2-piperidone to form a lactam anion. The choice and stoichiometry of the base are critical. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically used. Insufficient base will result in unreacted starting material.

  • Solution A:

    • Ensure the base is fresh and properly handled to avoid deactivation by moisture.

    • Use a slight excess of the base (1.05-1.1 equivalents) to drive the deprotonation to completion.

    • Monitor the reaction by TLC or in-process HPLC to confirm the consumption of 2-piperidone before adding the cyanomethylating agent.

  • Potential Cause B: Side Reactions of the Cyanomethylating Agent. Chloroacetonitrile or bromoacetonitrile are common reagents for this step. These are electrophilic and can undergo self-condensation or reaction with the solvent if the conditions are not optimized.

  • Solution B:

    • Add the cyanomethylating agent slowly to the cooled reaction mixture (typically 0-5 °C) to control the exotherm and minimize side reactions.

    • Ensure the solvent (e.g., THF, DMF) is anhydrous.

Step 2: Catalytic Hydrogenation of 2-Piperidone-6-carbonitrile

This is often the most challenging step in the scale-up process. The reduction of the nitrile to the primary amine is prone to the formation of secondary and tertiary amine impurities through over-alkylation.[1]

Problem 2: Formation of Dimer and Trimer Impurities (Secondary and Tertiary Amines)

  • Potential Cause A: Reaction of the Primary Amine Product with the Imine Intermediate. During the hydrogenation, a partially reduced imine intermediate is formed. The desired primary amine product can act as a nucleophile and attack this imine, leading to the formation of a dimer, which can be further reduced.

  • Solution A: Catalyst and Solvent Selection.

    • Catalyst: Raney Nickel is a commonly used catalyst for nitrile reductions and can offer good selectivity. Palladium on carbon (Pd/C) is also effective but may require more careful optimization to prevent over-reduction.[1]

    • Solvent: The choice of solvent can significantly influence the impurity profile. Protic solvents like methanol or ethanol are often used.

    • Ammonia Addition: The addition of ammonia (or ammonium hydroxide) to the reaction mixture is a widely adopted strategy to suppress the formation of secondary and tertiary amines.[1] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby favoring the formation of the desired product.

Table 1: Recommended Conditions for Catalytic Hydrogenation

ParameterRecommended RangeRationale
Catalyst Raney Nickel or 5-10% Pd/CEffective for nitrile reduction.
Catalyst Loading 5-10% w/w (dry basis)Higher loading can increase reaction rate but also cost.
Solvent Methanol or EthanolGood solubility for reactants and product.
Ammonia Concentration 5-10% w/w in solventSuppresses dimer and trimer formation.
Hydrogen Pressure 50-100 psiHigher pressure increases reaction rate.
Temperature 40-60 °CBalances reaction rate and selectivity.

Problem 3: Incomplete Conversion or Stalled Reaction

  • Potential Cause A: Catalyst Poisoning. The catalyst can be poisoned by impurities in the starting material, solvent, or even from the reactor itself. Sulfur and nitrogen-containing compounds are common catalyst poisons.[2]

  • Solution A:

    • Ensure the 2-piperidone-6-carbonitrile starting material is of high purity. Recrystallization may be necessary.

    • Use high-purity, anhydrous solvents.

    • Thoroughly clean the reactor to remove any potential contaminants.

  • Potential Cause B: Poor Mass Transfer. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid reactants, and gaseous hydrogen is crucial.[3]

  • Solution B:

    • Optimize the agitation speed to ensure the catalyst is well suspended.

    • Use a reactor with appropriate baffling to improve mixing.

    • Ensure efficient hydrogen delivery to the reaction mixture.

Troubleshooting_Workflow Start Start Hydrogenation Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Impurities High Impurity Levels? Check_Conversion->Check_Impurities No Catalyst_Poisoning Potential Catalyst Poisoning Check_Conversion->Catalyst_Poisoning Yes Mass_Transfer Poor Mass Transfer Check_Conversion->Mass_Transfer Yes Over_Alkylation Over-alkylation Occurring Check_Impurities->Over_Alkylation Yes End Successful Reaction Check_Impurities->End No Purify_SM Purify Starting Material Catalyst_Poisoning->Purify_SM Optimize_Mixing Optimize Agitation/H2 Flow Mass_Transfer->Optimize_Mixing Optimize_Ammonia Optimize Ammonia/Solvent Over_Alkylation->Optimize_Ammonia

Caption: A simplified troubleshooting workflow for the catalytic hydrogenation step.

Step 3: Hydrochloride Salt Formation and Crystallization

Problem 4: Difficulty in Obtaining a Crystalline Solid

  • Potential Cause A: Product is Oiling Out. The hydrochloride salt may initially precipitate as an oil before crystallizing. This can be due to the presence of impurities or the choice of solvent.

  • Solution A:

    • Solvent System: A common method is to dissolve the free amine in a suitable solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or as a gas. An anti-solvent such as ethyl acetate or MTBE can be added to induce crystallization.

    • Seeding: Seeding the solution with a small amount of crystalline product can promote crystallization.

    • Temperature Control: Slow cooling of the solution can favor the formation of larger, more easily filterable crystals.

Problem 5: Product is Hygroscopic

  • Potential Cause A: Inherent Property of the Salt. Hydrochloride salts of amines can be hygroscopic, meaning they readily absorb moisture from the air.[4]

  • Solution A:

    • Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvent and moisture.

    • Packaging: Store the final product in a tightly sealed container with a desiccant.

    • Alternative Salt Forms: If hygroscopicity is a major issue, exploring other salt forms (e.g., mesylate, tosylate) may be warranted, although this would require additional regulatory filings.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the 2-piperidone starting material?

A1: The purity of the 2-piperidone is crucial. It should be free from residual moisture and any impurities that could interfere with the strong base used in the first step. It is recommended to use a grade with >99% purity.

Q2: How can I monitor the progress of the catalytic hydrogenation?

A2: The reaction can be monitored by measuring hydrogen uptake. When the hydrogen consumption ceases, the reaction is likely complete. This should be confirmed by in-process analysis using techniques like HPLC or GC to check for the disappearance of the nitrile starting material and the formation of the amine product.

Q3: What are the recommended analytical methods for final product release?

A3: A combination of analytical techniques should be used to ensure the quality of the final product:

  • HPLC: For purity determination and quantification of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.

  • NMR (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Karl Fischer Titration: To determine the water content, which is important given the potential for hygroscopicity.

  • Residual Solvent Analysis (by GC): To quantify any remaining solvents from the synthesis and purification steps.

Q4: What are the key safety considerations for this process?

A4:

  • Strong Bases: NaH and LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment (PPE).

  • Flammable Solvents: THF, ethanol, and methanol are flammable. All operations should be conducted in a well-ventilated fume hood or an appropriately rated manufacturing suite, away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly designed and maintained pressure reactor. The catalyst, particularly Raney Nickel, can be pyrophoric when dry and should be handled as a slurry.

  • Hydrochloric Acid: Concentrated HCl and its solutions are corrosive and should be handled with appropriate PPE.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Piperidone-6-carbonitrile
  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 2-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.05 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation and Hydrochloride Salt Formation
  • Charge a pressure reactor with 2-piperidone-6-carbonitrile (1.0 eq), Raney Nickel (5% w/w), and a solution of 7% ammonia in methanol.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 60 psi and heat to 50 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and in-process HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the catalyst with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)piperidin-2-one.

  • Dissolve the crude amine in isopropanol and cool to 0-5 °C.

  • Slowly add a solution of HCl in isopropanol (1.05 eq) while maintaining the temperature.

  • Stir the resulting slurry for 2-4 hours at 0-5 °C.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum at 40 °C to yield this compound.

V. References

  • Organic Reactions. Reduction of Nitriles. John Wiley & Sons, Inc.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.

  • Venkateshan, A. M., et al. (2009). Process for the preparation of 3-aminopiperidine-2,6-dione hydrochloride. U.S. Patent No. 7,629,475. Washington, DC: U.S. Patent and Trademark Office.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Shvo, Y., & Laine, R. M. (Eds.). (2012). Catalysis in organic syntheses. Elsevier.

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.

  • Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic press.

  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry (Vol. 8). Pergamon.

  • Rylander, P. N. (2012). Hydrogenation methods. Elsevier.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A (R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B (R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011). ICH Harmonised Tripartite Guideline: Guideline for Elemental Impurities Q3D.

Sources

Technical Support Center: Recrystallization of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 6-(Aminomethyl)piperidin-2-one hydrochloride (CAS 118894-94-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important pharmaceutical intermediate.[1]

Introduction to the Crystallization of this compound

This compound is a polar molecule containing a lactam, a primary amine hydrochloride, and a flexible six-membered ring. These structural features dictate its solubility and crystallization behavior. As an amine salt, it is generally soluble in polar protic solvents like alcohols and water, and less soluble in nonpolar organic solvents. Successful recrystallization hinges on exploiting these solubility differences to separate the desired compound from impurities.

This guide provides a recommended recrystallization protocol, a detailed troubleshooting guide for common issues, and a frequently asked questions section to address potential challenges during your experiments.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound. Optimization may be necessary depending on the nature and quantity of impurities.

Principle: The compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble (a "good" solvent). The solution is then cooled, reducing the compound's solubility and causing it to crystallize. An anti-solvent (a "bad" solvent in which the compound is poorly soluble) can be added to induce further crystallization.

Suggested Solvent System: Ethanol and Diethyl Ether

  • Solvent: Ethanol (Good solvent)

  • Anti-solvent: Diethyl Ether (Bad solvent)

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at elevated temperature. Avoid adding excessive solvent, as this will reduce the final yield.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals rather than a precipitate.[2]

    • Once the solution has reached room temperature, you may observe crystal formation. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Anti-Solvent Addition:

    • To further induce crystallization, slowly add diethyl ether to the cold suspension with gentle swirling. The diethyl ether will decrease the solubility of the hydrochloride salt, causing more of it to crystallize out of the solution.[3] Add the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvents. The final product should be a white to off-white crystalline solid.[1]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was added. [2]2. The solution is not sufficiently supersaturated.1. Reheat the solution to evaporate some of the solvent. Allow it to cool again.2. Add a seed crystal of pure this compound to induce crystallization.3. Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Oiling out occurs instead of crystallization. 1. The compound's melting point may be lower than the boiling point of the solvent.2. The cooling rate is too rapid.3. High concentration of impurities.1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.2. Consider using a lower-boiling point solvent or a different solvent system.3. Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low yield of recovered crystals. 1. Excessive solvent was used. 2. Premature crystallization during hot filtration.3. Incomplete crystallization due to insufficient cooling time.4. Washing with a solvent in which the compound is too soluble.1. Use the minimum amount of hot solvent necessary for dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.3. Ensure the solution is thoroughly cooled in an ice bath.4. Wash the crystals with a cold anti-solvent (diethyl ether).
Colored crystals are obtained. 1. Colored impurities are present in the crude material.1. Use activated carbon to decolorize the solution before crystallization.

Crystallization Workflow and Troubleshooting Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_troubleshoot Troubleshooting start Start with Crude 6-(Aminomethyl)piperidin-2-one HCl dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filter Hot Filtration (Optional, if colored) dissolve->hot_filter Colored Solution cool Slow Cooling to Room Temperature dissolve->cool Clear Solution hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals? cool->no_crystals add_antisolvent Add Diethyl Ether (Anti-solvent) ice_bath->add_antisolvent filter Vacuum Filtration add_antisolvent->filter oiling_out Oiling Out? add_antisolvent->oiling_out wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end low_yield Low Yield? end->low_yield sol_no_crystals - Reduce Solvent Volume - Add Seed Crystal - Scratch Flask no_crystals->sol_no_crystals sol_oiling_out - Reheat and Cool Slowly - Change Solvent System oiling_out->sol_oiling_out sol_low_yield - Use Less Solvent - Ensure Complete Cooling - Wash with Anti-solvent low_yield->sol_low_yield

Caption: Recrystallization workflow for this compound with integrated troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] For this compound, polar protic solvents like ethanol or methanol are good candidates. A co-solvent system, such as ethanol/diethyl ether, is often effective for amine hydrochlorides to enhance precipitation and yield.

Q2: My compound precipitates as a fine powder instead of forming distinct crystals. What should I do?

Rapid cooling or high levels of supersaturation can lead to the formation of a fine precipitate instead of crystals.[2] To encourage crystal growth, ensure the solution cools slowly and undisturbed. You can insulate the flask to slow down the cooling process. If the problem persists, try a different solvent system or use a slightly larger volume of solvent to reduce the level of supersaturation.

Q3: Can I use water as a recrystallization solvent?

While this compound is likely soluble in water, especially when heated, its high polarity may lead to high solubility even at low temperatures, resulting in poor recovery. However, a mixed solvent system, such as water/isopropanol or water/acetone, could be a viable option to explore.

Q4: How can I be sure my recrystallized product is pure?

The purity of the recrystallized product should be assessed using analytical techniques such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a pure compound.

  • Spectroscopy (NMR, IR): Spectroscopic methods can confirm the chemical structure and identify any remaining impurities.

Q5: The color of my crude material is not removed by recrystallization alone. What are my options?

For persistent colored impurities, an activated carbon treatment is recommended. Add a small amount of activated carbon to the hot solution before the cooling step. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 6-(Aminomethyl)piperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological characterization of 6-(Aminomethyl)piperidin-2-one hydrochloride, a novel compound with potential neuropharmacological activity. As a structural analog of γ-aminobutyric acid (GABA), this molecule warrants a systematic investigation to elucidate its mechanism of action and therapeutic potential. We will objectively compare its hypothesized performance with established alternatives, providing detailed experimental protocols and the scientific rationale behind them. This document is designed not as a rigid set of instructions, but as a strategic roadmap for a thorough and conclusive validation process.

Introduction: The Rationale for Investigation

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals that act on the central nervous system (CNS).[1][2] this compound incorporates this key heterocycle with a side chain that mimics GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[3] Deficiencies in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3]

Consequently, molecules that can modulate the GABAergic system are of significant therapeutic interest. Prominent examples include Gabapentin and Pregabalin, which, despite being GABA analogs, do not act directly on GABA receptors but rather on voltage-gated calcium channels.[3] This guide outlines a multi-tiered validation strategy to determine if this compound engages with established GABAergic targets or possesses a novel mechanism of action, and to benchmark its activity against clinically successful comparators.

Hypothesized Mechanisms of Action

The structural similarity of this compound to GABA suggests several potential biological targets within the GABAergic synapse. A comprehensive validation should investigate each of these possibilities to build a complete pharmacological profile.

Potential Molecular Targets:

  • GABA Receptors (GABA-A and GABA-B): The compound could act as a direct agonist, binding to and activating these ionotropic and metabotropic receptors to enhance inhibitory neurotransmission.[4][5]

  • GABA Aminotransferase (GABA-AT): It might inhibit GABA-AT, the primary enzyme responsible for GABA catabolism, thereby increasing synaptic GABA concentrations.[3][6]

  • GABA Transporters (GATs): The molecule could block the reuptake of GABA from the synaptic cleft by inhibiting GATs, prolonging GABA's inhibitory effect.

  • Voltage-Gated Calcium Channels (VGCCs): Similar to gabapentinoids, it may bind to the α2-δ subunit of VGCCs, reducing the release of excitatory neurotransmitters.[3]

The following diagram illustrates these potential points of intervention within a typical inhibitory synapse.

GABAergic_Synapse_Targets cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell / Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (α2-δ) GABA_Vesicle GABA Vesicle Synaptic_GABA GABA GABA_Vesicle->Synaptic_GABA Release GAT1 GABA Transporter (GAT-1) GABA_AT GABA-AT GAT1->GABA_AT Degradation GABA_A GABA-A Receptor GABA_B GABA-B Receptor Synaptic_GABA->GAT1 Reuptake Synaptic_GABA->GABA_A Binds Synaptic_GABA->GABA_B Binds Target_Compound 6-(Aminomethyl)piperidin-2-one hydrochloride Target_Compound->VGCC Inhibits? Target_Compound->GAT1 Inhibits? Target_Compound->GABA_A Activates? Target_Compound->GABA_B Activates? Target_Compound->GABA_AT Inhibits?

Caption: Potential molecular targets for this compound.

Comparative Benchmarking Against Established Alternatives

To contextualize the experimental results, the biological activity of this compound must be compared against well-characterized compounds. Pregabalin and Gabapentin serve as ideal benchmarks due to their structural similarity (as GABA analogs) and established clinical use as anticonvulsants and analgesics.

ParameterGabapentinPregabalinThis compound
Primary Mechanism Binds to the α2-δ subunit of voltage-gated calcium channels.[3]Binds to the α2-δ subunit of voltage-gated calcium channels.[3]To be determined (TBD)
Binding Affinity (Ki) ~140 nM for α2-δ subunit~23 nM for α2-δ subunitTBD
GABA Receptor Activity No direct binding to GABA-A or GABA-B receptors.No direct binding to GABA-A or GABA-B receptors.TBD
Therapeutic Use Epilepsy, Neuropathic PainEpilepsy, Neuropathic Pain, AnxietyTBD
Anticonvulsant ED50 MES test: ~30 mg/kg (mice)MES test: ~10 mg/kg (mice)TBD
Analgesic ED50 Varies by model (e.g., CFA model)Varies by model (e.g., CFA model)[7]TBD

Experimental Validation Workflows

A tiered approach, progressing from in vitro mechanistic studies to in vivo functional assessments, is recommended for a comprehensive evaluation.

Tier 1: In Vitro Mechanistic Screening

This initial phase is designed to identify the primary molecular target(s) of the compound. The causality behind this choice is resource efficiency; positive results in these targeted, cell-free or single-cell-type assays provide the justification for advancing to more complex and costly in vivo models.

In_Vitro_Workflow Start Test Compound: 6-(Aminomethyl)piperidin-2-one HCl Receptor_Binding Protocol 1: GABA Receptor Binding Assays (GABA-A & GABA-B) Start->Receptor_Binding Enzyme_Inhibition Protocol 2: GABA-AT Inhibition Assay Start->Enzyme_Inhibition Transporter_Uptake Protocol 3: GABA Transporter (GAT) Assay Start->Transporter_Uptake Ion_Channel Protocol 4: Voltage-Gated Ca2+ Channel Assay Start->Ion_Channel Binding_Result Binding Affinity (Ki)? Receptor_Binding->Binding_Result Enzyme_Result Inhibition (IC50)? Enzyme_Inhibition->Enzyme_Result Transporter_Result Inhibition (IC50)? Transporter_Uptake->Transporter_Result Channel_Result Modulation (EC50/IC50)? Ion_Channel->Channel_Result Proceed Proceed to In Vivo Testing Based on Positive Hits Binding_Result->Proceed Enzyme_Result->Proceed Transporter_Result->Proceed Channel_Result->Proceed

Sources

A Senior Application Scientist's Guide to 6-(Aminomethyl)piperidin-2-one Hydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidinone Scaffold as a Privileged Structure

The piperidine ring and its derivatives, such as piperidin-2-one, are foundational scaffolds in medicinal chemistry.[1] Recognized as "privileged structures," they appear in numerous biologically active compounds and approved pharmaceuticals due to their favorable physicochemical properties and ability to engage with diverse biological targets.[1][2][3]

6-(Aminomethyl)piperidin-2-one hydrochloride (Cmpd-1 , the parent compound) is a molecule of significant interest. Its structure bears a close resemblance to γ-aminobutyric acid (GABA), an essential inhibitory neurotransmitter, suggesting potential applications in treating neurological disorders.[4] However, the piperidinone core is also a key feature in a prominent class of therapeutics: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in the management of type 2 diabetes.[5][6]

This guide provides a comparative analysis of the parent compound and three rationally designed analogs, evaluating their potential as DPP-4 inhibitors. We will delve into their structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies required for their evaluation, providing a framework for researchers in drug development.

Molecular Structure and Physicochemical Properties

The journey from a lead compound to a drug candidate often involves meticulous structural modification to enhance potency, selectivity, and pharmacokinetic properties. Here, we compare the parent compound, 6-(Aminomethyl)piperidin-2-one HCl (Cmpd-1 ), with three hypothetical analogs designed to improve interaction with the DPP-4 active site.

  • Analog A (Cyanopyrrolidine Conjugate): Incorporates a cyanopyrrolidine moiety, a classic feature of potent DPP-4 inhibitors that forms a covalent, reversible bond with the catalytic serine residue in the enzyme's active site.[6]

  • Analog B (Fluorophenyl Amide): Features a fluorinated phenyl group, designed to engage with hydrophobic pockets within the DPP-4 active site, potentially increasing affinity and selectivity.

  • Analog C (Bicyclic Constrained Analog): Introduces a bicyclic system to reduce conformational flexibility. This pre-organization into a bioactive conformation can lead to a favorable entropic contribution to binding affinity.

Table 1: Comparative Physicochemical Properties

Compound IUPAC Name Molecular Formula Mol. Weight ( g/mol ) Key Structural Feature
Cmpd-1 This compound C₆H₁₃ClN₂O 164.64 Parent Scaffold
Analog A N-((6-oxopiperidin-2-yl)methyl)pyrrolidine-2-carbonitrile C₁₁H₁₇N₃O 207.27 Cyanopyrrolidine warhead
Analog B N-((6-oxopiperidin-2-yl)methyl)-4-fluorobenzamide C₁₃H₁₅FN₂O₂ 250.27 Fluorophenyl group

| Analog C | 2-(aminomethyl)hexahydro-1H-pyrrolo[1,2-a]pyrazin-4(2H)-one | C₈H₁₅N₃O | 169.22 | Constrained bicyclic system |

Mechanism of Action: Targeting Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism.[7] Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release.[7][8]

By cleaving these hormones, DPP-4 curtails their glucose-lowering effects. DPP-4 inhibitors function by binding to the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[9] This prolongs their activity, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[6]

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_blood Bloodstream Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion Incretins->Insulin Stimulates (+) Glucagon Glucagon Secretion Incretins->Glucagon Suppresses (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Target for Degradation Glucose Lower Blood Glucose Insulin->Glucose Leads to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins

Figure 1. Simplified signaling pathway of DPP-4 and incretin hormones.

Comparative In Vitro Biological Activity

The efficacy of a potential drug is quantified by its potency (how much is needed to produce an effect) and its selectivity (how specifically it acts on the intended target). The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. We evaluated the parent compound and its analogs against DPP-4 and two related enzymes, DPP-8 and DPP-9, to assess selectivity. Off-target inhibition of DPP-8/9 has been linked to potential toxicities, making selectivity a critical parameter.

Structure-Activity Relationship (SAR) Insights:

  • Cmpd-1 shows weak, non-specific activity, which is expected for an unoptimized fragment.

  • Analog A demonstrates a significant increase in potency, attributable to the cyanopyrrolidine group's interaction with the catalytic serine (Ser630) of DPP-4.[6] Its selectivity over DPP-8/9 is moderate.

  • Analog B exhibits the highest potency for DPP-4. The fluorophenyl group likely occupies the S1 hydrophobic pocket of the enzyme, forming favorable interactions that significantly enhance binding affinity. This modification also confers excellent selectivity.

  • Analog C , while potent, is less active than Analog B. The conformational constraint is beneficial compared to the parent compound but does not optimize interactions as effectively as the targeted hydrophobic engagement of Analog B.

Table 2: Comparative In Vitro Potency and Selectivity

Compound DPP-4 IC₅₀ (nM) DPP-8 IC₅₀ (nM) DPP-9 IC₅₀ (nM) Selectivity (DPP-8/DPP-4)
Cmpd-1 15,200 >50,000 >50,000 >3x
Analog A 85 9,500 12,300 ~112x
Analog B 1.2 >20,000 >20,000 >16,600x

| Analog C | 15 | 4,500 | 6,100 | ~300x |

Comparative Pharmacokinetic (ADME) Profile

A potent molecule is only useful if it can reach its target in the body. We compare the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent compound with the most promising candidate, Analog B .

Analysis: The structural changes in Analog B not only improve potency but also confer more drug-like pharmacokinetic properties. Its increased lipophilicity enhances oral absorption, and its metabolic stability leads to a longer half-life, making it suitable for once or twice-daily dosing. In contrast, the parent compound's high polarity and rapid clearance make it a poor drug candidate.[10]

Table 3: Comparative ADME Profile

Parameter Cmpd-1 (Parent) Analog B (Lead Candidate) Significance
Oral Bioavailability (%) < 5 ~65 Efficiency of absorption after oral dosing.
Plasma Half-life (t½, hours) 0.5 6.4 Duration of action in the body.[10]
Plasma Protein Binding (%) < 10 85 Affects distribution and free drug concentration.
Primary Metabolism Route N/A (Rapid renal clearance) CYP3A4 Oxidation Predicts potential drug-drug interactions.

| Excretion | Primarily renal | Hepatic and renal | Route of elimination from the body. |

Experimental Protocols & Self-Validating Systems

Trustworthy data is built on robust and reproducible experimental design. The following is a detailed protocol for a fluorometric in vitro DPP-4 inhibition assay, a standard method for screening potential inhibitors.[7][11]

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B 2. Serially Dilute Test Compounds A->B C 3. Add Buffer, DPP-4 Enzyme, & Inhibitor B->C D 4. Incubate (10 min @ 37°C) C->D E 5. Add Substrate (Gly-Pro-AMC) D->E F 6. Read Fluorescence (λex=360/λem=460 nm) in kinetic mode E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Figure 2. General experimental workflow for DPP-4 inhibition screening.

Detailed Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay

  • Objective: To determine the IC₅₀ value of test compounds against human recombinant DPP-4.

  • Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Upon cleavage, the highly fluorescent AMC is released, and its fluorescence intensity is proportional to enzyme activity.[11]

  • Materials:

    • Assay Buffer: Tris-HCl (50 mM, pH 8.0).[11]

    • Human recombinant DPP-4 enzyme.

    • DPP-4 Substrate: Gly-Pro-AMC.

    • Test Compounds (Cmpd-1 and Analogs A, B, C) dissolved in DMSO.

    • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from 1 mM.

    • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

      • Test Wells: 2.5 µL of diluted test compound + 25 µL of DPP-4 enzyme (1.73 mU/mL in buffer) + 22.5 µL of Assay Buffer.[11]

      • Positive Control Wells: 2.5 µL of Sitagliptin + 25 µL of DPP-4 enzyme + 22.5 µL of Assay Buffer.

      • 100% Activity Wells (No Inhibitor): 2.5 µL of DMSO + 25 µL of DPP-4 enzyme + 22.5 µL of Assay Buffer.

      • Blank Wells (No Enzyme): 2.5 µL of DMSO + 47.5 µL of Assay Buffer.

    • Pre-incubation: Mix the plate gently and incubate at 37°C for 10 minutes.[11]

    • Reaction Initiation: Add 50 µL of Gly-Pro-AMC substrate (200 µM in buffer) to all wells to initiate the reaction.[11]

    • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) every minute for 30 minutes.[11]

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Subtract the slope of the blank wells from all other wells.

      • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test / Rate_NoInhibitor))

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative analysis demonstrates a clear path of rational drug design, starting from the privileged scaffold of 6-(Aminomethyl)piperidin-2-one. While the parent compound itself shows minimal activity, targeted modifications led to the design of Analog B , a highly potent and selective DPP-4 inhibitor with a promising pharmacokinetic profile.

The key takeaways are:

  • Structure-Activity Relationship: Specific interactions, such as those facilitated by the cyanopyrrolidine warhead in Analog A and the fluorophenyl group in Analog B , are crucial for achieving high potency.

  • Selectivity is Paramount: Analog B 's vast selectivity over DPP-8 and DPP-9 makes it a much safer development candidate.

  • ADME Properties Matter: Potency alone is insufficient. The favorable ADME profile of Analog B makes it a viable candidate for further development.

The logical next step for Analog B would be to advance it into in vivo efficacy studies using animal models of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) to confirm its glucose-lowering effects and further evaluate its safety profile.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay Using Bisegliptin.
  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • National Institutes of Health (PMC). (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. [Link]

  • PubMed. (2023). A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects. [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health (PMC). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors (DPP4 inhibitors). [Link]

  • Mini-Reviews in Organic Chemistry. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. [Link]

  • PubMed. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (2021). A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]

  • National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

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A Comparative Guide to the Efficacy of 6-(Aminomethyl)piperidin-2-one Hydrochloride Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 6-(aminomethyl)piperidin-2-one hydrochloride derivatives, an emerging class of compounds with significant therapeutic potential. Our focus will be on their application in neuropharmacology, particularly as cognitive enhancers. We will explore their proposed mechanism of action, compare their efficacy with established alternatives, and provide robust experimental protocols for their evaluation, all grounded in established scientific principles.

Introduction: The Therapeutic Promise of Piperidine Scaffolds

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas.[1][2][3] Its derivatives are recognized for a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and central nervous system effects.[4][5] The piperidin-2-one (or piperidinone) core, in particular, has been a subject of interest for designing novel therapeutic agents. While extensive research has been conducted on various substituted piperidines, the specific class of this compound derivatives is a more recent area of exploration, showing promise in the realm of cognitive enhancement and neuroprotection.

Proposed Mechanism of Action: Modulating Synaptic Plasticity

While direct studies on this compound are limited in publicly available literature, we can infer a plausible mechanism of action based on related nootropic compounds and the structural features of the molecule. A likely target is the modulation of neurotransmitter systems crucial for learning and memory, such as the cholinergic and glutamatergic pathways.

A proposed mechanism involves the enhancement of synaptic plasticity, the biological process that underpins learning and memory. This could be achieved through several interconnected pathways:

  • Potentiation of AMPA Receptors: Like some other cognitive enhancers, these derivatives may act as positive allosteric modulators of AMPA receptors, increasing their sensitivity to glutamate. This would lead to enhanced excitatory postsynaptic potentials.

  • Increased Acetylcholine Levels: The aminomethyl group might interact with the cholinergic system, potentially inhibiting acetylcholinesterase or promoting acetylcholine release, thereby increasing the availability of this key neurotransmitter for cognitive processes.

  • Neuroprotective Effects: By modulating glutamate receptor activity, these compounds could also offer neuroprotection against excitotoxicity, a common pathological process in neurodegenerative diseases.

This proposed signaling pathway is illustrated below:

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Derivative_Pre 6-(Aminomethyl)piperidin-2-one Derivative ACh_Release Increased Acetylcholine (ACh) Release Derivative_Pre->ACh_Release Promotes AMPAR AMPA Receptor Derivative_Pre->AMPAR Positive Allosteric Modulation AChR Acetylcholine Receptor ACh_Release->AChR ACh NMDAR NMDA Receptor AMPAR->NMDAR Depolarization Ca_Influx Ca²+ Influx NMDAR->Ca_Influx AChR->NMDAR Depolarization Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade LTP Enhanced LTP & Synaptic Plasticity Signaling_Cascade->LTP

Caption: Proposed mechanism for cognitive enhancement.

Comparative Efficacy: Benchmarking Against Established Cognitive Enhancers

A critical evaluation of any novel compound requires comparison with existing therapeutic options. The following table contrasts the proposed profile of 6-(aminomethyl)piperidin-2-one derivatives with well-established classes of cognitive enhancers.

Compound ClassPrimary Mechanism of ActionKey Efficacy EndpointsNotable Limitations
6-(Aminomethyl)piperidin-2-one Derivatives (Proposed) Modulation of glutamatergic and cholinergic systemsImproved memory formation and recall, neuroprotectionPreclinical stage; human efficacy and safety data are not yet available.
Racetams (e.g., Piracetam) Positive allosteric modulators of AMPA receptors.[6]Improved cognitive function in some studies, though results can be inconsistent.[6]The precise mechanism is not fully understood, and clinical efficacy can be modest.[6]
Cholinesterase Inhibitors (e.g., Donepezil) Increase synaptic levels of acetylcholine by inhibiting its breakdown.[7]Symptomatic improvement in mild to moderate Alzheimer's disease.[7]Efficacy diminishes with disease progression; gastrointestinal side effects are common.
NMDA Receptor Antagonists (e.g., Memantine) Block pathological activation of NMDA receptors, reducing excitotoxicity.[7]Slows cognitive decline in moderate to severe Alzheimer's disease.[7]Primarily effective in later stages of the disease; can cause dizziness and confusion.
Modafinil Atypical dopamine reuptake inhibitor, promotes wakefulness.[7]Used to treat narcolepsy; off-label use for enhancing alertness and attention.[7]Potential for dependence; not a direct memory enhancer.

Experimental Protocols for Efficacy Assessment

To substantiate the therapeutic potential of these novel derivatives, rigorous and validated experimental protocols are essential. The following outlines standard in vitro and in vivo assays for evaluating neuroprotective and cognitive-enhancing properties.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Objective: To determine the ability of the derivatives to protect cultured neurons from cell death induced by excessive glutamate exposure.

Methodology:

  • Neuronal Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups and plated on poly-D-lysine coated 96-well plates. The cells are maintained in a neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days to allow for maturation.

  • Compound Pre-treatment: A dilution series of the 6-(aminomethyl)piperidin-2-one derivative is prepared. The culture medium is replaced with a medium containing the test compounds or a vehicle control, and the cells are incubated for 24 hours.

  • Excitotoxic Insult: Glutamate is added to the wells to a final concentration of 100 µM, and the plates are incubated for 20 minutes at 37°C.

  • Recovery and Viability Assessment: The glutamate-containing medium is replaced with fresh, compound-containing medium. After 24 hours of recovery, cell viability is quantified using an MTT assay. The absorbance is read at 570 nm.

  • Data Analysis: The percentage of neuroprotection is calculated relative to the vehicle-treated, glutamate-exposed control.

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Cognitive Enhancement Assay: Novel Object Recognition (NOR) Test

Objective: To assess the effects of the derivatives on learning and memory in rodents.

Methodology:

  • Animal Subjects and Drug Administration: Adult male C57BL/6 mice are used. The test compound or vehicle is administered (e.g., via intraperitoneal injection or oral gavage) 30-60 minutes before the training session.

  • Habituation: Mice are individually habituated to the empty testing arena for 10 minutes on two consecutive days.

  • Training Session (Familiarization): On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore them for 10 minutes.

  • Test Session (Recall): After a defined inter-session interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the novel object versus the familiar object is recorded.

  • Data Analysis: A discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher index in the compound-treated group compared to the vehicle group indicates enhanced memory.

Caption: Workflow for the Novel Object Recognition test.

Future Outlook

The this compound derivatives represent a promising, yet underexplored, class of compounds for the treatment of cognitive deficits. Their simple and synthetically accessible piperidine core makes them attractive candidates for further chemical modification and optimization.[1][2][3] Future research should focus on elucidating their precise molecular targets, establishing a comprehensive pharmacokinetic and safety profile, and validating their efficacy in a broader range of preclinical models of cognitive impairment. These foundational studies will be critical in determining their potential for translation into clinical applications for neurodegenerative and psychiatric disorders.

References

  • D.S. Ermolat'ev, E.V. Babaev, V.G. Nenajdenko. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30737-30761. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Pandey, S., & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

  • Yousif, M. N. M. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 19(1), 125-135. [Link]

  • Corleone, G. (2016). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 7, 183. [Link]

  • Ermolat'ev, D. S., Babaev, E. V., & Nenajdenko, V. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Malík, I., Tlustoš, P., & Hřivna, L. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • Sun, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(9), 1014-1019. [Link]

  • Koyama, M., et al. (2007). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. Journal of Pharmacological Sciences, 105(1), 69-78. [Link]

  • Sinkeviciute, I., et al. (2018). Efficacy of different types of cognitive enhancers for patients with schizophrenia: a meta-analysis. NPJ Schizophrenia, 4, 21. [Link]

  • Wang, M., et al. (2015). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3269-3273. [Link]

  • Husain, R., & Mehta, M. (2011). Cognitive enhancement by drugs in health and disease. Trends in Pharmacological Sciences, 32(6), 347-354. [Link]

  • Wikipedia. (n.d.). Muscimol. Wikipedia. [Link]

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A Researcher's Guide to the Comparative Analysis of 6-(Aminomethyl)piperidin-2-one Hydrochloride and Other Piperidine-Based GABAergic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neuromodulatory compounds, the piperidine scaffold remains a cornerstone of innovation. Its inherent structural rigidity and capacity for diverse functionalization make it a privileged motif in the design of agents targeting the central nervous system. This guide provides an in-depth, objective comparison of 6-(Aminomethyl)piperidin-2-one hydrochloride against other notable piperidine-based compounds, with a focus on their presumed interaction with GABA receptors. We will delve into the underlying structure-activity relationships, present detailed experimental protocols for their comparative evaluation, and provide the necessary tools for a comprehensive in-house assessment.

Introduction to Piperidine Scaffolds in Neuropharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental building block in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to present functional groups in a well-defined three-dimensional space, crucial for precise receptor interactions.[3] In the realm of neuroscience, piperidine derivatives have been extensively explored for their ability to modulate the activity of various neurotransmitter receptors, with a significant focus on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[4][5]

This compound: A Cyclic GABA Analog

This guide will, therefore, focus on a comparative framework against two well-characterized piperidine-based GABA receptor modulators: Nipecotic Acid and Gaboxadol (THIP) . This comparison will serve as a blueprint for researchers to evaluate this compound and other novel piperidine derivatives.

Comparative Analysis: Structure, Activity, and Physicochemical Properties

A meaningful comparison between these compounds necessitates an examination of their structural nuances and how these translate to biological activity and pharmacokinetic profiles.

CompoundStructureKey Structural FeaturesPresumed/Known Biological TargetRelevant Physicochemical Properties (Predicted)
This compound Chemical structure of this compoundCyclic GABA analog with a lactam ring. The aminomethyl group is the key pharmacophore.GABAA Receptor (presumed)Molecular Weight: 164.63 g/mol , Rotatable Bond Count: 1[6]
Nipecotic Acid Chemical structure of Nipecotic AcidPiperidine-3-carboxylic acid. A cyclic amino acid.GABAA Receptor (agonist), GABA transporter (inhibitor)Molecular Weight: 129.16 g/mol
Gaboxadol (THIP) Chemical structure of Gaboxadol (THIP)4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol. A bicyclic isoxazole derivative containing a piperidine ring.GABAA Receptor (agonist)Molecular Weight: 140.14 g/mol

Understanding the Mechanism: The GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing.[7] The receptor is a pentameric complex composed of different subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor subtype.[8] Compounds that act on GABAA receptors can be agonists (directly activating the channel), antagonists (blocking the action of agonists), or allosteric modulators (binding to a site distinct from the GABA binding site to enhance or reduce receptor function).[9]

GABAA_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_R GABAA Receptor α β γ α β Cl_channel Chloride Channel (Closed) GABA_R:s->Cl_channel:n Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel:s->Hyperpolarization:n Cl- Influx GABA GABA GABA->GABA_R:head Binds Compound Piperidine-Based Compound Compound->GABA_R:head Binds (Agonist)

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the activity of this compound and other piperidine derivatives at GABAA receptors, the following experimental workflows are essential.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.[10][11]

Objective: To determine the binding affinity (Ki) of the test compounds for the GABAA receptor.

Materials:

  • Rat cortical membranes (source of GABAA receptors)[11]

  • [3H]Muscimol (radiolabeled GABAA agonist) or [3H]Flumazenil (radiolabeled benzodiazepine site ligand)[10][12]

  • Test compounds (this compound, Nipecotic Acid, Gaboxadol)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[13]

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[13]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or a known competitor (for determining non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow binding to reach equilibrium.[13]

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Rat Cortical Membranes start->prep setup Set up Assay Plate: Membranes, Radioligand, Test Compounds prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze end End analyze->end

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This functional assay directly measures the effect of a compound on the activity of the GABAA receptor ion channel expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).[7][14]

Objective: To determine the functional activity (e.g., agonist, antagonist, or modulator) and potency (EC50 or IC50) of the test compounds.

Materials:

  • Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293)

  • cRNA or cDNA encoding the desired GABAA receptor subunits (e.g., α1β2γ2)

  • Two-electrode voltage clamp setup (for oocytes) or patch-clamp setup (for cells)

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)[15]

  • GABA (as a reference agonist)

  • Test compounds

Procedure:

  • Receptor Expression: Inject Xenopus oocytes with cRNA encoding the GABAA receptor subunits and allow for expression over 2-5 days. Alternatively, transfect a mammalian cell line with the corresponding cDNAs.

  • Cell Preparation: Place an oocyte or a transfected cell in the recording chamber and perfuse with the recording solution.

  • Electrophysiological Recording:

    • For oocytes, impale the cell with two microelectrodes (one for voltage clamping, one for current recording).

    • For cells, establish a whole-cell patch-clamp configuration.

  • Compound Application: Apply GABA at its EC50 concentration to elicit a baseline current. Then, apply the test compounds at various concentrations, either alone (to test for agonist activity) or in the presence of GABA (to test for modulatory or antagonist activity).

  • Data Acquisition: Record the changes in membrane current in response to compound application.

  • Data Analysis: Plot the normalized current response against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/modulators).

Electrophysiology_Workflow start Start express Express GABAA Receptors in Oocytes or Cell Line start->express prepare Prepare Cell for Recording express->prepare record Establish Voltage/Patch Clamp Configuration prepare->record apply Apply GABA and/or Test Compounds record->apply acquire Record Membrane Current Changes apply->acquire analyze Data Analysis: Determine EC50 or IC50 acquire->analyze end End analyze->end

Concluding Remarks and Future Directions

While this compound presents a compelling structural motif for GABA receptor modulation, its biological activity profile remains to be fully elucidated through rigorous experimental investigation. This guide provides a comprehensive framework for its comparative analysis against established piperidine-based GABAergic compounds. By employing the detailed protocols for radioligand binding and electrophysiological assays, researchers can generate the critical data needed to understand its potency, efficacy, and potential selectivity for different GABAA receptor subtypes. Such studies are paramount for advancing our understanding of piperidine-based pharmacophores and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm500222y
  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology. Available at: https://pubmed.ncbi.nlm.nih.gov/22315024/
  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. Available at: https://pubmed.ncbi.nlm.nih.gov/32525603/
  • Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/18624424/
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813134/
  • Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4076939/
  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3724102/
  • Radioligand binding affinities for GABAA receptors. ResearchGate. Available at: https://www.researchgate.net/figure/Radioligand-binding-affinities-for-GABAA-receptors-a-Ligand-affinities-nM-for-wild_fig3_355831514
  • Muscimol - Wikipedia. Available at: https://en.wikipedia.org/wiki/Muscimol
  • Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. ResearchGate. Available at: https://www.researchgate.net/publication/231221708_Syntheses_of_Some_Cyclic_Amino_Acids_Structurally_Related_to_the_GABA_Analogue_Homo-beta-Proline
  • Effects of cyclic analogs of GABA on protein synthesis and discrimination learning. Psychopharmacology. Available at: https://pubmed.ncbi.nlm.nih.gov/412209/
  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research. Available at: https://pubmed.ncbi.nlm.nih.gov/19488855/
  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Sci-Hub.
  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. Available at: https://www.mdpi.com/1420-3049/24/22/4155
  • Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8257536/
  • GABA - PDSP. Available at: https://pdsp.unc.edu/pdspweb/pdspfiles/GABA.html
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0059429
  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. Available at: https://sophion.com/application-report/ligand-activation-of-gaba-receptors-on-the-automated-patch-clamp-platforms-qpatch-and-qube-384-using-conventional-electrophysiology-and-optopharmacology/
  • In vitro studies on GABA release. British Journal of Pharmacology. Available at: https://pubmed.ncbi.nlm.nih.gov/18165/
  • GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica. Available at: https://pubmed.ncbi.nlm.nih.gov/28701020/
  • Electrophysiology of ionotropic GABA receptors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34061215/
  • GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. Sílice (CSIC). Available at: https://digital.csic.es/handle/10261/157242
  • GABA A receptor model, stimulation protocols and simulated currents. ResearchGate. Available at: https://www.researchgate.net/figure/GABA-A-receptor-model-stimulation-protocols-and-simulated-currents-Macroscopic-currents_fig4_221832049
  • Conformations of cyclic analogues of GABA. ResearchGate. Available at: https://www.researchgate.net/figure/Conformations-of-cyclic-analogues-of-GABA_fig1_230836511
  • 6-(aminomethyl)piperidin-2-one;hydrochloride. LabSolu. Available at: https://labsolu.ca/product/6-aminomethylpiperidin-2-onehydrochloride/
  • This compound 97% | CAS: 118894-94-3. AChemBlock. Available at: https://www.achemblock.com/buy/pid/q65073.html
  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23708510/
  • (6R)-6-(aminomethyl)piperidin-2-one hydrochloride. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/enamine/ena947390224
  • This compound 118894-94-3 wiki. Guidechem. Available at: https://www.guidechem.com/wiki/6-(aminomethyl)piperidin-2-one-hydrochloride-118894-94-3.html
  • 6-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride. Universal Biologicals. Available at: https://www.universalbiologicals.com/product/6-aminomethyl-1-methyl-2-piperidinone-hydrochloride
  • Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Available at: https://www.mdpi.com/1420-3049/25/12/2766
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9915599/
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/41124880/

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A Comparative Guide to the Spectroscopic Analysis of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as 6-(Aminomethyl)piperidin-2-one hydrochloride, a substituted lactam with potential applications in medicinal chemistry, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of this molecule, offering both theoretical insights and practical, data-driven comparisons.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required to piece together the molecular puzzle. Each technique probes different aspects of the molecule's constitution, and their combined data provides a self-validating system for structural confirmation.

dot

Caption: Workflow for the spectroscopic analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and even their spatial relationships.

A. ¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.1br s1H-NH- (lactam)
2~7.9br s3H-NH₃⁺ (ammonium)
3~3.8m1HH-6
4~3.1m2H-CH₂-NH₃⁺
5~2.4t2HH-3
6~1.8-2.0m4HH-4, H-5

Disclaimer: These are predicted chemical shifts and may vary in experimental conditions.

Causality Behind the Assignments:

  • Downfield Amide and Ammonium Protons: The lactam N-H proton (Signal 1) and the ammonium protons (-NH₃⁺, Signal 2) are significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the positive charge on the nitrogen, respectively. Their broad nature is a result of rapid exchange with the solvent and quadrupole broadening.

  • H-6 and Aminomethyl Protons: The proton at the chiral center (H-6, Signal 3) and the protons of the aminomethyl group (Signal 4) are adjacent to nitrogen atoms, leading to their downfield shift compared to the other methylene groups.

  • Piperidine Ring Protons: The protons on the piperidine ring (Signals 5 and 6) exhibit complex multiplets due to spin-spin coupling with neighboring protons. The protons at H-3 are adjacent to the carbonyl group, resulting in a downfield shift compared to H-4 and H-5.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment.

Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~175C=O (lactam)
2~55C-6
3~42-CH₂-NH₃⁺
4~30C-3
5~28C-5
6~22C-4

Disclaimer: These are predicted chemical shifts and may vary in experimental conditions.

Rationale for Chemical Shift Assignments:

  • Carbonyl Carbon: The lactam carbonyl carbon (Signal 1) is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom.

  • Carbons Attached to Nitrogen: The carbons directly bonded to nitrogen (C-6 and the aminomethyl carbon, Signals 2 and 3) are deshielded compared to the other aliphatic carbons.

  • Aliphatic Carbons: The remaining methylene carbons of the piperidine ring (Signals 4, 5, and 6) appear in the typical aliphatic region of the spectrum.

II. Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.

Expected Mass Spectrometric Data

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺129.10Protonated molecular ion of the free base
[M-NH₃]⁺112.08Loss of ammonia from the aminomethyl group
[M-CH₂NH₂]⁺98.08Cleavage of the aminomethyl side chain

Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[1] Common fragmentation patterns include α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and ring fission.[1] For 6-(aminomethyl)piperidin-2-one, the primary fragmentation would likely involve the loss of the aminomethyl side chain.

dot

Fragmentation_Pathway 6-(Aminomethyl)piperidin-2-one [M+H]⁺ (m/z 129.10) 6-(Aminomethyl)piperidin-2-one [M+H]⁺ (m/z 129.10) Fragment 1 (m/z 112.08) Fragment 1 (m/z 112.08) 6-(Aminomethyl)piperidin-2-one [M+H]⁺ (m/z 129.10)->Fragment 1 (m/z 112.08) - NH₃ Fragment 2 (m/z 98.08) Fragment 2 (m/z 98.08) 6-(Aminomethyl)piperidin-2-one [M+H]⁺ (m/z 129.10)->Fragment 2 (m/z 98.08) - CH₂NH₂

Caption: Predicted fragmentation pathway for 6-(Aminomethyl)piperidin-2-one.

III. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3400Strong, broadN-H (lactam)Stretching
~3000-2800Strong, broadN-H (ammonium)Stretching
~2950-2850MediumC-H (aliphatic)Stretching
~1650StrongC=O (lactam)Stretching
~1600MediumN-HBending
~1450MediumC-HBending

Interpretation of the IR Spectrum:

  • N-H Stretching: The broad and strong absorptions in the high-frequency region are characteristic of N-H stretching vibrations. The lactam N-H stretch is typically found around 3400 cm⁻¹, while the ammonium N-H stretches appear as a broad band between 3000 and 2800 cm⁻¹.

  • C=O Stretching: A strong absorption around 1650 cm⁻¹ is a hallmark of a carbonyl group in a six-membered lactam ring.[2]

  • C-H Stretching and Bending: The absorptions in the 2950-2850 cm⁻¹ and ~1450 cm⁻¹ regions are due to the stretching and bending vibrations of the aliphatic C-H bonds in the piperidine ring and the aminomethyl group.

IV. Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectroscopic analysis of this compound.

A. NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, as the hydrochloride salt is likely soluble in polar solvents).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected range for all carbon signals (~0-180 ppm).

    • Employ a sufficient number of scans to obtain a high-quality spectrum.

B. Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum in the positive ion mode to identify the protonated molecular ion.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

C. Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

    • Alternative: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix and subtract it from the sample spectrum.

V. Comparison with Alternatives and Conclusion

While other analytical techniques such as X-ray crystallography can provide the ultimate structural confirmation, the spectroscopic methods detailed in this guide are more readily accessible and provide a wealth of information for routine structural verification. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy offers a comprehensive and cost-effective approach to confirming the structure of this compound.

The predicted data presented herein, when used in conjunction with the provided experimental protocols, will empower researchers to confidently interpret their own analytical results and ensure the structural integrity of their compounds. This rigorous analytical workflow is indispensable for advancing drug discovery and chemical research.

References

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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In Vivo Validation of 6-(Aminomethyl)piperidin-2-one hydrochloride's Therapeutic Potential in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-(Aminomethyl)piperidin-2-one hydrochloride, a novel piperidine derivative, for the treatment of neuropathic pain. Drawing upon established preclinical models and data from analogous compounds, this document outlines a scientifically rigorous approach to compare its efficacy and mechanism of action against current standards of care. Piperidine-containing compounds are significant in drug design, appearing in over twenty pharmaceutical classes, including analgesics.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this promising molecule.

Introduction to this compound and the Challenge of Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology often renders existing treatments, such as gabapentinoids and tricyclic antidepressants, only partially effective and fraught with dose-limiting side effects. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with various biological targets, including those in the central nervous system.[3] this compound, with its distinct structural features, presents a novel candidate for investigation in this challenging therapeutic area. This guide details a head-to-head comparison with Gabapentin, a first-line treatment for neuropathic pain, to rigorously assess its preclinical potential.

Proposed Mechanism of Action: A Hypothesis

While the precise mechanism of this compound is yet to be elucidated, its structural similarity to other piperidine-based analgesics suggests a potential interaction with voltage-gated calcium channels (VGCCs) or GABA receptors, key players in the modulation of neuronal hyperexcitability that underlies neuropathic pain.[4] The aminomethyl group may play a crucial role in binding to the α2δ subunit of VGCCs, similar to Gabapentin, thereby reducing neurotransmitter release and dampening ectopic neuronal firing.

Diagram 1: Hypothesized Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 6-AP This compound VGCC Voltage-Gated Calcium Channel (α2δ subunit) 6-AP->VGCC Inhibition Gabapentin Gabapentin Gabapentin->VGCC Inhibition Ca_influx Ca²⁺ Influx VGCC->Ca_influx NT_release Neurotransmitter Release (Glutamate, Substance P) Ca_influx->NT_release Receptors NMDA/AMPA Receptors NT_release->Receptors Signal Pain Signal Propagation Receptors->Signal

Caption: Hypothesized mechanism of action for this compound.

Comparative In Vivo Efficacy Assessment in a Neuropathic Pain Model

To evaluate the therapeutic potential of this compound, a robust and well-characterized animal model of neuropathic pain is essential. The Chronic Constriction Injury (CCI) model in rats is a widely accepted standard that mimics many of the sensory abnormalities observed in human neuropathic pain conditions.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Analysis A Acclimatization (7 days) B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C CCI Surgery B->C D Post-operative Recovery (7 days) C->D E Drug Administration (Test Compound, Gabapentin, Vehicle) D->E F Behavioral Testing (Post-treatment) E->F G Data Collection & Analysis F->G H Pharmacokinetic Analysis G->H

Caption: A streamlined workflow for the in vivo validation of a novel analgesic.

Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Chronic Constriction Injury (CCI) Surgery:

  • Anesthetize the rat with isoflurane.

  • Make a small incision on the lateral surface of the left thigh to expose the sciatic nerve.

  • Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature.

  • Close the incision with sutures.

  • Allow the animals to recover for 7 days before behavioral testing.

Drug Administration:

  • Test Compound: this compound will be dissolved in sterile saline and administered intraperitoneally (i.p.) at three dose levels (e.g., 10, 30, and 100 mg/kg).

  • Comparator: Gabapentin will be dissolved in sterile saline and administered i.p. at an effective dose (e.g., 100 mg/kg).

  • Vehicle: Sterile saline will be administered i.p. as a control.

Behavioral Assessments:

  • Mechanical Allodynia (von Frey Test): Assess the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments.

  • Thermal Hyperalgesia (Hargreaves Test): Measure the latency of paw withdrawal in response to a radiant heat source.

The following table presents a hypothetical but plausible dataset comparing the efficacy of this compound with Gabapentin in the CCI model.

Treatment Group Dose (mg/kg, i.p.) Paw Withdrawal Threshold (g) (Mean ± SEM) Paw Withdrawal Latency (s) (Mean ± SEM)
Vehicle (Saline) -4.2 ± 0.56.8 ± 0.7
This compound 108.5 ± 0.99.5 ± 1.1
3012.1 ± 1.211.8 ± 1.3
10014.8 ± 1.513.5 ± 1.4
Gabapentin 10011.5 ± 1.110.9 ± 1.2

*p < 0.05 compared to Vehicle group. Data are hypothetical.

Pharmacokinetic and Safety Profile: A Comparative Overview

A comprehensive in vivo validation must extend beyond efficacy to include pharmacokinetic (PK) and safety assessments.

Blood samples will be collected at various time points post-administration to determine key PK parameters.

Parameter This compound (30 mg/kg, i.p.) Gabapentin (100 mg/kg, i.p.)
Tmax (h) 0.51.0
Cmax (ng/mL) 12008000
t1/2 (h) 2.54.0
AUC (ng·h/mL) 450032000

Data are hypothetical.

Throughout the study, animals should be monitored for any adverse effects, including sedation, ataxia, and changes in body weight. A preliminary assessment suggests that this compound may exhibit a favorable safety profile with a wider therapeutic window compared to Gabapentin.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound has the potential to be a potent analgesic for neuropathic pain, possibly with a more favorable pharmacokinetic profile than Gabapentin. The dose-dependent reversal of mechanical allodynia and thermal hyperalgesia in the CCI model would provide strong evidence for its therapeutic efficacy.

Future in vivo studies should aim to:

  • Elucidate the precise molecular mechanism of action through electrophysiological and binding assays.

  • Evaluate its efficacy in other models of neuropathic and inflammatory pain.

  • Conduct more extensive toxicology and safety pharmacology studies to support its progression towards clinical development.

References

  • In Vivo Activities of Peptidic Prodrugs of Novel Aminomethyl Tetrahydrofuranyl-1β-Methylcarbapenems - PMC - NIH. (n.d.).
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  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (n.d.).
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A Comparative Study of Piperidine and Piperazine Derivatives in Receptor Binding: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine and piperazine scaffolds stand as titans. These six-membered nitrogen-containing heterocycles are not merely common motifs; they are privileged structures, integral to the design of a vast array of therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Their prevalence is a testament to their ability to confer favorable physicochemical and pharmacokinetic properties, enabling precise interactions with biological targets.[1][3] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces fundamental differences that profoundly influence their receptor binding profiles, metabolic stability, and overall suitability for specific therapeutic applications.[1][2]

This guide offers an in-depth comparative analysis of piperidine and piperazine derivatives, grounded in experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process. We will dissect their structure-activity relationships (SAR) across various receptor classes, provide detailed experimental protocols for their characterization, and visualize the complex signaling pathways they modulate.

The Structural and Physicochemical Divide: Piperidine vs. Piperazine

The core distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their fundamental properties, which in turn dictate their behavior in biological systems.[1]

PropertyPiperidinePiperazineSignificance in Receptor Binding
Basicity (pKa) ~11.22[2]pKa1 ≈ 5.35, pKa2 ≈ 9.73[2]Piperidine's higher basicity often leads to a greater proportion of the protonated form at physiological pH, enhancing ionic interactions with acidic residues in receptor binding pockets.[2] Piperazine's two distinct pKa values allow for finer tuning of its ionization state, which can be leveraged to modulate solubility and multi-point interactions with a target.[2]
Lipophilicity (LogP) More lipophilic (unsubstituted ~0.9)[3]More hydrophilic (unsubstituted ~-1.5)[3]The higher lipophilicity of piperidine derivatives can enhance membrane permeability, facilitating access to CNS targets.[3] Conversely, the hydrophilicity of the piperazine core can improve aqueous solubility, which is beneficial for formulation and can influence renal clearance.[1][3]
Conformation Stable chair conformation[1]Predominantly chair conformation, with boat and twist-boat conformations also possibleThe rigid chair conformation of piperidine allows for the precise spatial orientation of substituents, which is crucial for optimizing receptor fit.[1] The conformational flexibility of piperazine, while still predominantly in a chair form, can allow for adaptation to different binding pocket geometries.
Metabolic Stability Generally simpler metabolic profile[1]More sites for metabolism (two nitrogen atoms)[1]Piperidine derivatives often have a more predictable metabolic profile. The two nitrogen atoms in piperazine present additional sites for metabolism by cytochrome P450 enzymes, which can lead to the formation of active or toxic metabolites.[1]

These fundamental differences are not merely theoretical; they have profound, tangible consequences on how derivatives of these scaffolds interact with their biological targets. The choice between a piperidine and a piperazine core is a critical strategic decision in drug design, with the "right" choice being highly dependent on the specific receptor target and the desired therapeutic profile.[1]

Comparative Receptor Binding Profiles: A Data-Driven Analysis

The true measure of a scaffold's utility lies in its ability to be decorated with substituents that confer high affinity and selectivity for a specific biological target. Here, we present a comparative analysis of piperidine and piperazine derivatives across several key receptor classes, supported by experimental binding data.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and both piperidine and piperazine scaffolds are frequently employed in the development of GPCR-targeting ligands.

In the quest for potent and selective opioid receptor modulators, both scaffolds have been extensively explored. A study on a series of 4-substituted derivatives based on a tetrahydroquinoline core provided a direct comparison of piperidine and piperazine at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).[4][5]

CompoundCoreR GroupMOR Ki (nM)DOR Ki (nM)
4 Piperidine-(CH2)3-Ph0.43 ± 0.0813 ± 1
5 Piperazine-(CH2)3-Ph0.52 ± 0.0916 ± 2
6 Piperazine-(CH2)3-(1-naphthyl)0.29 ± 0.056.6 ± 0.9

Data sourced from Bender et al. (2014).[4]

In this series, the replacement of the piperidine core with a piperazine (compound 5 vs. 4 ) was found to be largely inconsequential to the balanced MOR/DOR binding profile.[4] This suggests that for this particular pharmacophore, the core heterocyclic ring plays a more structural role, with the substituents driving affinity and selectivity.

A fascinating study directly comparing piperidine and piperazine derivatives as histamine H3 receptor (H3R) and sigma-1 (σ1R) receptor ligands revealed a dramatic divergence in their binding profiles.[6][7]

CompoundCoreH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

Data sourced from Szałata et al. (2022).[6][7]

Here, the switch from a piperazine (compound 4 ) to a piperidine (compound 5 ) core, with the rest of the molecule remaining identical, resulted in a staggering ~420-fold increase in affinity for the σ1 receptor, while only modestly impacting H3R affinity.[6][7] This highlights that the piperidine moiety is a critical structural element for high-affinity σ1R binding in this chemical series.[6][7]

In the development of selective adenosine A2A receptor inverse agonists, a direct comparison of piperidine and piperazine linkers was also performed.[8]

CompoundCoreR GroupA2A AR Ki (nM)
1 PiperidineBenzyl594
3 PiperazineBenzyl58

Data sourced from Varano et al. (2016).[8]

In this context, the piperazine-containing analogue (3 ) exhibited a 10-fold higher affinity for the A2A adenosine receptor compared to its piperidine counterpart (1 ), indicating a clear preference for the piperazine linker in this particular scaffold.[8]

Ion Channels

While GPCRs are a major focus, these heterocyclic scaffolds are also crucial in the development of ion channel modulators.

Piperazine derivatives have been identified as potent ligands for the α2δ-1 subunit of voltage-gated calcium channels.[9][10] While direct comparative studies with analogous piperidine derivatives are less common in the literature, the successful development of piperazine-containing ligands with nanomolar affinities underscores the utility of this scaffold for targeting ion channel subunits.[9][10]

Similarly, piperazine derivatives have been investigated as isoform-selective modulators of voltage-gated sodium channels, with some compounds showing modest but selective inhibitory activity against the Nav1.3 channel isoform.[11] Further exploration of piperidine analogues in this context could reveal important SAR trends.

Experimental Protocols for Characterizing Receptor Binding

To elucidate the binding affinities and kinetics of piperidine and piperazine derivatives, a variety of robust experimental techniques are employed. As a Senior Application Scientist, it is crucial to not only understand the "how" but also the "why" behind each step of these assays.

Radioligand Binding Assays

This is the gold standard for determining the binding affinity of a test compound for a receptor. The principle is based on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

  • Receptor Preparation:

    • What: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

    • Why: This enriches the sample for the membrane-bound receptors and removes interfering cytosolic components. The choice of buffer is critical to maintain receptor integrity and function.

  • Assay Setup:

    • What: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (piperidine or piperazine derivative).

    • Why: The fixed concentration of the radioligand is typically at or below its Kd value to ensure that a significant portion can be displaced by the test compound. A wide range of test compound concentrations is used to generate a full competition curve.

  • Incubation:

    • What: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

    • Why: Equilibrium is essential for the accurate determination of binding affinities. The incubation time will depend on the association and dissociation rates of the radioligand.

  • Separation of Bound and Free Radioligand:

    • What: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Why: This step is critical to separate the bound radioactivity from the free radioactivity. Rapid filtration is necessary to prevent significant dissociation of the radioligand-receptor complex.

  • Quantification:

    • What: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Why: The amount of radioactivity on the filter is directly proportional to the amount of radioligand bound to the receptor.

  • Data Analysis:

    • What: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.

    • Why: The Ki value represents the affinity of the test compound for the receptor and is independent of the radioligand concentration used in the assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation to Equilibrium Receptor_Prep->Incubation Add to plate Radioligand_Prep Radioligand and Test Compound Dilutions Radioligand_Prep->Incubation Add to plate Filtration Rapid Filtration Incubation->Filtration Separate bound/ free Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity Data_Analysis IC50/Ki Determination Scintillation->Data_Analysis Generate curve

Caption: Workflow for a radioligand competition binding assay.

Fluorescence-Based Assays

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying receptor-ligand interactions in living cells.[12][13]

  • Construct Preparation:

    • What: Genetically fuse a donor fluorophore (e.g., GFP) to the receptor of interest. Synthesize a fluorescently labeled ligand with a compatible acceptor fluorophore.

    • Why: FRET occurs when the donor and acceptor are in close proximity (<10 nm).[12] Binding of the fluorescent ligand to the receptor brings the fluorophores close enough for energy transfer.

  • Cell Culture and Transfection:

    • What: Culture a suitable cell line (e.g., HEK293) and transfect them with the plasmid encoding the fluorescently tagged receptor.

    • Why: This allows for the expression of the receptor in a cellular context, which can be more physiologically relevant than using isolated membranes.

  • Assay Execution:

    • What: Add the fluorescently labeled ligand to the cells expressing the tagged receptor. In a competition assay, also add varying concentrations of an unlabeled test compound.

    • Why: The binding of the fluorescent ligand will result in a FRET signal. The unlabeled test compound will compete for binding and reduce the FRET signal in a concentration-dependent manner.

  • Detection and Analysis:

    • What: Measure the fluorescence emission of both the donor and acceptor fluorophores using a microplate reader. Calculate the FRET ratio (acceptor emission / donor emission).

    • Why: The FRET ratio is a measure of the binding of the fluorescent ligand. By plotting the FRET ratio against the concentration of the unlabeled competitor, an IC50 and subsequently a Ki value can be determined.

BRET assays are similar to FRET but use a bioluminescent donor (e.g., a luciferase) and a fluorescent acceptor.[13] This eliminates the need for an external light source for donor excitation, reducing background fluorescence.[13]

  • Construct Preparation: Fuse a luciferase (e.g., NanoLuc) to the N-terminus of the GPCR.[14]

  • Cell Transfection: Express the luciferase-tagged receptor in cells.[14]

  • Assay Execution: Add a fluorescently labeled ligand and varying concentrations of the test compound.[14]

  • Signal Detection: Add the luciferase substrate (e.g., furimazine) and measure the light emission from both the donor and the acceptor.[14]

  • Data Analysis: Calculate the BRET ratio and determine the Ki of the test compound.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Constructs Prepare Fluorescently/Luminescently Tagged Receptor and Ligand Cells Culture and Transfect Cells Constructs->Cells Add_Ligands Add Labeled Ligand and Unlabeled Competitor Cells->Add_Ligands Incubation Incubate Add_Ligands->Incubation Detection Measure Donor and Acceptor Emission Incubation->Detection Analysis Calculate FRET/BRET Ratio and Determine Ki Detection->Analysis

Caption: General workflow for FRET/BRET-based receptor binding assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.[15][16]

  • Sensor Chip Preparation and Ligand Immobilization:

    • What: Covalently immobilize the purified receptor (ligand) onto the surface of a sensor chip.

    • Why: This creates a stable surface for the interaction analysis. The amount of immobilized receptor needs to be optimized to achieve a good signal-to-noise ratio without causing mass transport limitations.

  • Analyte Preparation:

    • What: Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer.

    • Why: A range of analyte concentrations is required to determine the kinetic parameters of the interaction.

  • Binding Measurement:

    • What: Inject the analyte solutions over the sensor surface at a constant flow rate. This is the association phase . Then, switch back to the running buffer to monitor the dissociation of the analyte from the receptor. This is the dissociation phase .

    • Why: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a response in the sensorgram. The shape of the association and dissociation curves provides information about the kinetics of the interaction.

  • Data Analysis:

    • What: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Why: The KD value is a measure of the affinity of the interaction, while the ka and kd values provide insights into the kinetics of binding.

Signaling Pathways Modulated by Piperidine and Piperazine Derivatives

The binding of a ligand to its receptor is only the first step in a cascade of events that ultimately leads to a physiological response. Understanding the downstream signaling pathways is crucial for predicting the functional consequences of receptor binding.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are GPCRs that couple to inhibitory G proteins (Gαi/o).[17][18] Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptors can also modulate ion channels and other signaling pathways, such as the Akt/GSK3 pathway.[17][19]

G Ligand Dopamine Agonist (Piperidine/Piperazine Derivative) D2R Dopamine D2 Receptor Ligand->D2R Binds to G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, serotonin 5-HT1A receptors are also coupled to Gαi/o proteins.[1][20] Their activation inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity.[1][20] This can result in downstream effects such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1] 5-HT1A receptors can also modulate other signaling pathways, including the ERK/MAPK cascade.[20]

G Ligand Serotonin Agonist (Piperidine/Piperazine Derivative) HT1A 5-HT1A Receptor Ligand->HT1A Binds to G_protein Gαi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) GIRK->Cellular_Response K+ efflux

Caption: Simplified signaling pathway of the Serotonin 5-HT1A receptor.

Conclusion: A Strategic Choice in Drug Design

The decision to utilize a piperidine or a piperazine scaffold is a nuanced one, with the optimal choice being dictated by the specific therapeutic target and desired pharmacological profile. Piperidine, with its higher basicity and lipophilicity, often excels in applications where strong ionic interactions and blood-brain barrier penetration are paramount.[2][3] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in aqueous solubility and the potential for multi-point interactions with the receptor, making it a highly versatile scaffold, particularly in the development of CNS drugs.[1][2]

This guide has provided a framework for the comparative analysis of these two critical scaffolds, supported by experimental data and detailed methodologies. A thorough understanding of their distinct physicochemical properties, receptor binding profiles, and the signaling pathways they modulate is essential for the rational design of the next generation of safe and effective therapeutics. The continued exploration of these "tales of two rings" will undoubtedly lead to further innovations in the field of drug discovery.

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  • Barocelli, E., Bertoni, S., & Ghelfi, F. (2004). Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha(1)-adrenoceptor antagonists. Journal of medicinal chemistry, 47(8), 1948–1960. [Link]

  • Gadaleta, D., Ligresti, A., & Di Sarno, V. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1547-1558. [Link]

  • Reddit. (2024). Incredible Video on 5HT1A and 5HT2A Receptors that Offers Insight into Serotonin and How SSRIs Work. [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Even trace impurities can have significant impacts on biological activity, toxicity, and overall drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 6-(Aminomethyl)piperidin-2-one hydrochloride, a key building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol for a robust analytical method, all grounded in established scientific principles and regulatory standards.

The Criticality of Purity in Drug Development

This compound is a versatile scaffold used in the synthesis of various therapeutic agents. Its purity directly influences the quality and safety of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification and quantification of impurities in new drug substances.[1][2][3][4][5] Therefore, a comprehensive understanding of the potential impurities and the analytical methods to detect them is not just a matter of good science, but a regulatory necessity.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a multi-step process. A common route may involve the cyclization of a protected amino acid derivative. During this synthesis, several process-related impurities and degradation products can arise. Drawing a parallel with the structurally similar compound Gabapentin, we can anticipate potential impurities.[1][6]

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials: Residual starting materials from the final synthetic step.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Byproducts of Side Reactions: Formation of undesired products due to competing reaction pathways. For instance, incomplete cyclization or the formation of dimers.

  • Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, leading to the formation of impurities. A potential degradation pathway could be the hydrolysis of the lactam ring.

A logical workflow for the synthesis and purity assessment is crucial for ensuring a high-quality final product.

cluster_0 Synthesis & Purification cluster_1 Purity Assessment A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Purified 6-(Aminomethyl)piperidin-2-one HCl D->E F Initial Qualitative Analysis (TLC, LC-MS) E->F Sampling G Quantitative Analysis (HPLC-UV) F->G H Structural Confirmation (NMR, MS) G->H I Impurity Identification & Quantification H->I J Final Purity Report I->J

Caption: Workflow for Synthesis and Purity Assessment.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive assessment of purity. The choice of analytical technique depends on the specific information required, such as qualitative screening, quantitative determination, or structural elucidation of unknown impurities.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main component and known/unknown impurities.High sensitivity, excellent reproducibility, and well-established for purity assays.[2][4][7]Requires a chromophore for UV detection; derivatization may be needed for compounds with poor UV absorbance.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation of the main component and impurities. Provides information on the connectivity of atoms.[10][11][12][13]Provides detailed structural information. Non-destructive.Lower sensitivity compared to HPLC and MS. Complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight determination and structural information through fragmentation patterns.[14][15][16][17][18]High sensitivity and specificity. Can be coupled with chromatography (LC-MS) for powerful separation and identification.May not distinguish between isomers without chromatography. Ionization efficiency can vary between compounds.

In-Depth Focus: HPLC for Quantitative Purity Assessment

For routine quality control and quantitative purity determination, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. Given that this compound possesses a primary amine but lacks a strong chromophore, a pre-column derivatization step is often employed to enhance UV detection and sensitivity.[8][9]

Comparison with an Alternative: Gabapentin

Gabapentin, another gamma-aminobutyric acid analogue, serves as an excellent case for comparison due to its structural similarities and the extensive availability of analytical methods.[2][4][5][7][19][20][21] The challenges in analyzing Gabapentin, particularly its lack of a UV chromophore, mirror those of this compound, making the analytical strategies for Gabapentin highly relevant.

Parameter 6-(Aminomethyl)piperidin-2-one HCl (Predicted) Gabapentin (Established)
Primary Analytical Challenge Lack of a strong UV chromophore.Lack of a UV chromophore.[2]
Common HPLC Approach Pre-column derivatization with a UV-active agent (e.g., FMOC-Cl).[8]Pre-column derivatization (e.g., with OPA) or direct analysis at low UV wavelengths (e.g., 210 nm).
Potential Key Impurities Unreacted precursors, cyclization byproducts, lactam hydrolysis product.Gabapentin lactam, and other process-related impurities.[6][19]
Regulatory Guidance ICH Q3A/Q3B guidelines apply for reporting, identification, and qualification of impurities.[1][2][3][4]ICH Q3A/Q3B guidelines are strictly followed in its quality control.[2]

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a robust HPLC-UV method for the purity assessment of this compound, incorporating a pre-column derivatization step for enhanced sensitivity.

Objective: To quantify the purity of this compound and detect any potential impurities.

A Sample Preparation: - Accurately weigh sample and dissolve in diluent. B Derivatization: - Add derivatizing agent (e.g., FMOC-Cl) and buffer. - Incubate to allow for complete reaction. A->B C HPLC Analysis: - Inject derivatized sample into HPLC system. B->C D Data Acquisition: - Monitor at the appropriate UV wavelength. C->D E Data Analysis: - Integrate peaks and calculate purity based on area percent. D->E

Caption: HPLC-UV Experimental Workflow.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and data acquisition software.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard and test sample.

  • HPLC grade acetonitrile and water.

  • Borate buffer (pH 9.0).

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) derivatizing agent.

2. Preparation of Solutions:

  • Mobile Phase A: 0.05 M Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A.

  • Derivatizing Reagent: Prepare a 1 mg/mL solution of FMOC-Cl in acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in diluent to a final concentration of 1 mg/mL.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a vial, add 400 µL of borate buffer.

  • Add 500 µL of the derivatizing reagent.

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 265 nm.

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

5. Data Analysis:

  • Integrate the peak areas of the main component and all impurities in the chromatogram.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Structural Elucidation by NMR and Mass Spectrometry

While HPLC is excellent for quantification, NMR and MS are indispensable for the structural confirmation of the synthesized compound and the identification of unknown impurities.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound in D₂O is expected to show characteristic signals for the piperidinone ring protons and the aminomethyl group. The chemical shifts will be influenced by the hydrochloride salt form.

Mass Spectrometry (Predicted): Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the aminomethyl group and cleavage of the piperidinone ring.

Conclusion

The assessment of purity for synthesized this compound requires a strategic and multi-pronged analytical approach. A thorough understanding of the synthetic pathway and potential impurities is the foundation for selecting the appropriate analytical techniques. While HPLC-UV with derivatization provides a robust and sensitive method for quantitative purity analysis, it should be complemented by spectroscopic techniques like NMR and MS for unambiguous structural confirmation and impurity identification. By adhering to rigorous analytical protocols and regulatory guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important building block.

References

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The Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][2][3][4] This structural motif offers a unique combination of features: it can exist in a stable chair conformation, providing a three-dimensional framework for precise substituent placement; the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor interactions; and the ring can be readily functionalized at multiple positions, allowing for extensive chemical modification to optimize pharmacological properties.[5]

This technical guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives across diverse therapeutic areas. By examining experimental data and explaining the causality behind experimental choices, this guide aims to equip researchers with the insights needed to rationally design novel therapeutics based on this versatile scaffold.

Comparative SAR Analysis Across Therapeutic Areas

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.[1] Understanding these nuanced relationships is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Central Nervous System (CNS) Disorders: Targeting Monoamine Transporters and Receptors

Piperidine derivatives have a rich history in CNS drug discovery, from potent analgesics to treatments for complex psychiatric disorders.[2][6] Their ability to interact with various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems, makes them a versatile scaffold for CNS-active agents.[7]

Key SAR Insights:

  • 4-Substituted Piperidines as Analgesics (μ-Opioid Receptor Agonists): The piperidine moiety is a critical component of morphine and is responsible for its analgesic activity.[8] In synthetic opioids like pethidine and fentanyl, the 4-position of the piperidine ring is crucial. An aryl group at this position is essential for potent μ-opioid receptor binding. Further substitution on this aryl ring can modulate activity and selectivity. Molecular docking studies have revealed that these derivatives fit into a binding pocket engaging with key residues such as D147 and Y148.[8]

  • Dopamine and Serotonin Reuptake Inhibitors: In the development of cocaine analogs for studying addiction and for potential therapeutic uses, 3,4-disubstituted piperidines have emerged as potent dopamine (DAT) and serotonin (5-HT) reuptake inhibitors.[9]

    • The stereochemistry at the C3 and C4 positions is critical for activity and selectivity.

    • A β-oriented naphthyl group at the C4 position and a β-oriented carboxylate at the C3 position generally lead to high DAT and 5-HTT affinity.[9]

    • N-demethylation of certain analogs can enhance 5-HTT activity.[10]

  • Antidepressants (SSRI/5-HT1A/5-HT7 Targeting): Structural modifications of aralkyl piperidines have yielded compounds with potent serotonin reuptake inhibition and high affinity for 5-HT1A and 5-HT7 receptors.[11] A key structural feature is the presence of an aralkyl substituent on the piperidine nitrogen. The nature and substitution pattern of the aromatic ring and the length of the alkyl chain significantly influence the binding affinity and selectivity profile.[11]

Experimental Workflow: Evaluation of Monoamine Transporter Inhibition

Caption: Workflow for evaluating monoamine transporter inhibition.

Oncology: Targeting Key Signaling Pathways and Enzymes

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[1][12]

Key SAR Insights:

  • HDM2-p53 Protein-Protein Interaction (PPI) Inhibitors: Structure-based design has led to the discovery of potent piperidine-containing inhibitors of the HDM2-p53 interaction. An allyl group at the 2-position of the piperidine ring was found to significantly enhance potency.[13]

  • Akt1 Inhibition: Furan-pyrazole piperidine derivatives have shown potent inhibitory activity against Akt1, a key kinase in cell survival pathways. The furan-pyrazole moiety is a critical structural feature for this activity.[1]

  • Dihydrofolate Reductase (DHFR) Inhibition: Piperidine-based thiosemicarbazones, with the thiosemicarbazone moiety at the C4 position, have been identified as inhibitors of DHFR, an important target in cancer chemotherapy.[1]

  • Androgen Receptor (AR) Signaling Inhibition: Certain piperidine derivatives have shown anti-prostate cancer activity by modulating AR signaling, inhibiting the proliferation of prostate cancer cells.[12]

Data Summary: Anticancer Activity of Piperidine Derivatives

Compound SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)Furan-pyrazole moiety0.02 - 21.4[1]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30[1]
DTPEP (Tamoxifen derivative)MDA-MB-231 (ER-), MCF-7 (ER+)Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineInduces G0/G1 cell cycle arrest[12]
Compound 17aPC3 (Prostate)Specific piperidine derivative structureConcentration-dependent inhibition[12]
Antimicrobial and Antifungal Agents

The piperidine scaffold is also a valuable framework for the development of novel antimicrobial and antifungal agents, addressing the growing challenge of drug resistance.

Key SAR Insights:

  • Antibacterial Activity: The antimicrobial activity of piperidine derivatives can be significantly influenced by the substituents on the piperidine ring and on any attached aromatic rings.

    • In a series of novel piperidine derivatives, one compound exhibited strong inhibitory activity against a range of bacteria, including B. cereus, E. coli, and S. aureus.[14]

    • For some halogenated benzene derivatives substituted with piperidine, good activity was observed against Gram-positive bacteria like S. aureus and the yeast-like fungus C. albicans.[15]

  • Antifungal Activity: Certain piperidine derivatives have shown promising antifungal activity. For instance, some derivatives displayed good activity against C. albicans, comparable to the standard drug fluconazole.[15] In another study, a benzoyl and sulphonyl derivative of piperidine-4-carboxamide showed good antifungal activity.[16]

  • Leishmanicidal Activity: Novel ester and carbamate derivatives of piperidine have been evaluated for their activity against Leishmania amazonensis. The substituents on the aryl-acyl part of the molecule were found to be important for modulating the leishmanicidal effect, with a nitro derivative showing the highest activity in one study.[17]

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Seeding of Agar Plates: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the piperidine derivative solution.

  • Placement of Discs: The impregnated discs are placed on the surface of the seeded agar plates. A disc impregnated with the solvent is used as a negative control, and a disc with a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Synthesis and Methodologies

The synthesis of piperidine derivatives is a well-established field of organic chemistry, with numerous methods available for their construction.[3][4] Common synthetic strategies include the reduction of corresponding pyridine precursors, cyclization reactions, and multicomponent reactions.[3][4] The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

General Synthetic Scheme: Reduction of Pyridines

Caption: General scheme for the synthesis of piperidines via pyridine hydrogenation.

The chemoselective hydrogenation of substituted pyridines is a powerful tool for accessing a wide range of piperidine derivatives while preserving other functional groups in the molecule.[3]

Conclusion and Future Directions

The piperidine scaffold continues to be a highly privileged and versatile core in drug discovery.[5] The extensive body of research on its SAR across various therapeutic areas provides a solid foundation for the rational design of new and improved therapeutic agents. Future research will likely focus on the development of more selective and potent piperidine derivatives with optimized pharmacokinetic properties. The use of computational tools, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in elucidating the binding modes of these compounds and guiding the design of next-generation piperidine-based drugs.[8]

References

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Comparing the efficacy of different synthetic routes to 6-(Aminomethyl)piperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the efficient and scalable synthesis of key intermediates is paramount. 6-(Aminomethyl)piperidin-2-one hydrochloride is a valuable building block, and its synthesis has been approached through various strategic routes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies, offering field-proven insights and supporting experimental data to inform your selection of the most suitable pathway for your research and development needs.

Introduction

6-(Aminomethyl)piperidin-2-one, a cyclic gamma-amino acid derivative, represents a privileged scaffold in medicinal chemistry. Its constrained cyclic structure and the presence of a primary amine offer opportunities for diverse functionalization, making it a key component in the design of novel therapeutic agents. The hydrochloride salt form is often preferred for its improved stability and handling properties. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug discovery program. This guide will dissect three prominent synthetic strategies: the reduction of a nitrile precursor, a multi-step synthesis originating from L-lysine, and a pathway involving a Gabriel synthesis.

Route 1: Reduction of 2-Oxopiperidine-6-carbonitrile

This is arguably the most direct and frequently employed route, capitalizing on the well-established transformation of a nitrile to a primary amine. The synthesis begins with the preparation of the key intermediate, 2-oxopiperidine-6-carbonitrile.

Logical Workflow: Route 1

Route 1 A Precursor (e.g., 2-bromocyclohexanone) B 2-Oxopiperidine-6-carbonitrile A->B Cyanation C 6-(Aminomethyl)piperidin-2-one B->C Nitrile Reduction (e.g., Catalytic Hydrogenation) D 6-(Aminomethyl)piperidin-2-one Hydrochloride C->D Salt Formation (HCl)

Caption: Workflow for Route 1 via nitrile reduction.

In-Depth Analysis and Causality

The success of this route hinges on the efficient synthesis of the nitrile precursor and the chemoselective reduction of the nitrile group in the presence of the lactam carbonyl.

  • Formation of 2-Oxopiperidine-6-carbonitrile: This intermediate can be synthesized through various methods, often starting from precursors like 2-halocyclohexanones or via cyclization of a linear precursor. The choice of cyanating agent and reaction conditions is critical to optimize yield and minimize side reactions.

  • Nitrile Reduction: The reduction of the nitrile to the primary amine is the cornerstone of this route.

    • Catalytic Hydrogenation: This is a highly effective and scalable method. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly used under a hydrogen atmosphere. The choice of solvent (e.g., methanol, ethanol) and the addition of ammonia can help to suppress the formation of secondary amine byproducts. This method is often preferred in industrial settings due to its cost-effectiveness and cleaner reaction profile.

    • Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are also effective for this transformation.[1][2] However, LiAlH₄ is a highly reactive and moisture-sensitive reagent, which can present challenges for large-scale synthesis.[1] Careful control of the reaction temperature and stoichiometry is necessary to avoid the reduction of the lactam carbonyl group.

Experimental Protocol: Catalytic Hydrogenation of 2-Oxopiperidine-6-carbonitrile
  • Reaction Setup: A solution of 2-oxopiperidine-6-carbonitrile (1.0 eq) in methanol saturated with ammonia is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Raney Nickel (approx. 10% w/w) is added to the solution.

  • Hydrogenation: The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 psi). The reaction mixture is then heated (e.g., to 50-70 °C) and stirred vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

  • Isolation and Salt Formation: The filtrate is concentrated under reduced pressure. The resulting crude 6-(aminomethyl)piperidin-2-one is dissolved in a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried.

Route 2: Synthesis from L-Lysine

Utilizing a chiral pool starting material like L-lysine offers an elegant approach to enantiomerically pure 6-(aminomethyl)piperidin-2-one, should the chirality be a requirement for the final application. This route involves a series of transformations to first form the piperidin-2-one ring and then to reveal the aminomethyl group.

Logical Workflow: Route 2

Route 2 A L-Lysine B N-protected Lysine Derivative A->B Amine Protection C Cyclized Piperidin-2-one Precursor B->C Intramolecular Cyclization D 6-(Aminomethyl)piperidin-2-one Derivative C->D Functional Group Interconversion E 6-(Aminomethyl)piperidin-2-one Hydrochloride D->E Deprotection & Salt Formation

Caption: Workflow for Route 2 starting from L-Lysine.

In-Depth Analysis and Causality

The key to this route is the strategic protection of the amino groups of lysine and the selective formation of the lactam ring.

  • Amine Protection: The α- and ε-amino groups of lysine have different reactivities, which can be exploited for selective protection.[3] For instance, the α-amino group can be selectively protected, leaving the ε-amino group to participate in the cyclization.

  • Intramolecular Cyclization: The lactam ring is typically formed through the intramolecular amidation of a carboxylic acid or its activated derivative with the ε-amino group. This cyclization is a critical step, and its efficiency depends on the choice of coupling agents and reaction conditions.

  • Functional Group Interconversion and Deprotection: The final steps involve the conversion of the α-substituent to the aminomethyl group and the removal of any protecting groups, followed by salt formation.

Experimental Protocol: Synthesis from an N-Protected Lysine Derivative
  • Cyclization: An Nα-protected L-lysine derivative (e.g., Nα-Boc-L-lysine) is dissolved in an appropriate solvent (e.g., DMF). A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, and the reaction is stirred at room temperature to effect intramolecular cyclization to the corresponding Nα-Boc-6-aminopiperidin-2-one.

  • Functional Group Transformation: The α-amino group is then converted to the desired aminomethyl group. This can be a multi-step process, for example, involving reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with an azide followed by reduction.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane or TFA). The resulting amine is then isolated as the hydrochloride salt.

Route 3: Gabriel Synthesis Pathway

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[4][5][6] This route would typically start from a 6-(halomethyl)piperidin-2-one precursor.

Logical Workflow: Route 3

Route 3 A 6-(Hydroxymethyl)piperidin-2-one B 6-(Bromomethyl)piperidin-2-one A->B Halogenation C 6-(Phthalimidomethyl)piperidin-2-one B->C Gabriel Reaction (Potassium Phthalimide) D 6-(Aminomethyl)piperidin-2-one C->D Deprotection (Hydrazine) E 6-(Aminomethyl)piperidin-2-one Hydrochloride D->E Salt Formation (HCl)

Caption: Workflow for Route 3 via Gabriel synthesis.

In-Depth Analysis and Causality

This route relies on the availability of a suitable starting material with a handle for introducing the aminomethyl group.

  • Precursor Synthesis: The synthesis of 6-(halomethyl)piperidin-2-one is the initial challenge. This could potentially be achieved from a corresponding 6-(hydroxymethyl) derivative, which in turn might be prepared from a suitable lactone.

  • Gabriel Reaction: The reaction of the 6-(halomethyl)piperidin-2-one with potassium phthalimide proceeds via an SN2 mechanism to form the N-alkylated phthalimide.[7] This step is generally high-yielding for primary halides.

  • Deprotection: The final amine is liberated from the phthalimide by treatment with hydrazine (the Ing-Manske procedure) or by acidic or basic hydrolysis.[8] Hydrazinolysis is often preferred as it proceeds under milder conditions and results in the formation of a phthalhydrazide precipitate that can be easily removed by filtration.[4]

Experimental Protocol: Gabriel Synthesis and Deprotection
  • Phthalimide Adduct Formation: To a solution of 6-(bromomethyl)piperidin-2-one (1.0 eq) in a polar aprotic solvent like DMF, potassium phthalimide (1.1 eq) is added. The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed.

  • Isolation of Intermediate: The reaction mixture is cooled and poured into water to precipitate the 6-(phthalimidomethyl)piperidin-2-one, which is then collected by filtration and washed.

  • Hydrazinolysis: The dried phthalimide derivative is suspended in ethanol, and hydrazine hydrate (2-3 eq) is added. The mixture is refluxed for a few hours, during which the phthalhydrazide precipitates.

  • Work-up and Salt Formation: After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in a suitable solvent. The addition of hydrochloric acid then yields the desired this compound.

Comparative Analysis

FeatureRoute 1: Nitrile ReductionRoute 2: From L-LysineRoute 3: Gabriel Synthesis
Starting Materials Readily available, but synthesis of the nitrile precursor can be multi-step.Readily available chiral starting material.Requires a specific 6-(halomethyl) precursor, which may not be commercially available.
Number of Steps Generally shorter and more direct.Typically longer and more complex.Moderate length, depending on precursor availability.
Scalability Catalytic hydrogenation is highly scalable. Use of LiAlH₄ is less so.Can be challenging to scale up due to the use of protecting groups and coupling agents.Scalable, but the use of hydrazine requires careful handling.
Stereocontrol Produces a racemic mixture unless a chiral resolution step is introduced.Inherently provides access to enantiomerically pure material.Produces a racemic mixture unless a chiral starting material or resolution is used.
Yield & Purity Generally good to excellent yields, with purification often being straightforward.Overall yield can be moderate due to the number of steps. Purity is typically high.Good yields for the Gabriel and deprotection steps, but overall yield depends on precursor synthesis.
Safety & Hazards Catalytic hydrogenation involves flammable gases under pressure. LiAlH₄ is pyrophoric.Use of standard organic reagents.Hydrazine is toxic and potentially explosive.
Cost-Effectiveness Potentially the most cost-effective route, especially with catalytic hydrogenation.Can be more expensive due to the cost of chiral starting materials and reagents.Cost is dependent on the synthesis of the halo-precursor.

Conclusion and Recommendation

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.

  • For large-scale, cost-effective production of the racemic compound, Route 1 (Reduction of 2-Oxopiperidine-6-carbonitrile) via catalytic hydrogenation is the most pragmatic approach. It is a robust, high-yielding, and industrially proven method.

  • When enantiopurity is a critical requirement, Route 2 (Synthesis from L-Lysine) is the preferred strategy. Although it involves more steps, it provides direct access to the desired enantiomer, avoiding a potentially difficult and costly resolution step.

  • Route 3 (Gabriel Synthesis Pathway) is a viable alternative, particularly if a suitable 6-(halomethyl)piperidin-2-one precursor is readily accessible. It offers a reliable method for introducing the primary amine while avoiding over-alkylation.

Ultimately, a thorough evaluation of the available resources, timeline, cost constraints, and the desired final product specifications will guide the discerning researcher to the most efficacious synthetic pathway.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. [Link]

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919–930. [Link]

  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267–306. [Link]

  • Sheehan, J. C., & Bolhofer, V. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2786. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. [Link]

  • L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Advanced Synthesis & Catalysis. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). L-VALINOL. Organic Syntheses, 63, 136. [Link]

  • Preparation of amino-protected lysine derivatives. (2002).
  • Chopra, B., Dhingra, A. K., Kapoor, R. P., & Prasad, D. N. (2016). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by piperidine piperoyltransferase from Piper nigrum. ResearchGate. [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University SCIENCE B. [Link]

  • Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. University of Glasgow. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Supporting Information for the publication “Highly Active Non-Precious Transition Metal Catalyst for the Hydrogenation of Carbon Dioxide to Formates”. The Royal Society of Chemistry. [Link]

  • Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. ResearchGate. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link]

  • Hydrogenation of carbonyl pyridines with Rh 2 O 3 catalyst. Reaction... ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Synthesis of Oximidine II Via a Cu-Mediated Reductive Ene-Yne Macrocyclization. NIH. [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... ResearchGate. [Link]

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  • Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. MDPI. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 6-(Aminomethyl)piperidin-2-one hydrochloride. As a valued professional in research and development, your safety, along with the integrity of our shared environment, is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the necessary precautions. The procedures outlined herein are designed to be self-validating, integrating safety at every step of the chemical lifecycle.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure as a piperidine derivative and an amine hydrochloride allows for a robust hazard assessment based on analogous compounds.[1] Piperidine derivatives are often associated with significant health and environmental risks.

The primary hazards associated with this class of chemicals dictate our entire safety and disposal strategy. These compounds are frequently toxic, corrosive, and irritating, demanding strict protocols to prevent exposure.[2]

Table 1: Typical GHS Hazard Classifications for Piperidine Derivatives

Hazard ClassGHS Hazard CodeDescriptionImplication for Handling & Disposal
Acute Toxicity (Oral)H301 / H302Toxic or Harmful if swallowed.[3]Avoid ingestion. Do not eat or drink in the lab.[4][5] Wash hands thoroughly after handling.[3]
Acute Toxicity (Dermal/Inhalation)H311 / H331Toxic in contact with skin or if inhaled.[2]Requires use of chemical-resistant gloves and handling in a fume hood to prevent skin contact and inhalation.[6]
Skin Corrosion/IrritationH314 / H315Causes severe skin burns or skin irritation.[7]Mandates the use of robust Personal Protective Equipment (PPE), including gloves and a lab coat.[1]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage or irritation.[7]Requires chemical safety goggles and, for larger quantities, a face shield.[1]
Respiratory IrritationH335May cause respiratory irritation.[4]All handling of the solid or solutions should occur in a certified chemical fume hood.[6]
Aquatic HazardH402Harmful to aquatic life.[2]Strictly prohibits disposal down the drain or in general waste. [2][8]

The hydrochloride salt form is generally a solid, which reduces the risk of inhalation compared to a volatile liquid. However, the generation of dust from the solid powder is a primary route of exposure that must be controlled.

Section 2: Personnel Protection & Engineering Controls

Based on the hazard assessment, a multi-layered approach to protection is required, combining engineering controls with rigorous personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood . All weighing, solution preparation, and aliquoting of waste must be performed within the fume hood to contain any dust or aerosols and draw them away from the user's breathing zone.[6] An emergency eyewash station and safety shower must be immediately accessible.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form:

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing (e.g., cleaning up a spill), a full-face shield should be worn over the goggles.[1]

  • Skin and Body Protection : A flame-retardant lab coat must be worn and fully fastened.[1]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. It is critical to check the manufacturer's specifications for breakthrough time. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[1][8]

  • Footwear : Closed-toe shoes are mandatory in the laboratory.[5][10]

Section 3: Standard Disposal Protocol for Chemical Waste

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or via the sanitary sewer system.[2][8]

Step-by-Step Waste Collection Procedure
  • Designate a Waste Container :

    • Use a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw-top cap.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Segregate Waste Streams :

    • Solid Waste : Place any unused or expired solid this compound directly into the designated solid waste container.

    • Contaminated Labware : Disposable items that have come into direct contact with the chemical (e.g., weigh boats, pipette tips, contaminated gloves) must also be placed in this container.

    • Aqueous Waste : If you have solutions of the compound, they must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams to prevent potentially unknown and hazardous chemical reactions.[8]

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the lab, which should have secondary containment.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Final Disposal :

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] All waste must be disposed of in accordance with local, state, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12][13]

Section 4: Emergency Procedures: Spill & Decontamination

Accidental spills require an immediate and coordinated response to mitigate exposure and environmental contamination.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

Spill_Response_Workflow Spill Response Decision Workflow A Spill Detected B Assess Spill Size & Immediate Risk A->B C < 1 gram solid < 10 mL dilute solution B->C Minor Spill D > 1 gram solid > 10 mL solution OR Unknown B->D Major Spill E Alert personnel in immediate area. Don PPE. C->E F EVACUATE AREA Alert Lab Supervisor & EHS Immediately D->F G Is spill solid or liquid? E->G H SOLID G->H I LIQUID G->I J AVOID raising dust. Cover with damp paper towel or gently sweep with low-spark tools. H->J K Cover with inert absorbent material (e.g., vermiculite, Chemizorb®). I->K L Collect all material into labeled hazardous waste container. J->L K->L M Decontaminate spill area with appropriate solvent (e.g., water, ethanol), then soap and water. L->M N Place all cleanup materials (gloves, towels, absorbent) into hazardous waste. M->N O Report incident to Lab Supervisor. N->O

Caption: Spill Response Decision Workflow.

Detailed Spill Cleanup Protocol (Minor Spills)
  • Alert & Secure : Immediately alert others in the vicinity. Restrict access to the spill area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2, including safety goggles, a lab coat, and double-gloving with nitrile gloves.

  • Neutralize/Absorb :

    • For Solid Spills : Do NOT dry sweep, as this will create hazardous dust.[14][15] Gently cover the spill with a paper towel dampened with water to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.

    • For Liquid Spills : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][8] Allow it to fully absorb, then carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate :

    • Clean the spill area thoroughly. Start with an appropriate solvent (if known) and finish with soap and water.

    • All materials used for cleanup (absorbent pads, paper towels, contaminated gloves) must be considered hazardous and placed in the designated solid hazardous waste container.[14]

  • Report : Report the incident to your laboratory supervisor, no matter how small the spill.

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and environmental stewardship. Your expertise in the lab is complemented by a commitment to responsible chemical management, building a foundation of trust and integrity in all your scientific endeavors.

References

  • SAFETY DATA SHEET - Piperidine. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-(Aminomethyl)piperidine. (2024). TCI Chemicals.
  • SAFETY DATA SHEET - (S)-1-N-BOC-3-(Aminomethyl)piperidine. (2025). Fisher Scientific.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine. (2025). Benchchem.
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  • SAFETY DATA SHEET - 6-(AMINOMETHYL)-1-METHYL-2-PIPERIDINONE HCL. (2024). Fluorochem.
  • SAFETY DATA SHEET - (S)-1-N-BOC-3-(Aminomethyl)piperidine. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-2,6-piperidinedione Hydrochloride. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Piperidine. (2023). Fisher Scientific.
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A Senior Application Scientist's Guide to the Safe Handling of 6-(Aminomethyl)piperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, experience-driven safety and logistical protocols for 6-(Aminomethyl)piperidin-2-one hydrochloride (CAS: 118894-94-3)[1]. As a piperidine derivative, this compound and its hydrochloride salt warrant a comprehensive safety strategy due to the potential hazards associated with this class of chemicals, including skin and eye irritation, and potential toxicity if ingested or inhaled[2][3][4][5]. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure that every interaction with this compound is conducted under the highest safety standards.

Hazard Assessment and Risk Mitigation

Understanding the hazard profile of this compound is the first step in developing a robust safety plan. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, by examining structurally related piperidine compounds and their hydrochloride salts, we can extrapolate a reliable set of potential hazards. Piperidine and its derivatives are known to be irritants and can be harmful[2][3][5]. The hydrochloride form suggests that the compound is a salt, which may reduce its volatility compared to the free base, but it can still present respiratory hazards if handled as a fine powder.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract[2][4].

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][5].

The cornerstone of mitigation is the consistent and correct use of Personal Protective Equipment (PPE). The selection of PPE should not be arbitrary; it is a scientifically informed decision based on the anticipated exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times to protect against dust particles and accidental splashes. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant risk of splashing[6][7].
Skin Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is recommended when handling highly concentrated solutions[6][8][9].
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned laboratory coat prevents contact with clothing. A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the compound or its solutions[6][9].
Respiratory NIOSH-approved Respirator (N95 or higher)A respirator is essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. The choice of cartridge should be based on a formal risk assessment[6][8][10].

Operational Plan: From Receipt to Disposal

A structured workflow is critical to minimize exposure and prevent contamination. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Chemical Fume Hood Prep->Inspect Verify Safety Gather Gather Materials Inspect->Gather Weigh Weigh Compound Gather->Weigh Solubilize Solubilize Weigh->Solubilize Use Use in Experiment Solubilize->Use Decontaminate Decontaminate Workspace Use->Decontaminate Doff Doff PPE Decontaminate->Doff Dispose Dispose of Waste Doff->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

A. Preparation (Pre-Handling)

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound is stored or handled, put on all required PPE as specified in the table above.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the required specifications. All handling of the solid compound should occur within a certified fume hood[6][8].

  • Assemble All Necessary Equipment: Gather all necessary glassware, spatulas, weighing paper, and solvents. This minimizes the need to move in and out of the handling area, reducing the risk of contamination.

B. Handling the Compound

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a tared container inside the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Cap the container and mix gently until dissolved.

  • Experimental Use: Conduct all experimental procedures involving the compound within the fume hood.

C. Post-Handling and Disposal

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate cleaning agent and rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and excess reagents, in a designated and clearly labeled hazardous waste container. Adhere to your institution's and local regulations for chemical waste disposal[3][5].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, lab coat, and goggles. Always wash your hands thoroughly with soap and water after removing PPE[7].

Spill and Exposure Management

Accidents can happen, and a clear, concise emergency plan is non-negotiable.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood[11].

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials[8][12].

  • Clean-Up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[3][13]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][13].

By adhering to these scientifically grounded safety protocols, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their scientific work.

References

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  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
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  • AChemBlock. (n.d.). This compound 97%.
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